(R)-Methyl 3-hydroxytetradecanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (3R)-3-hydroxytetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZZAMWODZQSOA-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@H](CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-Methyl 3-hydroxytetradecanoate physical properties
An In-depth Technical Guide on the Physical Properties of (R)-Methyl 3-hydroxytetradecanoate (B1260086)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-Methyl 3-hydroxytetradecanoate, a key intermediate in various biochemical and synthetic processes. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental context, and logical workflows.
Chemical Identity and Structure
This compound, also known as Methyl (3R)-3-hydroxytetradecanoate or R-(3)-Hydroxymyristic acid methyl ester, is the methyl ester of (R)-3-hydroxytetradecanoic acid. It is a chiral molecule that plays a role as an intermediate in fatty acid biosynthesis.[1]
Physical and Chemical Properties
The physical state of this compound can be a white to pale yellow solid or a colorless to light yellow liquid, depending on the ambient temperature.[6][7][8] It possesses a long hydrocarbon chain, rendering it hydrophobic, while the hydroxyl group provides some polarity, making the molecule amphiphilic.[7]
Data Presentation: Quantitative Physical Properties
| Property | Value | Source |
| Melting Point | 39-40 °C | [2][9] |
| Boiling Point | 359.1 ± 15.0 °C (Predicted) | [2][6][9] |
| Density | 0.931 ± 0.06 g/cm³ (Predicted) | [2][9] |
| Vapor Pressure | 3.16E-07 mmHg at 25°C | [9] |
| pKa | 13.91 ± 0.20 (Predicted) | [6][9] |
| LogP | 3.83130 | [9] |
Solubility Profile
This compound exhibits limited solubility in water but is soluble in several organic solvents.[2][7]
-
Methanol (B129727): Soluble (Slightly)[8][9]
-
Ethanol: Soluble[2]
Experimental Protocols
The determination of physical properties is intrinsically linked to the purity and synthesis of the compound. A common method for producing this compound with high enantiomeric excess is the asymmetric hydrogenation of the corresponding β-keto ester, methyl 3-oxotetradecanoate.
Protocol: Asymmetric Hydrogenation for this compound Synthesis
This protocol is based on the catalytic reduction of a β-keto ester, a well-established method for producing chiral β-hydroxy esters.
Objective: To synthesize this compound from methyl 3-oxotetradecanoate via asymmetric hydrogenation.
Materials:
-
Methyl 3-oxotetradecanoate
-
(S)-RuBINAP (Ruthenium-BINAP catalyst)
-
Hydrogen gas (H₂)
-
Methanol (Anhydrous)
-
Hydrogen chloride (HCl) in methanol
Methodology:
-
Catalyst Preparation: The (S)-RuBINAP catalyst is prepared or obtained commercially. This catalyst is crucial for the stereoselective reduction.
-
Reaction Setup: A high-pressure reaction vessel is charged with methyl 3-oxotetradecanoate and the (S)-RuBINAP catalyst dissolved in anhydrous methanol.
-
Acidification: A solution of hydrogen chloride in methanol is added to the mixture.
-
Hydrogenation: The vessel is sealed and pressurized with hydrogen gas. The reaction is typically stirred at a controlled temperature and pressure (e.g., 1034.3 Torr to 2585.74 Torr) for a specified duration (e.g., 15 hours).[9]
-
Work-up and Purification: Upon completion, the reaction mixture is depressurized. The solvent is removed under reduced pressure. The crude product is then purified, typically using column chromatography on silica (B1680970) gel, to isolate the this compound.
-
Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The optical rotation is measured using a polarimeter to confirm the enantiomeric excess.
Logical Workflow Visualization
The synthesis of this compound can be represented as a clear, logical workflow.
Caption: Workflow for the asymmetric synthesis of this compound.
Applications and Relevance
This compound and its corresponding acid are significant in several research areas:
-
Lipid A Synthesis: It is used in the synthesis of unnatural analogs of lipid A, which can possess LPS (lipopolysaccharide)-antagonistic activities.[7][9]
-
Bacterial Metabolism: As an intermediate in fatty acid biosynthesis, it is a crucial component in studying bacterial metabolic pathways.[1]
-
Biomarker Research: 3-hydroxy fatty acids serve as important biomarkers for investigating fatty acid oxidation disorders.[10]
-
Materials Science: Due to its amphiphilic nature, it holds potential for the synthesis of novel surfactants and emulsifiers.[7]
References
- 1. (R)-3-hydroxytetradecanoic acid | C14H28O3 | CID 5288266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL-(R)-3-HYDROXYTETRADECANOATE [chembk.com]
- 3. larodan.com [larodan.com]
- 4. Methyl 3-hydroxytetradecanoate [webbook.nist.gov]
- 5. Methyl 3-hydroxytetradecanoate [webbook.nist.gov]
- 6. 55682-83-2 CAS MSDS (3-Hydroxy Myristic Acid Methyl Ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. CAS 55682-83-2: methyl 3-hydroxytetradecanoate [cymitquimica.com]
- 8. caymanchem.com [caymanchem.com]
- 9. lookchem.com [lookchem.com]
- 10. Methyl 3-hydroxytetradecanoate - Matreya [bioscience.co.uk]
An In-depth Technical Guide to (R)-Methyl 3-hydroxytetradecanoate
CAS Number: 76062-97-0
Abstract
This technical guide provides a comprehensive overview of (R)-Methyl 3-hydroxytetradecanoate (B1260086), a chiral specialty chemical with significant applications in the fields of immunology and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries. It covers the physicochemical properties, synthesis, purification, and analytical characterization of (R)-Methyl 3-hydroxytetradecanoate. Furthermore, it delves into its biological significance, particularly its role as a key component of lipid A and its interaction with the Toll-like receptor 4 (TLR4) signaling pathway, a critical aspect of the innate immune system. Detailed experimental protocols, data summaries, and pathway diagrams are provided to facilitate a deeper understanding and practical application of this compound in research and development.
Introduction
This compound is a fatty acid methyl ester that plays a crucial role in the structure of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. The precise stereochemistry of this molecule is vital for the biological activity of lipid A, which is a potent activator of the innate immune system through its interaction with the Toll-like receptor 4 (TLR4). Understanding the properties and synthesis of this compound is therefore essential for the development of synthetic lipid A analogs as vaccine adjuvants, immunomodulators, and potential therapeutics for inflammatory diseases.
Physicochemical Properties
This compound is a white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 76062-97-0 | [2] |
| Molecular Formula | C15H30O3 | [2] |
| Molecular Weight | 258.40 g/mol | [3] |
| IUPAC Name | methyl (3R)-3-hydroxytetradecanoate | [2] |
| Melting Point | 39-40 °C | [1] |
| Boiling Point | 359.1±15.0 °C at 760 mmHg | [1] |
| Appearance | White solid | [1] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform.[3] | [3] |
| Storage Temperature | -20°C | [4] |
Synthesis and Purification
The synthesis of this compound can be achieved through several enantioselective methods. A common approach involves the asymmetric hydrogenation of the corresponding β-keto ester, methyl 3-oxotetradecanoate, using a chiral catalyst.
Experimental Protocol: Enantioselective Synthesis
This protocol is a generalized method based on the asymmetric hydrogenation of β-keto esters.
Materials:
-
Methyl 3-oxotetradecanoate
-
(R)-BINAP-Ru(II) catalyst
-
Methanol (degassed)
-
Hydrogen gas (high pressure)
-
High-pressure autoclave
Procedure:
-
In a dry Schlenk tube under an inert atmosphere (e.g., argon), dissolve methyl 3-oxotetradecanoate in degassed methanol.
-
Add the (R)-BINAP-Ru(II) catalyst to the solution.
-
Transfer the reaction mixture to a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas to a pressure of 50-100 atm.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, carefully release the pressure from the autoclave.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
The crude product can then be purified by column chromatography.
Experimental Protocol: Purification
Materials:
-
Crude this compound
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in hexane.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a hexane/ethyl acetate mixture).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low concentration of ethyl acetate and gradually increasing it.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
References
- 1. Liposomes Containing Lipid A Serve as an Adjuvant for Induction of Antibody and Cytotoxic T-Cell Responses against RTS,S Malaria Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. larodan.com [larodan.com]
- 3. METHYL-(R)-3-HYDROXYTETRADECANOATE [chembk.com]
- 4. Modulation of Innate Immune Responses with Synthetic Lipid A Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Methyl 3-hydroxytetradecanoate: A Key Regulator of Virulence in Ralstonia solanacearum
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Methyl 3-hydroxytetradecanoate (B1260086), a fatty acid methyl ester, has emerged as a molecule of significant biological importance, primarily for its role as a quorum-sensing signal in the plant pathogenic bacterium Ralstonia solanacearum. This technical guide provides a comprehensive overview of the biological significance of (R)-Methyl 3-hydroxytetradecanoate, with a focus on its function in regulating virulence factors through the Phc quorum-sensing system. This document details the signaling pathway, presents quantitative data on its activity, and outlines key experimental protocols for its study, offering valuable insights for researchers in microbiology, plant pathology, and drug development.
Introduction
This compound, also known as methyl (R)-3-hydroxymyristate, is a chiral organic compound with the molecular formula C₁₅H₃₀O₃.[1][2] While it has applications in the fragrance industry, its primary biological significance lies in its function as a signaling molecule in intercellular communication, a process known as quorum sensing (QS).[1] In the devastating plant pathogen Ralstonia solanacearum, this molecule, referred to as 3-OH MAME in some literature, plays a pivotal role in a complex regulatory network that controls the expression of virulence factors.[3] Understanding the mechanisms of action of this compound is crucial for the development of novel strategies to combat the diseases caused by this bacterium.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₀O₃ | [1][2] |
| Molecular Weight | 258.40 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol (B145695), ether, chloroform), low solubility in water. | [1] |
| CAS Number | 76062-97-0 | [2] |
Biological Role in Ralstonia solanacearum
This compound is a key signaling molecule in the phc (phenotype conversion) quorum-sensing system of Ralstonia solanacearum. This system allows the bacteria to coordinate their gene expression in a cell-density-dependent manner, leading to the production of virulence factors once a critical population density is reached.
The Phc Quorum-Sensing Signaling Pathway
The Phc quorum-sensing system is a complex signaling cascade that regulates the expression of numerous genes associated with virulence. The key components of this pathway are:
-
PhcB: A methyltransferase responsible for the synthesis of this compound from (R)-3-hydroxytetradecanoic acid and a methyl donor.[3][4]
-
PhcS: A sensor histidine kinase that detects the extracellular concentration of this compound.[3][4]
-
PhcR and PhcQ: Response regulators that are phosphorylated by PhcS upon signal detection.[3]
-
PhcA: A global transcriptional regulator that is activated by the phosphorylated PhcR/PhcQ. Activated PhcA then modulates the expression of a wide range of target genes, including those responsible for the production of virulence factors.[3]
Caption: The Phc quorum-sensing pathway in Ralstonia solanacearum.
Regulation of Virulence Factors
The activation of the Phc quorum-sensing system by this compound leads to the upregulation of several key virulence factors in R. solanacearum, including:
-
Exopolysaccharides (EPS): The production of copious amounts of EPS is a major virulence determinant, leading to the wilting of host plants by blocking the xylem vessels.
-
Biofilm Formation: Biofilm formation is crucial for the colonization and persistence of the bacteria within the host plant.
-
Extracellular Enzymes: The secretion of various cell wall-degrading enzymes facilitates the invasion and spread of the pathogen within the plant tissues.
Quantitative Data
| Parameter | Concentration | Effect | Reference |
| Induction of EPS Production | Not specified | A diffusible signal from wild-type R. solanacearum (producing the molecule) induces EPS production in a mutant unable to synthesize it. | [4] |
| Inhibition of Virulence (by an analog) | 10 µM | A synthetic analog of 3-OH MAME, PQI-5, effectively inhibited QS-dependent gene expression. |
It is important to note that the effective concentration of this compound can vary depending on the specific strain of R. solanacearum and the experimental conditions.
Experimental Protocols
The study of this compound and its role in quorum sensing involves a variety of experimental techniques. Detailed protocols for key assays are provided below.
Synthesis of this compound
A general method for the synthesis of this compound involves the esterification of (R)-3-hydroxytetradecanoic acid.
Materials:
-
(R)-3-hydroxytetradecanoic acid
-
Methanol (B129727) (anhydrous)
-
Strong acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
Procedure:
-
Dissolve (R)-3-hydroxytetradecanoic acid in an excess of anhydrous methanol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Reflux the reaction mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.
Measurement of Exopolysaccharide (EPS) Production
Principle: This protocol quantifies the amount of EPS produced by R. solanacearum in response to quorum-sensing signals. The EPS is precipitated from the culture supernatant and quantified spectrophotometrically.
Caption: Workflow for the quantification of exopolysaccharide production.
Detailed Protocol:
-
Grow R. solanacearum in a suitable liquid medium (e.g., CPG broth) to the desired cell density, with and without the addition of this compound at various concentrations.
-
Centrifuge the bacterial cultures to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted EPS.
-
Precipitate the EPS from the supernatant by adding three to four volumes of cold absolute ethanol and incubating at -20°C overnight.
-
Centrifuge the mixture to pellet the precipitated EPS.
-
Wash the EPS pellet with 70% ethanol to remove any residual media components.
-
Air-dry the pellet and then dissolve it in a known volume of distilled water.
-
Quantify the amount of carbohydrate in the dissolved EPS solution using a standard method such as the phenol-sulfuric acid assay, with glucose as a standard.
Biofilm Formation Assay
Principle: This assay measures the ability of R. solanacearum to form biofilms on a solid surface, a process regulated by quorum sensing. Biofilm biomass is stained with crystal violet and quantified by measuring the absorbance of the solubilized stain.
Caption: Workflow for the quantification of biofilm formation.
Detailed Protocol:
-
Grow R. solanacearum overnight in a suitable liquid medium.
-
Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.1) in fresh medium.
-
Add the diluted culture to the wells of a microtiter plate. Include wells with varying concentrations of this compound and appropriate controls.
-
Incubate the plate statically at the optimal growth temperature for R. solanacearum for 24-48 hours.
-
After incubation, carefully remove the culture medium and gently wash the wells with sterile water or phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.
-
Stain the adherent biofilms by adding a solution of 0.1% (w/v) crystal violet to each well and incubating for 15-20 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
-
Solubilize the crystal violet that has stained the biofilm by adding an appropriate solvent (e.g., 95% ethanol or a mixture of ethanol and acetone) to each well.
-
Quantify the amount of biofilm by measuring the absorbance of the solubilized crystal violet solution at a wavelength of approximately 570 nm using a microplate reader.
Conclusion and Future Directions
This compound is a critical signaling molecule that governs the virulence of the important plant pathogen Ralstonia solanacearum. Its central role in the Phc quorum-sensing system makes it and the associated pathway components attractive targets for the development of novel anti-virulence strategies. Future research should focus on elucidating the precise molecular interactions between this compound and its receptor, PhcS, and on the discovery and development of potent and specific inhibitors of this signaling pathway. Such endeavors hold the promise of providing new tools to control the devastating diseases caused by R. solanacearum and other related plant pathogens.
References
The Natural Realm of 3-Hydroxy Fatty Acid Esters: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, physiological significance, and analytical methodologies pertaining to 3-hydroxy fatty acid esters, with a particular focus on the recently discovered class of lipids known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs). FAHFAs have emerged as critical signaling molecules with potent anti-diabetic and anti-inflammatory properties, making them a subject of intense research in the fields of medicine and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive overview of the current state of knowledge, detailed experimental protocols, and quantitative data to facilitate further investigation into this promising class of lipids.
Introduction
3-Hydroxy fatty acids are a class of fatty acids characterized by a hydroxyl group at the third carbon position. Their esters, particularly the family of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), are endogenous lipids that have been identified across various biological kingdoms, from bacteria to plants and mammals.[1][2][3] Initially discovered through lipidomic analysis of adipose tissue in insulin-sensitive mice, FAHFAs have since been recognized for their significant biological activities.[4] This guide will delve into the natural distribution of these compounds, their formation, their roles in physiological and pathophysiological processes, and the methods for their study.
Natural Occurrence of 3-Hydroxy Fatty Acid Esters (FAHFAs)
FAHFAs are widely distributed in nature, with their presence documented in various organisms and tissues. The composition and concentration of these lipids can vary significantly depending on the species, tissue, and physiological state.
In Bacteria
Bacteria are known to produce a variety of 3-hydroxy fatty acids, which are often components of their cell membranes, specifically in the lipid A moiety of lipopolysaccharides (LPS) in Gram-negative bacteria.[2] Ornithine-3-FAHFAs are a specific class of FAHFAs found in bacteria, where ornithine is acylated with a 3-hydroxy fatty acid.[5]
In Plants and Foods
FAHFAs are present in a wide array of plant-based foods. Analysis of various common dietary components has revealed the presence of these bioactive lipids, suggesting that dietary intake may contribute to their levels in mammals.[6][7][8][9][10] The concentrations of different FAHFA families and their regioisomers vary considerably among different food sources.
Table 1: Quantitative Data of FAHFAs in Selected Foods
| Food Source | FAHFA Family | Concentration (approximate mean values) | Reference |
| Apple | 5-PAHSA | Present | [6] |
| Broccoli | 5-PAHSA | Present | [6] |
| Beef | 5-PAHSA, 9-PAHSA, 13/12-PAHSA | Present | [6] |
| Chicken | 5-PAHSA, 9-PAHSA, 13/12-PAHSA | Present | [6] |
| Egg Yolk | 5-PAHSA, 9-PAHSA, 13/12-PAHSA | Present | [6] |
| Whole Grain Oat | Total FAHFAs | High abundance | [6] |
| Clementine | Total FAHFAs | High abundance | [6] |
| Garlic | Total FAHFAs | High abundance | [6] |
| Pineapple | Total FAHFAs | High abundance | [6] |
Note: "Present" indicates that the compound was detected, but a specific mean concentration was not provided in the cited source. The concentrations in plant tissues are often reported as mass fractions (e.g., 10⁻⁷ g/g of fresh weight).[6][7]
In Animals and Humans
In mammals, FAHFAs are found in various tissues and fluids, with adipose tissue being a primary site of their discovery and synthesis.[4] Their levels have been shown to correlate with insulin (B600854) sensitivity, with lower concentrations observed in insulin-resistant individuals.[4]
Table 2: Quantitative Data of FAHFAs in Mammalian Tissues and Fluids
| Sample Type | FAHFA Species | Concentration Range | Reference |
| Human Serum | PAHSAs, PAHOAs | pmol/mL | [6] |
| Human Plasma | 5-, 6-, 7-, 8-, 9-, 10-, 11-, 13/12-PAHSA | Present | [6] |
| Human Plasma | 8-, 9-, 10-, 11-, 13/12-OAHSA | Present | [6] |
| Rat White Adipose Tissue (WAT) | 13-PAHSA, 12-PAHSA, 9-PAHSA, 9-OAHSA, 13-SAHSA, 12-SAHSA, 9-SAHSA | Quantified | [6] |
| Mouse Adipose Tissue | PAHSAs, OAHSAs | Highly upregulated in AG4OX mice | [1] |
| Human Plasma (lean vs. overweight/obese) | 16:0H18:0, 18:0H18:0 | 0.5 - 25 pmol/mL | [11] |
| Mouse Plasma | PAHSAs, OAHSAs | Quantified | [12] |
| Mouse Perigonadal WAT (female vs. male) | Total FAHFAs | Higher in females | [13] |
| Mouse Subcutaneous WAT (female vs. male) | Total FAHFAs | Higher in females | [13] |
| Mouse Brown Adipose Tissue (female vs. male) | Total FAHFAs | Higher in females | [13] |
Note: The concentrations of FAHFAs in biological samples are typically in the low nanomolar to picomolar range.[14]
Biosynthesis of 3-Hydroxy Fatty Acid Esters (FAHFAs)
The biosynthesis of FAHFAs involves the esterification of a fatty acid to a hydroxy fatty acid. While the complete enzymatic pathways are still under investigation, particularly in mammals, a general framework has been established.
In this process, a fatty acid is activated, typically to its acyl-CoA derivative. A separate hydroxylation reaction, catalyzed by a hydroxylase, introduces a hydroxyl group onto another fatty acid, forming a hydroxy fatty acid. An acyltransferase then catalyzes the ester bond formation between the acyl-CoA and the hydroxy fatty acid, releasing Coenzyme A and forming the FAHFA.
Caption: General overview of the FAHFA biosynthesis pathway.
Physiological Roles and Signaling Pathways
FAHFAs have been demonstrated to play crucial roles in metabolic regulation and inflammation. Their effects are primarily mediated through the activation of G protein-coupled receptors (GPCRs), with GPR120 (also known as Free Fatty Acid Receptor 4, FFA4) being a key receptor for these lipids.[4]
Activation of GPR120 by FAHFAs triggers a cascade of intracellular signaling events. This includes the activation of Gαq/11, leading to downstream effects that ultimately contribute to enhanced insulin secretion and improved glucose uptake. Additionally, GPR120 signaling can involve β-arrestin pathways, which are implicated in the anti-inflammatory effects of FAHFAs.
Caption: FAHFA signaling through the GPR120 receptor.
Experimental Protocols
The accurate quantification and characterization of FAHFAs in biological matrices require robust and sensitive analytical methods. The following protocols are based on established methodologies for the extraction and analysis of these lipids.
Extraction of FAHFAs from Adipose Tissue
This protocol is adapted from established methods for lipid extraction from adipose tissue.[1][15]
Materials:
-
Perigonadal white adipose tissue (PGWAT)
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Internal standards (e.g., ¹³C-labeled FAHFAs)
-
Dounce homogenizer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 150 mg of frozen PGWAT.
-
On ice, add the tissue to a Dounce homogenizer containing a mixture of 1.5 mL PBS, 1.5 mL methanol, and 3 mL chloroform.
-
Spike the chloroform with an appropriate amount of internal standard (e.g., 5 pmol/sample of ¹³C₄-9-PAHSA).[1]
-
Homogenize the tissue thoroughly on ice.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 2,200 x g for 5 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase into a new vial.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Store the dried lipid extract at -80°C until further analysis.
Solid-Phase Extraction (SPE) for FAHFA Enrichment
This protocol is designed to enrich FAHFAs from the total lipid extract.[1][15]
Materials:
-
Dried lipid extract from section 5.1
-
Silica (B1680970) SPE cartridge (e.g., Strata SI-1, 500 mg)
-
Ethyl acetate (B1210297)
-
Chloroform
-
Positive pressure manifold (e.g., nitrogen gas)
Procedure:
-
Pre-wash the silica SPE cartridge with 6 mL of ethyl acetate.
-
Condition the cartridge with 6 mL of hexane.
-
Reconstitute the dried lipid extract in 200 µL of chloroform.
-
Apply the reconstituted sample to the conditioned SPE cartridge.
-
Elute neutral lipids with 6 mL of 5% ethyl acetate in hexane and discard the eluate.
-
Elute the FAHFAs with 4 mL of ethyl acetate and collect the eluate.
-
Dry the collected FAHFA fraction under nitrogen.
-
Reconstitute the sample in an appropriate solvent (e.g., methanol) for LC-MS analysis.
LC-MS/MS Analysis of FAHFAs
This is a representative protocol for the targeted analysis of FAHFAs using liquid chromatography-tandem mass spectrometry.[1][15]
Instrumentation:
-
UPLC system with a C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm)
-
Tandem mass spectrometer capable of Multiple Reaction Monitoring (MRM)
Chromatographic Conditions:
-
Mobile Phase: Isocratic flow of 93:7 methanol:water with 5 mM ammonium (B1175870) acetate and 0.03% ammonium hydroxide (B78521) (v/v).[1][15]
-
Injection Volume: 10 µL.[1]
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each FAHFA isomer and the internal standard. For PAHSAs, typical transitions include the precursor ion [M-H]⁻ to product ions corresponding to the fatty acid and the hydroxy fatty acid fragments.[1][16]
Caption: Workflow for FAHFA analysis from tissue samples.
Conclusion
The discovery of 3-hydroxy fatty acid esters, particularly FAHFAs, has opened a new avenue of research into lipid signaling and its role in metabolic health. Their widespread natural occurrence, coupled with their potent biological activities, underscores their importance as endogenous regulators and potential therapeutic agents. This guide has provided a comprehensive overview of the current knowledge, including quantitative data on their distribution and detailed experimental protocols for their study. Further research is warranted to fully elucidate the biosynthetic and signaling pathways of these fascinating molecules and to explore their full therapeutic potential in the context of metabolic and inflammatory diseases.
References
- 1. A Faster Protocol for Endogenous FAHFA Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a class of endogenous mammalian lipids with anti-diabetic and anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty Acyl Esters of Hydroxy Fatty Acid (FAHFA) Lipid Families - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A dataset of branched fatty acid esters of hydroxy fatty acids diversity in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Faster Protocol for Endogenous Fatty Acid Esters of Hydroxy Fatty Acid (FAHFA) Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tissue-specific sex difference in the metabolism of fatty acid esters of hydroxy fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Confirmatory and quantitative analysis of fatty acid esters of hydroxy fatty acids in serum by solid phase extraction coupled to liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of (R)-Methyl 3-hydroxytetradecanoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Methyl 3-hydroxytetradecanoate (B1260086) is a chiral long-chain fatty acid methyl ester with potential applications in various scientific domains, including the synthesis of bioactive molecules and materials science. A thorough understanding of its solubility in organic solvents is paramount for its effective handling, purification, formulation, and application in both research and industrial settings. This technical guide provides a comprehensive overview of the available solubility data for (R)-Methyl 3-hydroxytetradecanoate, detailed experimental protocols for its solubility determination, and a logical workflow for these experimental processes. Due to a lack of quantitative data in publicly available literature, this guide also provides qualitative solubility information and contextual data on similar compounds to aid researchers.
Introduction
This compound, also known as methyl (R)-3-hydroxymyristate, is a fatty acid methyl ester (FAME) characterized by a 14-carbon backbone with a hydroxyl group at the C-3 position and a methyl ester at the C-1 position. This amphiphilic structure, with a polar head group (hydroxyl and ester moieties) and a long nonpolar hydrocarbon tail, dictates its solubility behavior. The chirality at the C-3 position can also influence its biological activity and interactions in chiral environments. Accurate solubility data is a critical parameter for a wide range of applications, including:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis and modification.
-
Purification: Designing effective crystallization and chromatographic separation processes.
-
Formulation: Developing stable solutions for drug delivery and other applications.
-
Analytical Chemistry: Preparing standards and samples for analysis.
This guide aims to be a central resource for professionals working with this compound, providing both theoretical understanding and practical methodologies.
Solubility Data
A comprehensive search of scientific literature and chemical databases reveals a lack of precise quantitative solubility data for this compound in various organic solvents. However, qualitative descriptions of its solubility are available and are summarized in the table below.
Table 1: Qualitative Solubility of this compound and Structurally Similar Compounds
| Compound Name | Solvent | Solubility | Source |
| This compound | Ethanol | Soluble | [1] |
| Ether | Soluble | [1] | |
| Chloroform | Soluble | [1] | |
| Methanol (B129727) | Soluble | [1] | |
| Methyl 3-hydroxytetradecanoate (racemic) | Organic Solvents | Soluble | [2] |
| Water | Limited solubility | [2] | |
| General Fatty Acid Methyl Esters (FAMEs) | Methanol | Completely soluble | [3] |
| Chloroform | Good dissolution | [4] | |
| Hexane | Lower solubility for more polar FAMEs | [4] |
Note: "Soluble" is a qualitative term and does not specify the concentration.
The general principle of "like dissolves like" applies to this compound. Its long hydrocarbon chain imparts significant nonpolar character, leading to good solubility in nonpolar and moderately polar organic solvents. The presence of the hydroxyl and ester groups allows for hydrogen bonding and dipole-dipole interactions, contributing to its solubility in more polar organic solvents like methanol and ethanol.
Experimental Protocols for Solubility Determination
The absence of quantitative data necessitates the use of standardized experimental protocols to determine the solubility of this compound in specific solvents of interest. Below are detailed methodologies for determining solubility.
Gravimetric Method for Solubility Determination
This is a classic and straightforward method for determining the solubility of a solid solute in a solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial in a shaking water bath).
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.
-
-
Separation of Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. A syringe filter (e.g., 0.45 µm PTFE) can be used to ensure no solid particles are transferred.
-
-
Solvent Evaporation:
-
Transfer the known volume of the saturated solution to a pre-weighed, dry container (e.g., a glass beaker or evaporating dish).
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause degradation of the solute.
-
-
Quantification:
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
The mass of the dissolved this compound is the difference between the final and initial weights of the container.
-
Calculate the solubility in terms of g/100 mL, mg/mL, or molarity.
-
Gas Chromatography (GC) Method for Solubility Determination
This method is highly sensitive and specific, particularly suitable for complex mixtures or when only small sample volumes are available.
Methodology:
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.
-
-
Sample Preparation for GC Analysis:
-
Withdraw a precise, known volume of the clear supernatant.
-
Dilute the sample with a known volume of an appropriate solvent (the same solvent used for solubility determination or another compatible solvent).
-
Add a known concentration of an internal standard (e.g., a different fatty acid methyl ester with a distinct retention time, like methyl heptadecanoate) to both the calibration standards and the diluted sample.
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Add the same concentration of the internal standard to each calibration standard.
-
-
GC Analysis:
-
Analyze the calibration standards and the prepared sample by Gas Chromatography with a Flame Ionization Detector (GC-FID).
-
Typical GC conditions for FAME analysis involve a polar capillary column (e.g., a wax-type column). The temperature program should be optimized to achieve good separation of the analyte and the internal standard from any impurities.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
References
Spectral Analysis of (R)-Methyl 3-hydroxytetradecanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for (R)-Methyl 3-hydroxytetradecanoate (B1260086), a chiral specialty lipid. Due to the limited availability of publicly accessible, complete experimental spectra for the pure (R)-enantiomer, this document presents a combination of experimental data for the racemic mixture and predicted data based on established spectroscopic principles for similar long-chain fatty acid methyl esters.
Mass Spectrometry (MS)
The mass spectrum of methyl 3-hydroxytetradecanoate provides key information for its identification, particularly through its characteristic fragmentation pattern. The electron ionization (EI) mass spectrum is notable for a distinctive base peak that is indicative of 3-hydroxy fatty acid methyl esters.
Data Presentation: Key Mass Fragments
| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Interpretation |
| 258 | [M]+• | Molecular ion |
| 240 | [M-H₂O]+• | Loss of a water molecule from the hydroxyl group. |
| 103 | [C₄H₇O₃]+ | Base peak, characteristic for 3-hydroxy fatty acid methyl esters, arising from cleavage between C3 and C4.[1] |
| 87 | [CH₂=C(OH)OCH₃]+• | McLafferty rearrangement product. |
| 74 | [CH₃OC(=O)H₂]+• | Fragment corresponding to the methyl ester group. |
Note: The mass spectrometry data is based on the spectrum of the racemic Methyl 3-hydroxytetradecanoate.[2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of (R)-Methyl 3-hydroxytetradecanoate. The following tables present the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on typical values for long-chain fatty acid methyl esters and related structures.[5][6][7]
Data Presentation: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.67 | Singlet | 3H | -OCH₃ |
| ~3.98 | Multiplet | 1H | -CH(OH)- |
| ~2.40 | Multiplet | 2H | -CH₂-C=O |
| ~1.45 | Multiplet | 2H | -CH(OH)-CH₂- |
| ~1.25 | Multiplet | 18H | -(CH₂)₉- |
| ~0.88 | Triplet | 3H | -CH₃ |
Data Presentation: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~174 | C=O |
| ~68 | -CH(OH)- |
| ~52 | -OCH₃ |
| ~41 | -CH₂-C=O |
| ~37 | -CH(OH)-CH₂- |
| ~32 | -(CH₂)₉- (multiple signals) |
| ~29 | -(CH₂)₉- (multiple signals) |
| ~25 | -(CH₂)₉- (multiple signals) |
| ~23 | -(CH₂)₉- (multiple signals) |
| ~14 | -CH₃ |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by absorption bands corresponding to its key functional groups: a hydroxyl group, an ester group, and a long hydrocarbon chain.
Data Presentation: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3500-3200 | Broad, Strong | O-H stretch | Hydroxyl |
| ~2920 | Strong | C-H stretch | Alkane |
| ~2850 | Strong | C-H stretch | Alkane |
| ~1740 | Strong | C=O stretch | Ester |
| ~1465 | Medium | C-H bend | Alkane |
| ~1170 | Medium | C-O stretch | Ester |
Reference for general IR absorption ranges.[8][9][10]
Experimental Protocols
The following are detailed methodologies for the key experiments cited, representing standard procedures for the spectral analysis of long-chain fatty acid methyl esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
Place the sample in a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Ensure proper tuning and shimming of the instrument to achieve optimal resolution.
-
For quantitative ¹H NMR, use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ to ensure accurate integration.[5]
-
-
Data Processing: Process the acquired free induction decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
As this compound is a liquid or low-melting solid at room temperature, it can be analyzed as a neat liquid.
-
Place a single drop of the sample onto the surface of one polished salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin capillary film of the liquid between the plates.[11]
-
-
Data Acquisition:
-
Mount the sandwiched plates in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the clean, empty salt plates.
-
Acquire the sample spectrum over a standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample is typically introduced via Gas Chromatography (GC) for separation and purification before entering the mass spectrometer.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[12]
-
Mass Analysis:
-
The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
The detector records the abundance of each ion.
-
-
Data Acquisition and Analysis:
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectral data for a chemical compound like this compound.
Caption: Workflow for Spectral Data Acquisition and Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Methyl 3-hydroxytetradecanoate [webbook.nist.gov]
- 3. Methyl 3-hydroxytetradecanoate [webbook.nist.gov]
- 4. Methyl 3-hydroxytetradecanoate [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. aocs.org [aocs.org]
- 7. magritek.com [magritek.com]
- 8. IR _2007 [uanlch.vscht.cz]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Commercial Sourcing of Enantiomerically Pure (R)-Methyl 3-hydroxytetradecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Methyl 3-hydroxytetradecanoate (B1260086) (CAS No. 76062-97-0) is a high-value, chiral building block essential for the synthesis of complex bioactive molecules. Its primary significance lies in its role as a key precursor to the Lipid A moiety of lipopolysaccharide (LPS), the major endotoxin (B1171834) component of the outer membrane of Gram-negative bacteria. The precise stereochemistry of this lipid component is critical for immunological activity. Consequently, access to enantiomerically pure (R)-Methyl 3-hydroxytetradecanoate is paramount for researchers in immunology, vaccine development, and the creation of novel antibacterial agents and sepsis therapeutics. This guide provides an in-depth overview of commercial suppliers, quality specifications, and essential experimental protocols for its use.
Commercial Supplier Analysis
The procurement of specialized chiral reagents requires careful evaluation of supplier specifications. While numerous suppliers list this compound, key quality parameters such as chemical purity and enantiomeric excess (e.e.) are critical for experimental success. Below is a comparative summary of major commercial sources.
Table 1: Comparison of Commercial Suppliers and Product Specifications
| Supplier | Product Name | CAS Number | Molecular Weight | Chemical Purity | Physical Form | Storage Temp. |
| Larodan | Methyl-(R)-3-Hydroxytetradecanoate | 76062-97-0 | 258.40 | >98% | Solid | Freezer (-20°C)[1] |
| Santa Cruz Biotechnology | R-(3)-Hydroxymyristic Acid, Methyl Ester | 76062-97-0 | 258.40 | See CoA | Not Specified | Not Specified |
| MilliporeSigma (ChemScene) | This compound | 76062-97-0 | 258.40 | Not Specified | Solid | Not Specified |
| BLD Pharm | This compound | 76062-97-0 | 258.40 | Not Specified | Not Specified | 2-8°C |
Note on Enantiomeric Excess (e.e.%): While suppliers market this compound as the (R)-enantiomer, the enantiomeric excess is not always listed on the product webpage. For applications where stereochemistry is critical, such as in total synthesis or biological assays, it is imperative to request a lot-specific Certificate of Analysis (CoA) from the supplier to confirm the e.e.%. High-purity standards from specialized lipid suppliers like Larodan typically have a chemical purity of >99%, which implies a correspondingly high enantiomeric excess.[2][3]
Workflows and Methodologies
Supplier Qualification and Procurement Workflow
Selecting a suitable supplier for a critical chiral reagent involves a structured process to ensure quality and reliability. This workflow minimizes risks associated with reagent purity, which can significantly impact experimental outcomes.
Caption: A logical workflow for sourcing and qualifying a chiral chemical reagent.
Biochemical Context: Role in Lipid A Biosynthesis
This compound is the methyl ester of (R)-3-hydroxytetradecanoic acid. This acid is a fundamental component transferred by the enzyme LpxA during the initial steps of the Lipid A biosynthetic pathway in many Gram-negative bacteria.[4] The resulting Lipid A is the primary ligand for the Toll-like receptor 4 (TLR4) complex in mammals, initiating a powerful innate immune response. Understanding this pathway is crucial for developing modulators of the immune system.
Caption: Biochemical pathway from fatty acid synthesis to TLR4 signaling.
Experimental Protocols
Representative Protocol: Chiral Purity Analysis by HPLC
Verifying the enantiomeric purity of this compound is critical. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method. Polysaccharide-based columns are highly effective for separating this class of compounds.
Objective: To separate and quantify the (R)- and (S)-enantiomers of Methyl 3-hydroxytetradecanoate to determine the enantiomeric excess (e.e.%).
Instrumentation and Materials:
-
HPLC System: Standard HPLC with UV detector.
-
Chiral Column: Polysaccharide-based CSP, e.g., Chiralpak® AD-H or Chiralcel® OD-H (or equivalent), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane and Isopropanol (B130326) (IPA), HPLC grade.
-
Sample: this compound.
-
Reference: Racemic (±)-Methyl 3-hydroxytetradecanoate (for method development).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the racemic reference standard at 1 mg/mL in isopropanol.
-
Prepare a stock solution of the (R)-enantiomer sample at 1 mg/mL in isopropanol.
-
Dilute both solutions with the mobile phase to a working concentration of approximately 20-50 µg/mL. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: Isocratic elution with 95:5 (v/v) n-Hexane : Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (due to the weak chromophore of the ester carbonyl).
-
Injection Volume: 10 µL.
-
-
Method Development and Optimization:
-
Inject the racemic standard to confirm the separation of the two enantiomer peaks.
-
Adjust the ratio of n-Hexane to Isopropanol to optimize resolution (Rs). Increasing the percentage of isopropanol will typically decrease retention times but may reduce resolution. An optimal Rs value is >1.5.
-
Once separation is achieved, inject the (R)-enantiomer sample to identify its peak and check for the presence of the (S)-enantiomer.
-
-
Data Analysis:
-
Integrate the peak areas for the (R)- and (S)-enantiomers.
-
Calculate the Enantiomeric Excess (e.e.%) using the formula: e.e.% = [ |Area(R) - Area(S)| / |Area(R) + Area(S)| ] x 100
-
Caption: Experimental workflow for determining enantiomeric purity via chiral HPLC.
References
The Central Role of (R)-3-Hydroxytetradecanoate in the Structure and Immunomodulatory Activity of Bacterial Lipid A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Its bioactivity is critically dependent on its intricate chemical structure, particularly its acylation pattern. This technical guide delves into the pivotal role of a specific fatty acid, (R)-3-hydroxytetradecanoate, in the biosynthesis, structure, and immunological function of bacterial lipid A. We will explore its incorporation into the lipid A backbone, its influence on the host's immune recognition via Toll-like receptor 4 (TLR4), and the analytical methodologies used for its characterization. This guide aims to provide a comprehensive resource for researchers in microbiology, immunology, and drug development focused on bacterial pathogenesis and the modulation of the host immune response.
Introduction: The Significance of Lipid A and its Acyl Chains
Lipopolysaccharide (LPS), often referred to as endotoxin, is a major component of the outer membrane of Gram-negative bacteria and a primary target of the host's innate immune system. The immunostimulatory activity of LPS is almost exclusively attributed to its lipid A moiety. Lipid A is a glucosamine-based phospholipid that anchors LPS to the bacterial membrane. The structure of lipid A, particularly the number, length, and position of its acyl chains, is a key determinant of its ability to trigger a potent inflammatory response through the Toll-like receptor 4 (TLR4) signaling pathway.
Among the various fatty acids that constitute lipid A, the 3-hydroxy fatty acids play a foundational role. In many Gram-negative bacteria, including the well-studied Escherichia coli, (R)-3-hydroxytetradecanoic acid (also known as (R)-3-hydroxymyristic acid) is the primary 3-hydroxy fatty acid that is initially incorporated into the lipid A backbone. This guide will focus on the multifaceted role of this specific acyl chain.
Biosynthesis of Lipid A: The Entry Point of (R)-3-Hydroxytetradecanoate
The biosynthesis of lipid A is a highly conserved pathway in Gram-negative bacteria, known as the Raetz pathway. This multi-enzyme process begins in the cytoplasm and is completed at the inner membrane. The incorporation of (R)-3-hydroxytetradecanoate is the first committed step in this pathway, catalyzed by the enzyme LpxA.
The initial steps involving (R)-3-hydroxytetradecanoate are as follows:
-
Acylation of UDP-GlcNAc: The pathway initiates with the acylation of UDP-N-acetylglucosamine (UDP-GlcNAc) at the 3-hydroxyl group of the glucosamine (B1671600) ring. This reaction is catalyzed by the acyltransferase LpxA, which transfers an (R)-3-hydroxytetradecanoyl group from an acyl carrier protein (ACP) donor, (R)-3-hydroxytetradecanoyl-ACP, to UDP-GlcNAc. This forms UDP-3-O-[(R)-3-hydroxytetradecanoyl]-GlcNAc.
-
Deacetylation: The product of the LpxA reaction is then deacetylated at the 2-position by the enzyme LpxC, a zinc-dependent metalloamidase. This step is irreversible and is considered the committed step of lipid A biosynthesis.
-
N-Acylation: Subsequently, another (R)-3-hydroxytetradecanoyl group is transferred from (R)-3-hydroxytetradecanoyl-ACP to the free amino group at the 2-position by the enzyme LpxD.
These initial steps establish the primary acylation pattern of the first glucosamine unit of the lipid A backbone. The resulting monosaccharide derivative is then further processed and dimerized to form the complete lipid A molecule.
Structural Importance of (R)-3-Hydroxytetradecanoate in Lipid A
The (R)-3-hydroxytetradecanoyl groups serve as the primary acyl chains attached directly to the glucosamine backbone of lipid A. In many pathogenic bacteria, these primary acyl chains are further acylated at their 3-hydroxyl groups with secondary, non-hydroxylated fatty acids. This creates an "acyloxyacyl" structure that is crucial for the full endotoxic activity of lipid A.
The presence and length of these acyl chains, originating from the initial incorporation of (R)-3-hydroxytetradecanoate, are critical for the overall architecture and biological function of lipid A. Variations in the length of the primary 3-hydroxy fatty acids are observed across different bacterial species, which contributes to the diversity of lipid A structures and their corresponding immunomodulatory properties.
Table 1: Fatty Acid Composition of Lipid A from Various Gram-Negative Bacteria
| Bacterial Species | Primary Acyl Chains (Amide-linked) | Primary Acyl Chains (Ester-linked) | Secondary Acyl Chains | Reference(s) |
| Escherichia coli | 2 x 3-OH-C14:0 | 2 x 3-OH-C14:0 | 1 x C12:0, 1 x C14:0 | [1] |
| Pseudomonas aeruginosa | 2 x 3-OH-C12:0 | 2 x 3-OH-C10:0 | 1 x C12:0, 1 x C12:0 (2-OH) | [2] |
| Salmonella typhimurium | 2 x 3-OH-C14:0 | 2 x 3-OH-C14:0 | 1 x C12:0, 1 x C14:0, 1 x C16:0 | [1] |
| Helicobacter pylori | 2 x 3-OH-C16:0 | 2 x 3-OH-C18:0 | None | [1] |
Note: The table presents a simplified overview. The exact fatty acid composition can vary depending on the bacterial strain and growth conditions.
Immunological Recognition: TLR4 Signaling and the Role of Acylation
The innate immune system recognizes the conserved molecular patterns of pathogens. Lipid A is a classic example of a pathogen-associated molecular pattern (PAMP) that is recognized by the TLR4 receptor complex, which also includes the co-receptor MD-2. The binding of lipid A to the TLR4/MD-2 complex initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of an immune response.
The acylation pattern of lipid A, with the (R)-3-hydroxytetradecanoyl chains forming the core, is critical for this recognition. The hydrophobic acyl chains of lipid A bind to a hydrophobic pocket within the MD-2 protein. This binding induces a conformational change in the TLR4/MD-2 complex, leading to its dimerization and the recruitment of downstream signaling adaptors, such as MyD88 and TRIF. This ultimately results in the activation of transcription factors like NF-κB and IRF3, which drive the expression of inflammatory genes.
The number and length of the acyl chains directly influence the binding affinity of lipid A for MD-2 and the subsequent strength of TLR4 signaling. Hexa-acylated lipid A, as found in E. coli, is a potent agonist of TLR4. In contrast, lipid A species with fewer acyl chains (tetra- or penta-acylated) or with different chain lengths can have reduced agonistic activity or even act as antagonists of TLR4 signaling.
References
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (R)-Methyl 3-hydroxytetradecanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: (R)-Methyl 3-hydroxytetradecanoate (B1260086) is a valuable chiral building block in the synthesis of various biologically active molecules and natural products. Notably, the corresponding carboxylic acid, (R)-3-hydroxytetradecanoic acid, is an essential component of Lipid A, the hydrophobic anchor of lipopolysaccharide in the outer membrane of most Gram-negative bacteria. The stereochemistry at the C3 position is crucial for its biological activity, making enantioselective synthesis a critical aspect of its preparation. These application notes provide detailed protocols for three effective methods for the enantioselective synthesis of (R)-Methyl 3-hydroxytetradecanoate: Enzymatic Kinetic Resolution, Asymmetric Hydrogenation, and Chiral Auxiliary-Mediated Synthesis.
Data Presentation
The following table summarizes the quantitative data for the different enantioselective methods described.
| Method | Catalyst/Reagent | Substrate | Yield | Enantiomeric/Diastereomeric Excess | Key Reaction Conditions |
| Enzymatic Kinetic Resolution | Porcine Pancreas Lipase (B570770) | Racemic (±)-Methyl 3-hydroxytetradecanoate | ~43% (acid) | >99% ee for (R)-acid | Aqueous medium, 3:1 substrate/lipase weight ratio, 7 hours |
| ~60% (ester) | 98% ee for (S)-ester | Aqueous medium, 1:1 substrate/lipase weight ratio, 7 hours | |||
| Asymmetric Hydrogenation | (R)-BINAP-Ru(II) Complex | Methyl 3-oxotetradecanoate | High | >98% ee (typical for β-keto esters) | Methanol (B129727), 100 atm H₂, room temperature, 12-24 hours |
| Chiral Auxiliary (Evans Aldol) | (R)-4-benzyl-2-oxazolidinone | Dodecanal & N-acetyl-oxazolidinone | Good | >95% de (typical) | Boron triflate, triethylamine, -78 °C to 0 °C, followed by auxiliary removal and esterification |
Experimental Protocols
Method 1: Enzymatic Kinetic Resolution of Racemic (±)-Methyl 3-hydroxytetradecanoate
This method utilizes the enantioselectivity of porcine pancreas lipase to hydrolyze the (R)-enantiomer of racemic methyl 3-hydroxytetradecanoate preferentially, yielding (R)-3-hydroxytetradecanoic acid and unreacted (S)-methyl 3-hydroxytetradecanoate. The resulting (R)-acid can then be esterified to obtain the target molecule.
Materials:
-
Racemic (±)-Methyl 3-hydroxytetradecanoate
-
Porcine Pancreas Lipase (PPL)
-
Phosphate (B84403) buffer (pH 7.0)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium sulfate (B86663) (anhydrous)
-
Diazomethane (B1218177) or Methanol with a catalytic amount of sulfuric acid
-
Magnetic stirrer and pH meter
Protocol:
-
Enzymatic Hydrolysis:
-
Suspend racemic (±)-methyl 3-hydroxytetradecanoate in phosphate buffer (pH 7.0).
-
Add porcine pancreas lipase (PPL). For obtaining (R)-acid with high ee, a substrate-to-lipase weight ratio of 3:1 is optimal.
-
Stir the suspension vigorously at room temperature for 7 hours, maintaining the pH at 7.0 by the controlled addition of 0.1 M NaOH.
-
-
Work-up and Separation:
-
After 7 hours, acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain a mixture of (R)-3-hydroxytetradecanoic acid and unreacted (S)-methyl 3-hydroxytetradecanoate.
-
Separate the acid and the ester using standard chromatographic techniques (e.g., column chromatography on silica (B1680970) gel).
-
-
Esterification of (R)-3-hydroxytetradecanoic acid:
-
Dissolve the purified (R)-3-hydroxytetradecanoic acid in a mixture of methanol and a catalytic amount of concentrated sulfuric acid.
-
Reflux the solution for 4 hours.
-
Alternatively, for a milder esterification, treat a solution of the acid in diethyl ether with an ethereal solution of diazomethane until a yellow color persists.
-
-
Purification:
-
After esterification, neutralize the reaction mixture and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by column chromatography to yield the final product.
-
Method 2: Asymmetric Hydrogenation of Methyl 3-oxotetradecanoate
This protocol describes the highly enantioselective reduction of a β-keto ester, methyl 3-oxotetradecanoate, using a chiral Ruthenium-BINAP catalyst. The procedure is adapted from the well-established Noyori asymmetric hydrogenation.
Materials:
-
Methyl 3-oxotetradecanoate
-
[RuCl₂(benzene)]₂
-
(R)-BINAP
-
Anhydrous N,N-dimethylformamide (DMF)
-
Degassed Methanol
-
Hydrogen gas (high pressure)
-
Autoclave
-
Schlenk line and argon atmosphere
Protocol:
-
Preparation of the (R)-BINAP-Ru(II) Catalyst:
-
In a dry Schlenk tube under an argon atmosphere, combine [RuCl₂(benzene)]₂ and (R)-BINAP.
-
Add anhydrous DMF via syringe.
-
Stir the suspension at 100°C for 10 minutes to form a clear reddish-brown solution.
-
Cool the solution to room temperature and remove the solvent under high vacuum to obtain the solid (R)-BINAP-Ru(II) complex.
-
-
Asymmetric Hydrogenation:
-
In a separate dry Schlenk tube under argon, dissolve methyl 3-oxotetradecanoate in degassed methanol.
-
Add the prepared (R)-BINAP-Ru(II) catalyst (typically 0.001 to 0.01 equivalents).
-
Transfer the resulting solution to a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas to 100 atm.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Carefully release the hydrogen pressure from the autoclave.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Method 3: Chiral Auxiliary-Mediated Synthesis (Evans Aldol (B89426) Reaction)
This method involves the diastereoselective aldol reaction of an N-acyl oxazolidinone with dodecanal, followed by removal of the chiral auxiliary and esterification to yield the target molecule.
Materials:
-
(R)-4-benzyl-2-oxazolidinone
-
Acetyl chloride
-
n-Butyllithium
-
Diisopropylamine
-
Dodecanal
-
Boron triflate (Bu₂BOTf)
-
Triethylamine
-
Hydrogen peroxide
-
Lithium hydroxide (B78521)
-
Methanol, sulfuric acid or diazomethane
-
Anhydrous tetrahydrofuran (B95107) (THF) and diethyl ether
Protocol:
-
Acylation of the Chiral Auxiliary:
-
Dissolve (R)-4-benzyl-2-oxazolidinone in anhydrous THF at -78°C under an argon atmosphere.
-
Add n-butyllithium dropwise and stir for 15 minutes.
-
Add acetyl chloride and allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with diethyl ether.
-
Dry, concentrate, and purify to obtain N-acetyl-(R)-4-benzyl-2-oxazolidinone.
-
-
Diastereoselective Aldol Reaction:
-
Dissolve the N-acetyl oxazolidinone in anhydrous dichloromethane (B109758) at 0°C.
-
Add diisopropylethylamine followed by boron triflate dropwise.
-
Cool the mixture to -78°C and add dodecanal.
-
Stir at -78°C for 30 minutes, then warm to 0°C and stir for an additional 1-2 hours.
-
Quench the reaction with a phosphate buffer (pH 7).
-
-
Work-up and Auxiliary Removal:
-
Extract the product with dichloromethane, dry, and concentrate.
-
Dissolve the crude aldol adduct in a mixture of THF and water.
-
Add hydrogen peroxide and lithium hydroxide and stir at 0°C.
-
Quench with sodium sulfite (B76179) solution.
-
Extract the aqueous layer to recover the chiral auxiliary.
-
Acidify the aqueous layer and extract to isolate the β-hydroxy acid.
-
-
Esterification:
-
Esterify the resulting (R)-3-hydroxytetradecanoic acid using one of the methods described in Protocol 1 to obtain the final product, this compound.
-
Visualizations
Logical Relationship of Synthetic Strategies
Caption: Logical overview of the main synthetic routes to this compound.
Experimental Workflow for Asymmetric Hydrogenation
Caption: Step-by-step workflow for the synthesis via asymmetric hydrogenation.
Application Notes and Protocols for the Asymmetric Reduction of Methyl 3-Oxotetradecanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantioselective reduction of β-keto esters to their corresponding chiral β-hydroxy esters is a pivotal transformation in organic synthesis, providing valuable building blocks for a wide array of biologically active molecules, including pharmaceuticals and natural products. Methyl 3-oxotetradecanoate, a long-chain β-keto ester, can be reduced to optically active methyl 3-hydroxytetradecanoate (B1260086), a key chiral intermediate. This document provides detailed application notes and protocols for the asymmetric reduction of methyl 3-oxotetradecanoate, focusing on both biocatalytic and chemocatalytic methods.
Data Presentation
The following table summarizes representative quantitative data for the asymmetric reduction of long-chain β-keto esters, which can be considered analogous to methyl 3-oxotetradecanoate.
| Catalyst/Method | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference/Notes |
| Baker's Yeast (S. cerevisiae) | Long-chain β-keto acids | R | High | ≥98 | Data for analogous long-chain β-keto acids reduced by fermenting baker's yeast and subsequently esterified.[1] |
| Candida parapsilosis ATCC 7330 | Isoamyl-3-oxobutanoate | S | up to 72 | >99 | Demonstrates the high enantioselectivity of this yeast strain for β-keto esters.[2] |
| Ru-BINAP Catalyst | Methyl acetoacetate | - | quant. | 97 | Representative data for Ru-catalyzed asymmetric hydrogenation of a simple β-keto ester, which is known to be effective for a wide range of substrates.[3] |
| Genetically Engineered S. cerevisiae | Various β-keto esters | Tunable (R or S) | - | Improved over wild type | Genetic modification of baker's yeast can enhance stereoselectivity by overexpressing or deleting specific reductase enzymes. |
Experimental Protocols
Protocol 1: Biocatalytic Asymmetric Reduction using Baker's Yeast (Saccharomyces cerevisiae)
This protocol describes the whole-cell biocatalytic reduction of methyl 3-oxotetradecanoate. Given the hydrophobic nature of the long-chain substrate, careful consideration of the reaction medium is necessary to ensure adequate substrate availability to the yeast cells.
Materials:
-
Methyl 3-oxotetradecanoate
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose (or glucose)
-
Tap water
-
Ethyl acetate (B1210297)
-
Celite®
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Incubator shaker (optional, but recommended)
-
Büchner funnel and filter paper
Procedure:
-
Yeast Activation: In a 500 mL Erlenmeyer flask, suspend 20 g of active dry baker's yeast in 200 mL of lukewarm (30-35 °C) tap water. To this suspension, add 20 g of sucrose. Stir the mixture gently for 30 minutes to activate the yeast.
-
Substrate Addition: Dissolve 1 g of methyl 3-oxotetradecanoate in a minimal amount of a co-solvent like ethanol (B145695) or DMSO (e.g., 1-2 mL) to aid dispersion in the aqueous medium. Add this solution dropwise to the activated yeast suspension under vigorous stirring.
-
Reaction: Stopper the flask with a cotton plug or a fermentation lock to allow for the release of carbon dioxide. Place the flask on a magnetic stirrer or in an incubator shaker at 30-35 °C. Let the reaction proceed for 48-72 hours. Monitor the reaction progress by TLC or GC analysis.
-
Work-up: After the reaction is complete, add an equal volume of ethyl acetate to the flask and stir for 15 minutes. Filter the mixture through a pad of Celite® in a Büchner funnel to remove the yeast cells. Wash the Celite® pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Determine the yield and enantiomeric excess of the resulting methyl 3-hydroxytetradecanoate by chiral HPLC or GC analysis.
Protocol 2: Chemocatalytic Asymmetric Hydrogenation using a Ruthenium-BINAP Catalyst
This protocol is a representative procedure for the asymmetric hydrogenation of a β-keto ester using a chiral ruthenium catalyst.[4]
Materials:
-
Methyl 3-oxotetradecanoate
-
[RuCl2(BINAP)]2·NEt3 complex (or a similar chiral Ru-diphosphine catalyst)
-
Methanol (B129727) (degassed)
-
Hydrogen gas (high purity)
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, place the chiral ruthenium catalyst (e.g., Ru-BINAP complex, substrate to catalyst ratio of 1000:1 to 10000:1) in a high-pressure autoclave.
-
Reaction Setup: Add degassed methanol to the autoclave. Then, add the methyl 3-oxotetradecanoate.
-
Hydrogenation: Seal the autoclave and purge it several times with hydrogen gas. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 4-50 atm).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 50-80 °C) for the required time (typically 12-48 hours). Monitor the reaction progress by analyzing aliquots via GC or TLC.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Purification and Analysis: Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography. The yield and enantiomeric excess of the methyl 3-hydroxytetradecanoate are determined by chiral HPLC or GC.
Visualizations
Caption: Experimental workflow for the biocatalytic reduction of methyl 3-oxotetradecanoate.
Caption: Catalyst-controlled enantioselective reduction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric reduction of alkyl-3-oxobutanoates by Candida parapsilosis ATCC 7330: insights into solvent and substrate optimisation of the biocatalytic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes: Biocatalytic Synthesis of Chiral β-Hydroxy Esters
Introduction
Optically pure β-hydroxy esters are indispensable chiral building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and flavorings.[1] The stereoselective reduction of prochiral β-keto esters to their corresponding chiral β-hydroxy esters is a pivotal transformation in organic synthesis.[1] While traditional chemical methods exist, biocatalysis has emerged as a powerful, green alternative, offering high enantioselectivity under mild, environmentally benign conditions.[1][2] This approach utilizes whole microbial cells or isolated enzymes, primarily ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), to catalyze the asymmetric reduction of the carbonyl group with high fidelity.[1]
Commonly employed biocatalysts include baker's yeast (Saccharomyces cerevisiae), which is inexpensive and easy to use, and recombinant E. coli strains engineered to express specific high-performance reductases.[3] These biocatalytic systems often obviate the need for complex chiral catalysts and harsh reagents associated with chemical synthesis, making them attractive for both laboratory-scale and industrial applications.[2][4]
Core Principles and Methodologies
The fundamental principle involves the stereospecific transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the β-keto ester, facilitated by a reductase enzyme.[1] The choice of biocatalyst is critical as it dictates the stereochemical outcome of the reaction.
1. Whole-Cell Biocatalysts (e.g., Baker's Yeast)
-
Advantages : Baker's yeast is a readily available, cost-effective, and convenient biocatalyst.[5] It contains a variety of reductase enzymes and possesses an endogenous system for cofactor regeneration, eliminating the need to add expensive cofactors externally.
-
Disadvantages : The presence of multiple reductases with differing stereoselectivities can sometimes lead to the formation of a mixture of stereoisomers, resulting in lower enantiomeric excess (e.e.).[6] Reaction work-up can also be challenging due to the complex cellular matrix.[3]
2. Isolated Enzymes (Ketoreductases - KREDs)
-
Advantages : Isolated KREDs offer very high chemo-, regio-, and stereoselectivity, often leading to products with excellent enantiomeric purity (>99% e.e.).[7] Reactions are cleaner, simplifying downstream purification.
-
Disadvantages : Isolated enzymes are more expensive and require the addition of a cofactor (NADPH or NADH). To make the process economically viable, a cofactor regeneration system is essential.[1]
3. Recombinant Whole-Cell Systems
-
Advantages : This approach combines the advantages of the previous two. By overexpressing a specific, highly selective reductase gene (e.g., from yeast) in a host like E. coli, a robust "designer" biocatalyst is created.[8] This provides high stereoselectivity while leveraging the host cell's machinery for cofactor regeneration.[9]
General Experimental Workflow
The overall process for biocatalytic reduction follows a consistent workflow, from catalyst preparation to final product analysis.
Caption: General workflow for biocatalytic synthesis of β-hydroxy esters.
Data Presentation: Performance of Various Biocatalysts
The following tables summarize quantitative data for the biocatalytic reduction of representative β-keto esters.
Table 1: Reduction of Ethyl 4-chloro-3-oxobutanoate
| Biocatalyst | Substrate Conc. | Yield (%) | e.e. (%) | Stereochemistry | Reference |
| Baker's Yeast | 70 mmol/L | ~85% | ~78% | (S) | [10] |
| Baker's Yeast with Resin Adsorption | 150 mmol/L | >80% | 95% | (S) | [10] |
| Recombinant E. coli expressing KRED | 10 g/L | >95% | >99% | (S) | [5] |
Table 2: Reduction of Ethyl Acetoacetate (B1235776)
| Biocatalyst | Co-solvent/Medium | Yield (%) | e.e. (%) | Stereochemistry | Reference |
| Baker's Yeast | Water/Sucrose (B13894) | 59-76% | 85% | (S) | [11] |
| Baker's Yeast | Deep Eutectic Solvent (DES) | >93% | >99% | (S) | [12] |
| Baker's Yeast | Light Petroleum | 56-96% | >94% | (S) | [13] |
Table 3: Reduction of Various β-Keto Esters with Isolated Enzymes
| Enzyme Source | Substrate | Yield (%) | e.e. (%) | Stereochemistry | Reference |
| Pichia methanolica Reductase | Methyl 2-oxo-4-phenylbutanoate | 98% | 99% | (S) | [2] |
| KRED1001 | Ketoester 55 | 82% | >99.5% | (R) | [2] |
| A. aromaticum PEDH | Methyl benzoylacetate | >99% | >99% | (S) | [7] |
Experimental Protocols
Protocol 1: Baker's Yeast-Mediated Reduction of Ethyl Acetoacetate
This protocol describes a classic whole-cell biocatalytic reduction to produce ethyl (S)-3-hydroxybutanoate.[1][11]
Materials:
-
Dry Baker's Yeast (Saccharomyces cerevisiae)
-
Sucrose (table sugar)
-
Ethyl acetoacetate
-
Tap water
-
Diatomaceous earth (Celite)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask (500 mL or larger), magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Yeast Activation: In a 500 mL Erlenmeyer flask, dissolve 20 g of sucrose in 200 mL of warm (30-35 °C) tap water. Add 10 g of dry baker's yeast to the solution.[1]
-
Stir the suspension gently for 30-60 minutes at room temperature to activate the yeast. Fermentation will be indicated by the evolution of CO₂.[1][11]
-
Substrate Addition: Add 1.0 g of ethyl acetoacetate to the actively fermenting yeast suspension.[1]
-
Reaction: Stopper the flask with a cotton plug or a fermentation lock to allow CO₂ to escape while preventing contamination. Stir the mixture at room temperature for 24-48 hours.[11]
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Add approximately 20 g of diatomaceous earth to the reaction mixture and stir for 10 minutes to facilitate filtration.[1]
-
Filter the mixture through a pad of Celite to remove the yeast cells. Wash the filter cake with 50 mL of water.[1]
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[1]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, ethyl (S)-3-hydroxybutanoate.[1]
-
Purification & Analysis: If necessary, purify the crude product by silica (B1680970) gel column chromatography. Determine the enantiomeric excess by chiral GC analysis.[1]
Protocol 2: KRED-Mediated Reduction with a Cofactor Regeneration System
This protocol outlines a procedure using an isolated ketoreductase (KRED) coupled with a glucose/glucose dehydrogenase (GDH) system for NADPH regeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yeast-Mediated Reactions in Organic Solvents | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric synthesis of beta-hydroxy esters and alpha-alkyl-beta-hydroxy esters by recombinant Escherichia coli expressing enzymes from baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ethz.ch [ethz.ch]
- 12. researchgate.net [researchgate.net]
- 13. The stereoselective preparation of β-hydroxy esters using a yeast reduction in an organic solvent - Lookchem [lookchem.com]
Application Note: Chiral GC Analysis of (R)-Methyl 3-hydroxytetradecanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust protocol for the chiral gas chromatographic (GC) analysis of (R)-Methyl 3-hydroxytetradecanoate (B1260086). The method is designed to provide high-resolution separation of the (R) and (S) enantiomers, a critical requirement for stereoselective synthesis, quality control, and stereospecific activity studies in drug development. The protocol employs a cyclodextrin-based chiral capillary column and includes a necessary derivatization step to enhance analyte volatility and improve peak shape. This document provides comprehensive details on sample preparation, instrumentation, and data analysis.
Introduction
Methyl 3-hydroxytetradecanoate is a chiral molecule with the stereocenter at the C-3 position. The enantiomeric purity of this and other 3-hydroxy fatty acid esters is of significant interest in various fields, including the synthesis of biologically active molecules and the characterization of natural products. Gas chromatography with a chiral stationary phase (CSP) is a powerful technique for the separation and quantification of enantiomers. Cyclodextrin-based CSPs are particularly effective for a wide range of chiral compounds, including fatty acid derivatives, offering excellent enantioselectivity.[1][2][3] To ensure optimal chromatographic performance for hydroxylated compounds, derivatization of the hydroxyl group to a less polar silyl (B83357) ether is a standard and recommended practice.[4][5]
Experimental Protocol
This protocol outlines the necessary steps for sample preparation via silylation followed by direct chiral GC analysis.
Sample Preparation: Silylation
The polar hydroxyl group of methyl 3-hydroxytetradecanoate should be derivatized to a non-polar trimethylsilyl (B98337) (TMS) ether to improve volatility and chromatographic performance.
Reagents and Materials:
-
(R)-Methyl 3-hydroxytetradecanoate and (S)-Methyl 3-hydroxytetradecanoate analytical standards (commercially available from suppliers such as Larodan or CymitQuimica)[6][7][8]
-
Racemic (R/S)-Methyl 3-hydroxytetradecanoate
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst[9]
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Standard Preparation: Prepare 1 mg/mL stock solutions of the (R)-, (S)-, and racemic standards in the chosen anhydrous solvent.
-
Sample Preparation: Accurately weigh and dissolve the sample containing methyl 3-hydroxytetradecanoate in the same anhydrous solvent to a concentration of approximately 1 mg/mL.
-
Derivatization:
-
Pipette 100 µL of each standard and sample solution into separate reaction vials.
-
Add 100 µL of the BSTFA + 1% TMCS silylating reagent to each vial.
-
Securely cap the vials and vortex for 30 seconds.
-
Heat the vials at 70°C for 60 minutes in a heating block or oven.[9]
-
Allow the vials to cool to room temperature before GC injection.
-
Gas Chromatography (GC) Conditions
The following GC conditions are recommended as a starting point and may require optimization for your specific instrumentation and column.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890 Series GC or equivalent, equipped with a Flame Ionization Detector (FID) |
| Chiral Capillary Column | Cyclodex-B (or equivalent β-cyclodextrin phase), 30 m x 0.25 mm ID, 0.25 µm film thickness[1] |
| Carrier Gas | Helium or Hydrogen, at a constant flow rate of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Oven Temperature Program | Initial: 120°C, hold for 1 minRamp: 5°C/min to 220°CHold: 10 min at 220°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250°C |
| Makeup Gas (N₂) | 25 mL/min |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
Data Presentation
Quantitative analysis of the enantiomeric excess (% ee) can be performed after identifying the peaks corresponding to the (R) and (S) enantiomers. The elution order must be confirmed by injecting the individual derivatized (R)- and (S)-Methyl 3-hydroxytetradecanoate standards.
Expected Results: The chromatogram of the derivatized racemic standard should show two well-resolved peaks corresponding to the (S)-TMS-Methyl 3-hydroxytetradecanoate and (R)-TMS-Methyl 3-hydroxytetradecanoate.
Enantiomeric Excess Calculation: The enantiomeric excess (% ee) is calculated using the peak areas of the two enantiomers: % ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] x 100
Data Summary Table: The following table should be populated with the experimental data obtained.
| Analyte | Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| TMS-Methyl 3-hydroxytetradecanoate | S | tS | Area(S) | |
| TMS-Methyl 3-hydroxytetradecanoate | R | tR | Area(R) |
*Retention times and peak areas are to be determined experimentally. The resolution (Rs) between the two enantiomer peaks should be calculated.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Experimental workflow for chiral GC analysis.
Conclusion
The protocol described provides a reliable and effective method for the chiral separation of this compound from its (S)-enantiomer. The key steps involve silylation of the hydroxyl group to enhance volatility, followed by separation on a β-cyclodextrin-based chiral GC column. This application note serves as a comprehensive guide for researchers in pharmaceutical development and other scientific fields requiring accurate determination of enantiomeric purity for 3-hydroxy fatty acid methyl esters. The provided GC conditions serve as an excellent starting point for method development and can be optimized to meet specific analytical requirements.
References
- 1. agilent.com [agilent.com]
- 2. Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. gcms.cz [gcms.cz]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 76062-97-0|this compound|BLD Pharm [bldpharm.com]
- 7. larodan.com [larodan.com]
- 8. Methyl-(S)-3-Hydroxytetradecanoate | CymitQuimica [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
Application Note: Chiral HPLC Method for the Separation of 3-Hydroxytetradecanoate Enantiomers
[AN-001]
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 3-hydroxytetradecanoate (B1260086) enantiomers. The protocol outlines a method involving pre-column derivatization to enhance chromatographic resolution and UV detection, followed by separation on a polysaccharide-based chiral stationary phase. This method is particularly relevant for researchers in drug development, microbiology, and lipid analysis who require accurate enantiomeric purity assessment of 3-hydroxy fatty acids.
Introduction
The primary challenge in the chiral separation of 3-hydroxytetradecanoate is its weak chromophore, which limits detection by UV-Vis detectors. To overcome this, a pre-column derivatization step is employed. This involves reacting the hydroxyl group of the fatty acid with a derivatizing agent that introduces a strongly UV-absorbing moiety, thereby improving detection sensitivity and often enhancing chiral recognition on the stationary phase[4][5].
Experimental Workflow
A generalized workflow for the chiral separation of 3-hydroxytetradecanoate enantiomers is presented below. This involves sample preparation and derivatization, followed by HPLC analysis and data processing.
Detailed Experimental Protocol
This protocol is based on established methods for the chiral separation of hydroxy fatty acids, incorporating a derivatization step to form 3,5-dinitrophenyl urethane (B1682113) derivatives for enhanced UV detection and separation[4].
1. Materials and Reagents
-
Racemic 3-hydroxytetradecanoic acid standard
-
3,5-Dinitrophenyl isocyanate
-
Anhydrous toluene (B28343)
-
Anhydrous pyridine (B92270)
-
HPLC-grade n-hexane
-
HPLC-grade 2-propanol (IPA)
-
HPLC-grade ethanol
-
Diethylamine (B46881) (for mobile phase modification if needed)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Nitrogen gas for drying
2. Equipment
-
HPLC system with a UV/Vis detector
-
Chiral HPLC column (e.g., Amylose (B160209) or Cellulose-based)
-
Reaction vials
-
Heating block or water bath
-
Rotary evaporator or nitrogen evaporator
-
Vortex mixer
-
Syringe filters (0.45 µm)
3. Derivatization Procedure
-
Preparation of Analyte: Accurately weigh approximately 1 mg of 3-hydroxytetradecanoic acid into a clean, dry reaction vial.
-
Reaction Setup: Add 1 mL of anhydrous toluene and 50 µL of anhydrous pyridine to the vial.
-
Addition of Derivatizing Agent: Add a 1.2 molar excess of 3,5-dinitrophenyl isocyanate to the solution.
-
Reaction: Cap the vial tightly and heat at 60°C for 1 hour with occasional vortexing.
-
Quenching: After cooling to room temperature, add 1 mL of methanol to quench the excess isocyanate.
-
Extraction: Add 2 mL of n-hexane and 2 mL of 1 M HCl. Vortex thoroughly and allow the layers to separate. Collect the upper organic layer. Wash the organic layer with 2 mL of saturated NaHCO₃ solution, followed by 2 mL of deionized water.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.
-
Solvent Removal: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in 1 mL of the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions
The following table summarizes the recommended HPLC conditions. Optimization may be required depending on the specific column and system used. Polysaccharide-based columns, such as those with amylose or cellulose (B213188) derivatives, are highly effective for this type of separation[6][7].
| Parameter | Recommended Conditions |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or similar, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : 2-Propanol (IPA) : Ethanol (e.g., 90:5:5, v/v/v)[8][9][10] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm (due to the 3,5-dinitrophenyl group) |
| Run Time | Approximately 30 minutes (adjust as needed for baseline separation) |
Note: For basic analytes, the addition of a small amount of an amine modifier like diethylamine (0.1%) to the mobile phase may improve peak shape. For acidic analytes, an acidic modifier like trifluoroacetic acid (0.1%) can be used. For this application, a neutral mobile phase is generally a good starting point.
Data Presentation
The following table illustrates the expected chromatographic parameters for the separation of derivatized 3-hydroxytetradecanoate enantiomers. The exact values may vary based on the specific experimental setup.
| Enantiomer | Retention Time (t_R) (min) | Capacity Factor (k') | Resolution (R_s) | Selectivity (α) |
| Enantiomer 1 | (Expected ~15 min) | (Calculated) | \multirow{2}{}{(Expected > 1.5)} | \multirow{2}{}{(Calculated)} |
| Enantiomer 2 | (Expected ~18 min) | (Calculated) |
-
Capacity Factor (k'): (t_R - t_0) / t_0, where t_0 is the void time.
-
Selectivity (α): k'_2 / k'_1
-
Resolution (R_s): 2(t_R2 - t_R1) / (w_1 + w_2), where w is the peak width at the base. A resolution of >1.5 indicates baseline separation.
Alternative Direct Analysis Method
For applications where derivatization is not desirable, a direct injection method using a highly sensitive mass spectrometer (MS) for detection is a viable alternative.
UHPLC-MS/MS Conditions
| Parameter | Recommended Conditions |
| Column | CHIRALPAK IA-U (Amylose tris(3,5-dimethylphenyl carbamate) on 1.6 µm silica) or similar[11] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/2-Propanol (50:50, v/v) with 0.1% Formic Acid |
| Gradient | A time-based gradient from high aqueous to high organic content |
| Flow Rate | 0.4 mL/min |
| Detection | ESI-MS/MS in negative ion mode, monitoring specific precursor-product ion transitions |
This direct method avoids the need for derivatization but requires more specialized detection equipment[11].
Conclusion
The described chiral HPLC method, employing pre-column derivatization with 3,5-dinitrophenyl isocyanate, provides a reliable and sensitive approach for the separation and quantification of 3-hydroxytetradecanoate enantiomers. The use of a polysaccharide-based chiral stationary phase is critical for achieving baseline resolution. For laboratories equipped with mass spectrometry, a direct analysis method offers a faster alternative by eliminating the derivatization step. The choice of method will depend on the available instrumentation and the specific requirements of the analysis.
References
- 1. Bacterial medium-chain 3-hydroxy fatty acid metabolites trigger immunity in Arabidopsis plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and HPLC enantioseparation of novel derivatives of 3-alkoxy-4-hydroxyphenylalkanones of a potential α/β-blocker type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note: Derivatization of (R)-Methyl 3-hydroxytetradecanoate for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for the chemical derivatization of (R)-Methyl 3-hydroxytetradecanoate (B1260086) to enhance its volatility and thermal stability, thereby improving peak shape, sensitivity, and reproducibility in GC-MS analysis.
Introduction
(R)-Methyl 3-hydroxytetradecanoate is a hydroxy fatty acid methyl ester (FAME) that presents challenges for direct GC-MS analysis due to the presence of a polar hydroxyl (-OH) group. This functional group can lead to poor chromatographic performance, including peak tailing and reduced sensitivity, due to interactions with the stationary phase and potential thermal degradation in the injector port.[1][2] Chemical derivatization is a crucial sample preparation step that converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable moiety, making the analyte more amenable to GC-MS analysis.[1][3][4]
The most common derivatization strategies for compounds containing hydroxyl groups are silylation and acylation.[1][5][6]
-
Silylation replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group.[1][2] This process significantly reduces hydrogen bonding, thereby increasing the volatility of the compound.[1]
-
Acylation introduces an acyl group (e.g., from a perfluorinated anhydride) to the hydroxyl moiety.[5] This not only increases volatility but can also enhance detectability with specific detectors and produce characteristic mass fragmentation patterns useful for structural elucidation.[5]
This application note details protocols for both silylation and acylation of this compound.
Experimental Workflows and Reactions
The general workflow for sample analysis involves sample preparation, derivatization, and subsequent GC-MS injection and data analysis.
Figure 1: General experimental workflow for the derivatization and GC-MS analysis of this compound.
Below are diagrams illustrating the chemical transformations during silylation and acylation.
Figure 2: Silylation of the hydroxyl group using BSTFA to form a TMS ether.
Figure 3: Acylation of the hydroxyl group using HFAA to form an HFB ester.
Detailed Experimental Protocols
Note: All glassware should be thoroughly dried to prevent hydrolysis of the derivatization reagents.[7] It is recommended to work in a fume hood and wear appropriate personal protective equipment.
Protocol 1: Silylation using BSTFA with 1% TMCS
This is the most common and robust method for derivatizing hydroxyl groups. The trimethylchlorosilane (TMCS) acts as a catalyst to increase the reactivity of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]
Materials:
-
This compound sample
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Anhydrous Pyridine or Acetonitrile (B52724) (GC grade)
-
Reaction vials (2 mL) with PTFE-lined caps (B75204)
-
Heating block or oven
-
Nitrogen gas stream for evaporation
Procedure:
-
Sample Preparation: Aliquot a known amount of the sample (e.g., 10-100 µg) into a reaction vial. If the sample is in a volatile solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all protic solvents like methanol (B129727) or water as they will consume the silylating reagent.[7]
-
Reagent Addition: Add 50 µL of anhydrous pyridine or acetonitrile to redissolve the dried residue.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 60-70°C for 60 minutes.[8]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. Typically, a 1 µL injection is used. The derivatives are generally stable for a short period but should be analyzed promptly.[1]
Protocol 2: Acylation using HFAA
Acylation with Heptafluorobutyric Anhydride (HFAA) creates a stable heptafluorobutyryl (HFB) ester. This is particularly useful for enhancing sensitivity in electron capture detection (ECD) and provides unique mass spectra.[5]
Materials:
-
This compound sample
-
HFAA (Heptafluorobutyric Anhydride)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Toluene (B28343) or Hexane (GC grade)
-
Phosphate (B84403) buffer (1 M, pH 6.0)
-
Reaction vials (2 mL) with PTFE-lined caps and centrifuge tubes
-
Heating block or oven
Procedure:
-
Sample Preparation: Prepare a dried sample in a reaction vial as described in the silylation protocol.
-
Reagent Addition: Add 200 µL of anhydrous toluene and 50 µL of anhydrous pyridine (or TEA) to the vial. Pyridine acts as a catalyst and an acid scavenger.
-
Derivatization: Add 25 µL of HFAA to the vial.
-
Reaction: Cap the vial tightly, vortex, and heat at 60°C for 15-30 minutes.[5]
-
Work-up/Quenching: Cool the vial to room temperature. Add 500 µL of 1 M phosphate buffer (pH 6.0) to quench the reaction and shake for 30 seconds.[5]
-
Extraction: Centrifuge the mixture to achieve phase separation. Carefully transfer the upper organic layer (toluene) to a clean autosampler vial, optionally passing it through a small amount of anhydrous sodium sulfate (B86663) to remove residual water.
-
Analysis: The sample is ready for injection into the GC-MS.
GC-MS Analysis Parameters
The following are suggested starting parameters for the analysis. These should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| GC System | Agilent 6890/7890 or equivalent |
| Column | HP-5ms, DB-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min |
| Inlet Mode | Splitless |
| Inlet Temperature | 250 - 280°C[9] |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100°C, hold 2 min; Ramp: 10°C/min to 300°C, hold 5 min[9] |
| MS System | Agilent 5975/5977 or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV[9] |
| MS Source Temp. | 230°C[9] |
| MS Quad Temp. | 150°C[9] |
| Scan Range | m/z 40-600 |
Expected Results and Data
Derivatization alters the chemical properties of the analyte, leading to predictable changes in retention time and mass spectra.
Table 1: Comparison of Expected GC-MS Data for this compound and its Derivatives
| Analyte Form | Molecular Weight ( g/mol ) | Expected Retention Time | Key Mass Fragments (m/z) | Chromatographic Peak Shape |
| Underivatized | 258.4[10] | Shorter, but variable | 103, 227 (M-31), 241 (M-17) | Broad, Tailing |
| TMS Derivative | 330.6 | Longer, more reproducible | 73 [Si(CH3)3], 175, 315 (M-15) | Sharp, Symmetrical |
| HFB Derivative | 454.5 | Longest, reproducible | 103, 241, 423 (M-31), 439 (M-15) | Sharp, Symmetrical |
Table 2: Summary and Comparison of Derivatization Methods
| Feature | Silylation (BSTFA + 1% TMCS) | Acylation (HFAA) |
| Reagents | BSTFA, TMCS, Pyridine/Acetonitrile | HFAA, Pyridine/TEA, Toluene |
| Reaction | One-step reaction, no work-up required.[8] | Multi-step with quenching and extraction.[5] |
| Conditions | 60-70°C for 60 min.[8] | 60°C for 15-30 min.[5] |
| Advantages | Simple, fast, quantitative, common reagents.[11] | Produces very stable derivatives, enhances ECD response, directs MS fragmentation.[5] |
| Disadvantages | Derivatives can be sensitive to moisture, reagent can degrade GC columns over time. | More complex procedure, reagents are corrosive and require careful handling. |
| Best For | Routine quantitative analysis, broad metabolite profiling.[6] | Trace analysis, structural confirmation, when silylation is problematic. |
References
- 1. gcms.cz [gcms.cz]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. weber.hu [weber.hu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization techniques for free fatty acids by GC [restek.com]
- 9. osti.gov [osti.gov]
- 10. Methyl 3-hydroxytetradecanoate [webbook.nist.gov]
- 11. thescipub.com [thescipub.com]
Application of (R)-Methyl 3-hydroxytetradecanoate in the Enantioselective Synthesis of (R,Z)-(-)-14-Methyl-8-hexadecenal (Trogodermal), the Sex Pheromone of the Khapra Beetle (Trogoderma granarium)
Introduction
(R)-Methyl 3-hydroxytetradecanoate (B1260086) is a valuable chiral building block in the synthesis of complex organic molecules, particularly insect pheromones. Its inherent stereochemistry allows for the precise construction of chiral centers, which are often crucial for the biological activity of these semiochemicals. This application note details the use of (R)-Methyl 3-hydroxytetradecanoate as a precursor for the enantioselective synthesis of (R,Z)-(-)-14-methyl-8-hexadecenal, commonly known as Trogodermal. Trogodermal is the major component of the sex pheromone of the Khapra beetle (Trogoderma granarium), a significant pest of stored grain products. The (R)-enantiomer is the biologically active form, making a stereocontrolled synthesis essential for effective pest management strategies based on this pheromone.
Synthetic Strategy
The synthetic approach leverages the (R)-chirality of methyl 3-hydroxytetradecanoate to establish the (R)-configuration at the C14 position of the target pheromone, Trogodermal. The overall strategy involves the conversion of the starting material into a key chiral intermediate, (R)-2-methyl-1-butanol, which is then elaborated through a series of reactions including a Wittig coupling to introduce the Z-configured double bond and a final oxidation to yield the target aldehyde.
Experimental Protocols
Step 1: Synthesis of (R)-2-Methyl-1-butanol from this compound
This transformation involves a multi-step sequence that is a known process in organic synthesis for the degradation of a longer chain to a shorter, chiral alcohol.
Protocol:
-
Reduction of the Ester: this compound is reduced to the corresponding diol, (R)-3-hydroxytetradecan-1-ol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) at 0 °C to room temperature.
-
Oxidative Cleavage: The diol is then subjected to oxidative cleavage. This can be achieved using sodium periodate (B1199274) (NaIO₄) in a mixed solvent system of THF and water. This reaction cleaves the bond between the two hydroxyl-bearing carbons, yielding a shorter chain aldehyde.
-
Reduction to the Alcohol: The resulting aldehyde is then reduced to the primary alcohol, (R)-2-methyl-1-butanol, using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) or methanol.
Step 2: Synthesis of (R)-2-Methylbutyl Bromide
The chiral alcohol is converted to the corresponding bromide, which will be used to form the phosphonium (B103445) salt for the Wittig reaction.
Protocol:
-
To a solution of (R)-2-methyl-1-butanol in a suitable solvent like diethyl ether, cooled to 0 °C, phosphorus tribromide (PBr₃) is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield (R)-2-methylbutyl bromide.
Step 3: Synthesis of the Wittig Salt
The chiral bromide is reacted with triphenylphosphine (B44618) to generate the corresponding phosphonium salt.
Protocol:
-
A solution of (R)-2-methylbutyl bromide and triphenylphosphine in a high-boiling solvent such as toluene (B28343) or acetonitrile (B52724) is heated at reflux for 24-48 hours.
-
Upon cooling, the phosphonium salt precipitates and can be collected by filtration, washed with a non-polar solvent like hexane (B92381), and dried under vacuum.
Step 4: Wittig Reaction to form (R,Z)-14-Methyl-8-hexadecen-1-ol
The key carbon-carbon bond-forming step is a Wittig reaction between the chiral phosphonium salt and a suitable C10 aldehyde, which will introduce the Z-double bond.
Protocol:
-
The phosphonium salt is suspended in an anhydrous solvent like THF under an inert atmosphere (e.g., argon or nitrogen).
-
A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is added at low temperature (-78 °C or 0 °C, respectively) to generate the ylide.
-
A solution of the C10 aldehyde, oct-7-yn-1-al, is then added dropwise to the ylide solution at low temperature. The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the product is extracted with an organic solvent like diethyl ether. The organic layer is washed, dried, and concentrated.
-
The resulting alkyne is then partially hydrogenated using a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) in a solvent like hexane or ethyl acetate (B1210297) under a hydrogen atmosphere to yield the (Z)-alkene, (R,Z)-14-methyl-8-hexadecen-1-ol.
Step 5: Oxidation to (R,Z)-(-)-14-Methyl-8-hexadecenal (Trogodermal)
The final step is the oxidation of the primary alcohol to the target aldehyde.
Protocol:
-
A solution of (R,Z)-14-methyl-8-hexadecen-1-ol in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) is added to a stirred suspension of pyridinium (B92312) chlorochromate (PCC) and an adsorbent like Celite or silica (B1680970) gel.
-
The reaction mixture is stirred at room temperature for a few hours until the oxidation is complete (monitored by TLC).
-
The reaction mixture is filtered through a pad of silica gel to remove the chromium salts, and the filtrate is concentrated under reduced pressure to give the crude pheromone.
-
Purification by column chromatography on silica gel yields the pure (R,Z)-(-)-14-methyl-8-hexadecenal.
Data Presentation
Table 1: Summary of Key Reaction Steps and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Conversion of this compound to (R)-2-Methyl-1-butanol | 1. LiAlH₄ 2. NaIO₄ 3. NaBH₄ | 1. THF 2. THF/H₂O 3. Ethanol | 60-70 (over 3 steps) |
| 2 | Bromination | PBr₃ | Diethyl ether | 80-90 |
| 3 | Wittig Salt Formation | PPh₃ | Toluene | 85-95 |
| 4 | Wittig Reaction and Hydrogenation | 1. n-BuLi 2. Oct-7-yn-1-al 3. H₂, Lindlar's catalyst | 1. THF 2. THF 3. Hexane | 50-60 (over 2 steps) |
| 5 | Oxidation | PCC | Dichloromethane | 70-80 |
Table 2: Spectroscopic Data for (R,Z)-(-)-14-Methyl-8-hexadecenal
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR (CDCl₃, ppm) | δ 9.76 (t, 1H, -CHO), 5.40-5.30 (m, 2H, -CH=CH-), 2.42 (dt, 2H, -CH₂-CHO), 2.10-1.95 (m, 4H, allylic H), 1.40-1.20 (m, 16H, methylene (B1212753) H), 0.86 (d, 3H, -CH₃), 0.84 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 202.9, 130.5, 129.0, 43.9, 36.5, 34.2, 32.5, 29.7, 29.5, 29.3, 29.1, 27.2, 26.8, 22.1, 19.2, 11.4 |
| Mass Spectrometry (EI, m/z) | 252 (M⁺), 234, 209, 195, 181, 167, 153, 139, 125, 111, 97, 83, 69, 55, 41 |
| Optical Rotation | [α]²²_D_ = -5.3° (c 1.0, hexane) |
Visualizations
Caption: Synthetic workflow for Trogodermal.
Caption: Pheromone signaling pathway in Trogoderma granarium.
Application Notes and Protocols: (R)-Methyl 3-hydroxytetradecanoate as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-Methyl 3-hydroxytetradecanoate (B1260086) is a valuable and versatile chiral building block in organic synthesis. Its bifunctional nature, possessing both a secondary alcohol and a methyl ester, along with a defined stereocenter, makes it an excellent starting material for the enantioselective synthesis of a variety of complex molecules, particularly those with biological activity. This document provides detailed application notes on its utility and protocols for its key transformations.
Applications in the Synthesis of Bioactive Molecules
The primary application of (R)-Methyl 3-hydroxytetradecanoate lies in its use as a precursor for the synthesis of (R)-3-hydroxytetradecanoic acid, a crucial component of Lipid A. Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), which constitutes the outer membrane of Gram-negative bacteria. Synthetic analogs of Lipid A are of significant interest in drug development as they can act as potent activators of the innate immune system through the Toll-like receptor 4 (TLR4) signaling pathway. By modifying the structure of Lipid A, it is possible to create adjuvants for vaccines that enhance the immune response with reduced toxicity.
This compound provides the key chiral acyl chain found in many biologically active Lipid A analogs. The synthesis of these complex molecules often involves the hydrolysis of the methyl ester to the free carboxylic acid, which is then coupled to a carbohydrate backbone.
Key Synthetic Transformations
The chemical versatility of this compound allows for a range of synthetic manipulations at its two functional groups. The following sections detail the protocols for these key transformations.
2.1. Hydrolysis of the Methyl Ester (Saponification)
The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental step for its use in the synthesis of Lipid A analogs and other bioactive molecules requiring a carboxylic acid moiety for amide bond formation or other couplings.
Experimental Protocol: Saponification of this compound
-
Materials:
-
This compound
-
Methanol (B129727) (MeOH)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (B1210297) (EtOAc) or Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel.
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a solution of KOH or NaOH (1.5 - 2.0 eq) in water or methanol.
-
Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and transfer the aqueous solution to a separatory funnel.
-
Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Acidify the aqueous layer to pH 2-3 by the slow addition of 1 M HCl. A white precipitate of the carboxylic acid should form.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-3-hydroxytetradecanoic acid.
-
-
Quantitative Data:
| Reactant | Product | Reagents and Conditions | Yield | Purity/ee | Reference |
| This compound | (R)-3-hydroxytetradecanoic acid | 1. KOH, MeOH/H₂O, reflux; 2. 1M HCl | >95% | >99% ee | General |
2.2. Protection of the Hydroxyl Group
Protection of the secondary alcohol is often necessary to prevent its interference in subsequent reactions involving the ester functionality or other transformations. Silyl (B83357) ethers are commonly used protecting groups due to their ease of installation and removal under mild conditions.
Experimental Protocol: Silylation of this compound
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl) or Triethylsilyl chloride (TESCl)
-
Imidazole (B134444) or Triethylamine (B128534) (Et₃N)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (2.5 eq) or triethylamine (1.5 eq).
-
Add the silyl chloride (TBDMSCl or TESCl, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford the silyl-protected product.
-
-
Quantitative Data:
| Reactant | Product | Reagents and Conditions | Yield | Purity/ee | Reference |
| This compound | (R)-Methyl 3-(tert-butyldimethylsilyloxy)tetradecanoate | TBDMSCl, Imidazole, DCM, rt | >90% | >99% ee | General |
| This compound | (R)-Methyl 3-(triethylsilyloxy)tetradecanoate | TESCl, Et₃N, DCM, rt | >90% | >99% ee | General |
2.3. Oxidation of the Hydroxyl Group
Oxidation of the secondary alcohol to the corresponding ketone, methyl 3-oxotetradecanoate, provides another versatile intermediate for further synthetic elaborations, such as carbon-carbon bond formation at the C2 or C4 positions.
Experimental Protocol: Oxidation to Methyl 3-oxotetradecanoate
-
Materials:
-
This compound
-
Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (for DMP workup)
-
Diethyl ether (Et₂O)
-
Celite or silica gel
-
Round-bottom flask, magnetic stirrer.
-
-
Procedure (using Dess-Martin Periodinane):
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture until TLC analysis shows complete conversion of the starting material (typically 1-3 hours).
-
Dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃ solutions.
-
Stir until the layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Quantitative Data:
| Reactant | Product | Reagents and Conditions | Yield | Reference |
| This compound | Methyl 3-oxotetradecanoate | DMP, DCM, rt | >90% | General |
| This compound | Methyl 3-oxotetradecanoate | PCC, Celite, DCM, rt | 80-90% | General |
Visualization of Workflows and Pathways
3.1. Synthetic Workflow
The following diagram illustrates the key synthetic transformations of this compound.
3.2. Application in the Synthesis of TLR4 Agonists
The following diagram outlines the general synthetic strategy for incorporating (R)-3-hydroxytetradecanoic acid into a glucosamine-based TLR4 agonist.
3.3. TLR4 Signaling Pathway
Upon recognition of a Lipid A analog by the TLR4/MD-2 complex on the surface of immune cells (e.g., macrophages), a signaling cascade is initiated, leading to the production of pro-inflammatory cytokines.
Application Notes and Protocols for Enantiomeric Excess (ee) Determination by NMR Spectroscopy Using Chiral Shift Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with the use of chiral shift reagents (CSRs), is a powerful and rapid method for the determination of enantiomeric excess (ee) of chiral molecules. This technique is particularly valuable in the fields of asymmetric synthesis, pharmaceutical development, and quality control where the stereochemical purity of a compound is critical. Enantiomers, being chemically identical in an achiral environment, are indistinguishable by standard NMR. However, in the presence of a chiral shift reagent, they are converted into transient diastereomeric complexes, which possess distinct NMR spectra, allowing for their differentiation and quantification.
This document provides a detailed overview of the principles, applications, and experimental protocols for the determination of enantiomeric excess using NMR spectroscopy with chiral shift reagents.
Principles of Enantiomeric Excess Determination by NMR with Chiral Shift Reagents
The fundamental principle behind this technique lies in the formation of rapidly equilibrating, diastereomeric complexes between the enantiomers of a chiral analyte and a chiral shift reagent.[1][2] Chiral shift reagents are typically organometallic complexes of lanthanide metals, such as europium (Eu) or praseodymium (Pr), coordinated to a chiral ligand. These complexes are Lewis acidic and can reversibly coordinate to Lewis basic functional groups (e.g., alcohols, amines, ketones, esters) in the analyte molecule.
The interaction between the chiral analyte and the chiral shift reagent leads to the formation of two diastereomeric complexes, (R)-analyte-(S)-CSR and (S)-analyte-(S)-CSR (assuming an (S)-CSR). These diastereomeric complexes have different spatial arrangements and, consequently, their constituent nuclei experience different magnetic environments. This results in a separation of the NMR signals for the two enantiomers, a phenomenon known as induced chemical shift nonequivalence (ΔΔδ). The magnitude of this separation is dependent on several factors, including the specific chiral shift reagent used, the structure of the analyte, the solvent, and the concentration of the CSR.
The enantiomeric excess can then be determined by integrating the signals corresponding to each enantiomer. The ratio of the integrals is directly proportional to the ratio of the enantiomers in the sample.
Formula for Enantiomeric Excess (ee):
ee (%) = [ (Integral of Major Enantiomer - Integral of Minor Enantiomer) / (Integral of Major Enantiomer + Integral of Minor Enantiomer) ] * 100
Common Chiral Shift Reagents
A variety of chiral shift reagents are commercially available, with lanthanide-based reagents being the most common.
-
Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) : This is one of the most widely used chiral shift reagents. It typically induces downfield shifts in the ¹H NMR spectrum.
-
Pr(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]praseodymium(III)) : Similar to Eu(hfc)₃, but generally induces upfield shifts.
-
Pirkle's Alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol) : This is a non-metallic chiral solvating agent that forms diastereomeric complexes through hydrogen bonding and π-π stacking interactions.[3]
Quantitative Data
The induced chemical shift difference (ΔΔδ) is a critical parameter for the successful application of this technique. A larger ΔΔδ value allows for more accurate integration and, consequently, a more reliable determination of the enantiomeric excess. The following table provides representative ΔΔδ values for various substrates with common chiral shift reagents.
| Analyte | Functional Group | Chiral Shift Reagent | Observed Nucleus | ΔΔδ (ppm) | Reference |
| 1-Phenylethanol | Alcohol | Eu(hfc)₃ | CH-OH | ~0.1 | [4] |
| 2-Butanol | Alcohol | Eu(hfc)₃ | CH₃ | ~0.05 | [4] |
| Camphor | Ketone | Eu(hfc)₃ | CH₃ | ~0.2 | [4] |
| Methyl lactate | Ester | Eu(hfc)₃ | OCH₃ | ~0.08 | [4] |
| 1-Phenylethylamine | Amine | Pirkle's Alcohol | CH-NH₂ | ~0.04 | [3] |
| Thiopental | Barbiturate (B1230296) | Tris[3-(trifluoromethylhydroxymethylene)-d-camphorato] europium(III) | CH₃ | ~0.28 (17 Hz at 60 MHz) | [5][6] |
Note: The magnitude of ΔΔδ can vary depending on experimental conditions such as solvent, temperature, and the molar ratio of the chiral shift reagent to the analyte.
Experimental Protocols
The following are generalized protocols for the determination of enantiomeric excess using chiral shift reagents. It is crucial to optimize the conditions for each specific analyte.
General Sample Preparation
-
Analyte Solution: Prepare a stock solution of the chiral analyte in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, CCl₄). The typical concentration of the analyte is in the range of 10-50 mM.
-
Chiral Shift Reagent Solution: Prepare a stock solution of the chiral shift reagent in the same deuterated solvent. The concentration should be such that small aliquots can be added to the analyte solution.
-
NMR Tube Preparation:
-
Place a known volume of the analyte solution into a clean, dry NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone. This will serve as a reference.
-
Incrementally add small aliquots of the chiral shift reagent stock solution to the NMR tube.
-
After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.
-
Continue adding the chiral shift reagent until a sufficient separation of the signals for the two enantiomers is observed. Avoid adding a large excess of the CSR, as this can lead to significant line broadening.
-
Protocol for Alcohols
-
Analyte: A chiral alcohol (e.g., 1-phenylethanol).
-
Chiral Shift Reagent: Eu(hfc)₃.
-
Solvent: CDCl₃.
-
Procedure:
-
Prepare a ~20 mM solution of the chiral alcohol in CDCl₃.
-
Acquire a ¹H NMR spectrum.
-
Prepare a ~100 mM solution of Eu(hfc)₃ in CDCl₃.
-
Add the Eu(hfc)₃ solution stepwise (e.g., 0.1 molar equivalents at a time) to the NMR tube containing the alcohol solution.
-
Monitor the spectrum after each addition. The signal of the proton attached to the hydroxyl-bearing carbon (or other nearby protons) should split into two signals.
-
Optimize the molar ratio of Eu(hfc)₃ to the alcohol to achieve baseline separation of the signals of interest. A typical ratio is between 0.2 and 1.0.
-
Protocol for Ketones
-
Analyte: A chiral ketone (e.g., camphor).
-
Chiral Shift Reagent: Eu(hfc)₃.
-
Solvent: CDCl₃ or C₆D₆.
-
Procedure:
-
Follow the general sample preparation protocol.
-
The protons alpha to the carbonyl group are often the most affected by the chiral shift reagent.
-
Titrate the ketone solution with the Eu(hfc)₃ solution until the desired signal separation is achieved.
-
Protocol for Esters
-
Analyte: A chiral ester (e.g., methyl lactate).
-
Chiral Shift Reagent: Eu(hfc)₃.
-
Solvent: CDCl₃.
-
Procedure:
-
Follow the general sample preparation protocol.
-
The protons of the alcohol and acid moieties of the ester can be monitored for separation.
-
The coordination of the lanthanide is at the carbonyl oxygen, so protons alpha to the carbonyl and on the alkoxy group are most likely to show significant shifts.
-
NMR Acquisition Parameters
For quantitative analysis, it is crucial to use appropriate NMR acquisition parameters to ensure accurate integration of the signals.
-
Pulse Sequence: A simple one-pulse sequence is generally sufficient.
-
Relaxation Delay (d1): When using paramagnetic lanthanide shift reagents, the relaxation times (T₁) of the nuclei are significantly shortened.[7][8] This allows for the use of shorter relaxation delays (e.g., 1-2 seconds) without saturating the signals, leading to a faster acquisition of a large number of scans for a better signal-to-noise ratio. However, it is always recommended to measure the T₁ values of the signals of interest to determine the optimal relaxation delay (d1 should be at least 5 times the longest T₁).
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio, which is essential for accurate integration.
-
Spectral Width (sw): Ensure that the spectral width is large enough to encompass all signals, especially after the addition of the shift reagent which can induce large chemical shifts.
Data Processing
-
Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.
-
Integration: Integrate the well-resolved signals corresponding to each enantiomer. It is advisable to integrate multiple, non-overlapping signals for each enantiomer and compare the results for consistency.
-
Calculation: Use the integral values to calculate the enantiomeric excess using the formula provided in Section 2.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or poor signal separation | - Insufficient amount of chiral shift reagent.- Weak interaction between the analyte and the CSR.- Inappropriate choice of CSR or solvent. | - Increase the concentration of the CSR.- Try a different chiral shift reagent (e.g., Pr(hfc)₃ if Eu(hfc)₃ is ineffective).- Change the solvent to one that may promote better complexation (e.g., C₆D₆). |
| Significant line broadening | - Excess of paramagnetic chiral shift reagent.- Presence of paramagnetic impurities. | - Reduce the concentration of the CSR.- Ensure the CSR is of high purity. |
| Overlapping signals | - Insufficient resolution even with the CSR. | - Use a higher field NMR spectrometer.- Try a different CSR that may induce larger ΔΔδ values.- Change the solvent. |
| Inaccurate integration | - Poor phasing or baseline correction.- Low signal-to-noise ratio.- Overlapping signals. | - Carefully reprocess the spectrum.- Increase the number of scans.- Optimize the experimental conditions to improve signal separation. |
Visualizations
Signaling Pathway of Enantiomeric Discrimination
Caption: Mechanism of enantiomeric discrimination using a chiral shift reagent.
Experimental Workflow for ee Determination
Caption: Experimental workflow for determining enantiomeric excess by NMR.
Chemical Equilibrium in ee Determination
Caption: Equilibrium between free enantiomers and diastereomeric complexes.
Conclusion
The determination of enantiomeric excess by NMR spectroscopy using chiral shift reagents is a robust and efficient analytical technique. Its speed and the direct nature of the measurement make it a valuable tool in both academic and industrial research settings. Successful application of this method relies on the careful selection of the chiral shift reagent, optimization of experimental conditions, and adherence to proper NMR acquisition and processing protocols for quantitative analysis. By following the guidelines and protocols outlined in this document, researchers can confidently and accurately determine the enantiomeric purity of their chiral compounds.
References
- 1. Paramagnetic relaxation enhancement for protein-observed 19F NMR as an enabling approach for efficient fragment screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of enantiomeric excess [ch.ic.ac.uk]
- 4. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents [patents.google.com]
- 5. 1H NMR spectral simplification with achiral and chiral lanthanide shift reagents--IV. Thiopental and barbiturate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized co-solute paramagnetic relaxation enhancement for the rapid NMR analysis of a highly fibrillogenic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Evaluation of Lipid A Analogs Using (R)-Methyl 3-hydroxytetradecanoate as a Key Precursor
Application Notes and Protocols for Researchers in Immunology and Drug Development
These application notes provide a comprehensive guide for the synthesis and biological evaluation of lipid A analogs, utilizing (R)-Methyl 3-hydroxytetradecanoate (B1260086) as a pivotal starting material. The synthesized analogs are potent modulators of the Toll-like receptor 4 (TLR4) signaling pathway and hold significant promise as vaccine adjuvants and immunotherapeutics. This document offers detailed experimental protocols, data presentation in tabular format, and visual diagrams of key pathways and workflows to facilitate research and development in this area.
Introduction
Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in Gram-negative bacteria, is the principal mediator of endotoxic activity through its interaction with the TLR4/MD-2 complex. The precise structure of lipid A dictates its immunostimulatory properties, with variations in acylation patterns significantly influencing its agonistic or antagonistic activity. Synthetic lipid A analogs offer the advantage of structural homogeneity and the potential to fine-tune biological activity, reducing toxicity while retaining potent immunomodulatory effects.
(R)-Methyl 3-hydroxytetradecanoate is a crucial chiral building block for the synthesis of various lipid A analogs, as the (R)-3-hydroxyacyl chain is a conserved feature in the lipid A of many bacterial species.[1] This document outlines a representative synthetic route to a monophosphoryl lipid A (MPLA) analog and details the subsequent biological assays to characterize its activity as a TLR4 agonist.
Data Presentation
The biological activity of synthesized lipid A analogs is typically assessed by their ability to activate TLR4 signaling, leading to the production of pro-inflammatory cytokines. The following tables summarize representative quantitative data for synthetic lipid A analogs.
Table 1: TLR4 Agonistic Activity of a Synthetic Lipid A Analog
| Compound | Cell Line | Assay | EC50 (nM) | Reference |
| Synthetic MPLA Analog | HEK-Blue™ hTLR4 | SEAP Reporter Assay | 15.2 | Fictional data based on typical results |
| Natural MPLA (S. minnesota) | HEK-Blue™ hTLR4 | SEAP Reporter Assay | 10.8 | Fictional data based on typical results |
Table 2: Pro-inflammatory Cytokine Induction by a Synthetic Lipid A Analog
| Compound | Cell Line | Cytokine | Concentration (ng/mL) | Fold Induction over Control | Reference |
| Synthetic MPLA Analog | THP-1 Macrophages | TNF-α | 100 | 25.4 | Fictional data based on typical results |
| LPS (E. coli O111:B4) | THP-1 Macrophages | TNF-α | 100 | 35.1 | Fictional data based on typical results |
Experimental Protocols
Protocol 1: Synthesis of a Monophosphoryl Lipid A (MPLA) Analog
This protocol describes a multi-step synthesis of a simplified MPLA analog.
Step 1: Hydrolysis of this compound to (R)-3-hydroxytetradecanoic acid
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of methanol (B129727) and water.
-
Add lithium hydroxide (B78521) (2.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-3-hydroxytetradecanoic acid as a white solid.
Step 2: N-acylation of a Protected Glucosamine (B1671600) Acceptor
-
Dissolve a suitably protected glucosamine derivative (e.g., with protecting groups on the hydroxyls and phosphate) (1.0 eq) and (R)-3-hydroxytetradecanoic acid (1.2 eq) in anhydrous dichloromethane (B109758) (DCM).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica (B1680970) gel column chromatography using a gradient of hexane (B92381) and ethyl acetate to yield the N-acylated glucosamine derivative.
Step 3: O-acylation of the N-acylated Glucosamine
-
Selectively deprotect the desired hydroxyl group (e.g., at the 3-position) of the N-acylated glucosamine derivative.
-
Repeat the acylation procedure described in Step 2 using (R)-3-hydroxytetradecanoic acid to introduce the O-acyl chain.
-
Purify the di-acylated product by silica gel chromatography.
Step 4: Global Deprotection
-
The final deprotection strategy will depend on the protecting groups used. For benzyl-type protecting groups, catalytic hydrogenation is commonly employed.
-
Dissolve the fully acylated and protected precursor in a suitable solvent (e.g., a mixture of THF, methanol, and water).
-
Add Palladium on carbon (10 mol%) and stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until deprotection is complete (monitored by TLC or Mass Spectrometry).
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the final MPLA analog by preparative reversed-phase HPLC to yield the pure product.
Characterization: The structure and purity of the final compound and all intermediates should be confirmed by NMR spectroscopy (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry (HRMS).
Protocol 2: TLR4 Activation Assay using HEK-Blue™ hTLR4 Cells
This assay quantifies the activation of TLR4 by measuring the activity of secreted embryonic alkaline phosphatase (SEAP), a reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Culture: Culture HEK-Blue™ hTLR4 cells (InvivoGen) in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 µg/mL Normocin™, and 1x HEK-Blue™ Selection.
-
Seeding: Seed the cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Stimulation: Prepare serial dilutions of the synthesized lipid A analog, a positive control (e.g., LPS from E. coli O111:B4 at a starting concentration of 1 µg/mL), and a negative control (vehicle, e.g., endotoxin-free water or DMSO).
-
Add 20 µL of the diluted compounds to the respective wells of the cell plate.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection:
-
Prepare QUANTI-Blue™ solution according to the manufacturer's instructions.
-
Add 180 µL of QUANTI-Blue™ solution to a new 96-well plate.
-
Transfer 20 µL of the supernatant from the stimulated cell plate to the corresponding wells of the plate containing QUANTI-Blue™.
-
Incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
-
Data Analysis: Calculate the EC50 value by plotting the absorbance against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 3: TNF-α Release Assay in THP-1 Macrophages
This protocol measures the amount of TNF-α secreted by macrophage-like cells upon stimulation with the lipid A analog.
-
Cell Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Differentiate the THP-1 cells into macrophage-like cells by treating them with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.
-
-
Stimulation:
-
Prepare serial dilutions of the synthesized lipid A analog, a positive control (LPS), and a negative control (vehicle).
-
Replace the medium in the wells of the differentiated THP-1 cells with fresh medium containing the diluted compounds.
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Quantification of TNF-α:
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit (e.g., from R&D Systems or BioLegend) according to the manufacturer's instructions.
-
-
Data Analysis: Plot the concentration of TNF-α against the concentration of the stimulating compound.
Mandatory Visualizations
Caption: Synthetic workflow for an MPLA analog.
Caption: TLR4 signaling pathway activation.
Caption: Overall experimental workflow.
References
Application Note: Purification of (R)-Methyl 3-hydroxytetradecanoate by Silica Gel Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of (R)-Methyl 3-hydroxytetradecanoate (B1260086) from a crude reaction mixture using silica (B1680970) gel column chromatography. (R)-Methyl 3-hydroxytetradecanoate is a chiral intermediate in fatty acid biosynthesis and serves as a biomarker for certain fatty acid oxidation disorders.[1][2] Achieving high purity is essential for its use in research and as a standard in diagnostic applications. The protocol herein describes the preparation of the column, sample application, gradient elution, and fraction analysis to yield a final product with purity exceeding 98%.
Principle of Separation
Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase. For the purification of this compound, silica gel, a polar adsorbent, is used as the stationary phase. The separation is based on the polarity of the molecules in the crude mixture.
This compound possesses a polar hydroxyl (-OH) group and a moderately polar ester group, making it more polar than non-hydroxylated fatty acid byproducts (e.g., methyl tetradecanoate) or non-polar impurities. When a mobile phase of low polarity (e.g., hexane) is passed through the column, non-polar impurities travel faster and elute first. By gradually increasing the polarity of the mobile phase (e.g., by adding ethyl ether or ethyl acetate), the more polar this compound is displaced from the silica gel and eluted, separated from less polar and more polar impurities.
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to column size and solvent volumes may be necessary for different sample quantities.
Materials and Reagents
| Material/Reagent | Specifications |
| Crude this compound | ~1 g |
| Silica Gel | Standard Grade, 60 Å, 230-400 mesh |
| n-Hexane | HPLC Grade |
| Ethyl Ether (or Ethyl Acetate) | HPLC Grade |
| TLC Plates | Silica gel 60 F254 |
| Staining Reagent | Primuline (B81338) spray or Potassium Permanganate dip |
| Glass Chromatography Column | 40 mm diameter, 400 mm length |
| Cotton or Glass Wool | --- |
| Sand | Washed, Sea Sand |
Equipment
| Equipment |
| Fume Hood |
| Beakers and Erlenmeyer Flasks |
| Glass Rod |
| Funnel |
| Round Bottom Flasks |
| Rotary Evaporator |
| TLC Developing Chamber |
| UV Lamp (254 nm) |
| Heat Gun |
| Fraction Collector (optional) or Test Tubes/Flasks |
Detailed Methodology
Step 1: Column Preparation (Wet Packing Method)
-
Ensure the glass column is clean, dry, and vertically clamped inside a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base.[3]
-
In a separate beaker, prepare a slurry by mixing ~40-50 g of silica gel with n-hexane.[3] The consistency should be pourable but not overly dilute.
-
Pour the silica slurry into the column using a funnel. Gently tap the sides of the column to dislodge air bubbles and ensure even packing.
-
Open the stopcock to drain the excess solvent, ensuring the solvent level never drops below the top of the silica bed to prevent cracking.
-
Add another thin layer (approx. 1 cm) of sand on top of the packed silica gel to protect the surface during sample and solvent addition.[3]
-
Wash the column with 2-3 column volumes of n-hexane to equilibrate the stationary phase.
Step 2: Sample Preparation and Loading
-
Dissolve the crude this compound (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Alternatively, for less soluble samples, use the "dry loading" method: dissolve the crude product in a solvent, add a small amount of silica gel (~2-3 g), and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the prepared sample to the top of the column. For liquid loading, use a pipette to slowly add the sample solution down the inner wall of the column. For dry loading, carefully pour the silica-adsorbed sample onto the top sand layer.
Step 3: Elution and Fraction Collection
-
Begin elution with a low-polarity mobile phase. A common starting point for separating hydroxy fatty acid esters is a mixture of hexane (B92381) and a more polar solvent like ethyl ether.[4]
-
Start with a mobile phase of 95:5 (v/v) n-Hexane:Ethyl Ether.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) in test tubes or flasks.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. An example of a gradient is shown in the table below.
| Step | Mobile Phase (n-Hexane:Ethyl Ether, v/v) | Column Volumes | Purpose |
| 1 | 100:0 to 95:5 | 2-3 | Elute highly non-polar impurities. |
| 2 | 90:10 | 2 | Elute remaining non-polar compounds. |
| 3 | 80:20 | 3-5 | Elute the target compound. |
| 4 | 70:30 | 3-5 | Elute the target compound (tailing fractions).[1] |
| 5 | 50:50 | 2 | Elute more polar impurities. |
Step 4: Fraction Analysis by Thin-Layer Chromatography (TLC)
-
Monitor the separation by spotting collected fractions onto a TLC plate.
-
Develop the TLC plate in a chamber with an appropriate solvent system, such as 70:30 (v/v) n-Hexane:Ethyl Ether , which is a known system for this compound.[1]
-
Visualize the spots under a UV lamp (if UV-active) and/or by staining with primuline or potassium permanganate.
-
The this compound will have a lower Rf value than non-hydroxylated fatty acid methyl esters due to its higher polarity.[4]
-
Identify the fractions containing the pure product, characterized by a single spot at the correct Rf.
Step 5: Pooling Fractions and Solvent Removal
-
Combine the fractions identified as pure in a round bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure to yield the purified this compound, which may appear as a solid or oil.[1][5]
Data Presentation
Chromatographic Parameters
| Parameter | Value / Description |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 40 mm ID x 400 mm Length |
| Mobile Phase | Gradient of n-Hexane and Ethyl Ether |
| Sample Load | ~1 g crude material |
| Detection Method | Thin-Layer Chromatography (TLC) |
| TLC Mobile Phase | 70:30 (v/v) n-Hexane:Ethyl Ether[1] |
Expected Results
| Parameter | Specification |
| Initial Purity (Crude) | Variable (e.g., 70-85%) |
| Final Purity | >98% (as determined by GC)[1] |
| Typical Yield | 75-90% (dependent on crude purity) |
| Appearance | Solid or colorless to pale yellow liquid[1][5] |
| TLC Rf Value | ~0.32 (in Hexane/Diethyl ether 1:1, v/v)[4] |
Final Purity Assessment
The purity of the final product should be confirmed using an analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS). This provides quantitative purity data and confirms the identity of the compound by its mass spectrum.[1][6][7]
Visualized Workflow
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for purification of this compound.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. (R)-3-hydroxytetradecanoic acid | C14H28O3 | CID 5288266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. FA purification | Cyberlipid [cyberlipid.gerli.com]
- 5. CAS 55682-83-2: methyl 3-hydroxytetradecanoate [cymitquimica.com]
- 6. Methyl 3-hydroxytetradecanoate [webbook.nist.gov]
- 7. phcogj.com [phcogj.com]
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis of β-Hydroxy Esters
Welcome to the technical support center for the asymmetric synthesis of β-hydroxy esters. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and provide clear guidance on experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered in the asymmetric synthesis of β-hydroxy esters?
A1: The most frequent issues include low enantioselectivity (ee), poor diastereoselectivity (dr), and low chemical yields. These problems can often be traced back to factors such as reagent purity, catalyst selection and activity, and suboptimal reaction conditions.
Q2: How can I improve the enantioselectivity of my reaction?
A2: Improving enantioselectivity often involves a multi-faceted approach. Key areas to focus on include:
-
Catalyst/Ligand Purity: Ensure the chiral catalyst or ligand is of high purity and has not degraded. Impurities can significantly impact stereocontrol.
-
Catalyst Loading: The optimal catalyst loading should be determined experimentally. Too little may result in a slow and unselective reaction, while too much can sometimes lead to undesired side reactions.
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
Solvent: The polarity and coordinating ability of the solvent can have a profound effect on the catalyst's effectiveness and the stereochemical outcome. A solvent screen is often a valuable optimization step.
Q3: My reaction is giving a poor diastereomeric ratio (dr). What should I do?
A3: Poor diastereoselectivity is a common hurdle. To address this, consider the following:
-
Choice of Chiral Auxiliary/Catalyst: The nature of the chiral directing group is paramount. For aldol (B89426) reactions, the choice of chiral auxiliary (e.g., Evans oxazolidinones) and the enolization conditions (kinetic vs. thermodynamic control) are critical in determining the syn or anti diastereomer.
-
Lewis Acid: In many asymmetric aldol reactions, the Lewis acid used for enolization (e.g., dibutylboron triflate, titanium tetrachloride) plays a crucial role in organizing the transition state and influencing diastereoselectivity.
-
Substrate Sterics: The steric bulk of both the enolate and the aldehyde can significantly influence the facial selectivity of the reaction.
Q4: I am experiencing low yields in my Reformatsky reaction. What are some potential causes and solutions?
A4: Low yields in a Reformatsky reaction can be frustrating. Here are some common culprits and troubleshooting tips:
-
Zinc Activation: The zinc metal must be sufficiently activated to initiate the reaction. Common activation methods include treatment with TMSCl, iodine, or HCl.
-
Reagent Quality: Ensure the α-halo ester and the carbonyl compound are pure and dry. The presence of water can quench the organozinc intermediate.
-
Reaction Temperature: While the reaction is often initiated at room temperature, gentle heating or reflux may be necessary to drive the reaction to completion.
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are typically used. Ensure your solvent is properly dried.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee%)
| Symptom | Possible Cause | Troubleshooting Step |
| Consistently low ee% | Impure or degraded chiral ligand/catalyst. | Verify the purity of the ligand/catalyst using analytical techniques like NMR or HPLC. If necessary, purify or synthesize a fresh batch. |
| Incorrect catalyst-to-ligand ratio. | Optimize the catalyst-to-ligand ratio. A slight excess of the ligand can sometimes be beneficial. | |
| Racemization of the product under reaction conditions. | Check the stability of the product under the reaction conditions in a separate experiment. Consider lowering the reaction temperature or reaction time. | |
| Decreasing ee% over time | Ligand degradation during the reaction. | Monitor the reaction at different time points and analyze the integrity of the ligand by HPLC or NMR. Consider using a more robust ligand or milder reaction conditions. |
| Formation of a less selective catalytic species. | Analyze the reaction mixture for the presence of other catalytic species. |
Problem 2: Poor Diastereoselectivity (dr) in Aldol Reactions
| Symptom | Possible Cause | Troubleshooting Step |
| Mixture of syn and anti products | Incomplete formation of the desired (Z)- or (E)-enolate. | Re-evaluate the enolization conditions (base, Lewis acid, temperature, and addition time). For syn-selective Evans aldol reactions, ensure complete formation of the (Z)-enolate. |
| Non-optimal Lewis acid. | Screen different Lewis acids (e.g., Bu₂BOTf, TiCl₄, Sn(OTf)₂) as they can have a significant impact on the transition state geometry. | |
| Steric hindrance in the substrate. | The steric properties of the aldehyde and the N-acyl group on the chiral auxiliary can influence facial selectivity. Consider modifying the substrates if possible. | |
| Unexpected diastereomer is major product | Incorrect choice of chiral auxiliary for the desired diastereomer. | For syn products, Evans oxazolidinones are typically used. For anti products, other auxiliaries or reaction conditions are necessary. |
| Reaction is under thermodynamic instead of kinetic control. | Ensure the reaction is run at a sufficiently low temperature to favor the kinetically formed product. |
Data Presentation
Table 1: Comparison of Chiral Auxiliaries in the Asymmetric Aldol Reaction of an N-propionyl Imide with Isobutyraldehyde
| Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee%) of syn isomer | Yield (%) |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >99:1 | >99 | 85 |
| (4S)-4-isopropyl-2-oxazolidinone | >99:1 | 99 | 91 |
| (4R)-4-benzyl-2-oxazolidinone | 98:2 | 98 | 88 |
Data synthesized from literature reports for illustrative purposes.
Table 2: Asymmetric Reduction of Ethyl Benzoylacetate with Different Biocatalysts
| Biocatalyst | Product Configuration | Enantiomeric Excess (ee%) | Conversion (%) |
| Saccharomyces cerevisiae (Baker's Yeast) | (S)-ethyl 3-hydroxy-3-phenylpropanoate | >99 | 95 |
| Recombinant E. coli expressing Lactobacillus kefir reductase | (R)-ethyl 3-hydroxy-3-phenylpropanoate | >99 | >99 |
Data synthesized from literature reports for illustrative purposes.
Experimental Protocols
Protocol 1: Evans Asymmetric Aldol Reaction for syn-β-Hydroxy Esters
This protocol describes a general procedure for the synthesis of a syn-β-hydroxy ester using an Evans oxazolidinone chiral auxiliary.
1. Preparation of the N-Acyl Imide:
- To a solution of the chiral oxazolidinone (1.0 equiv.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise.
- Stir the resulting solution at 0 °C for 30 minutes.
- Add the desired acyl chloride (1.1 equiv.) dropwise and stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
- Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate (B1210297).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
2. Aldol Reaction:
- To a solution of the N-acyl imide (1.0 equiv.) in anhydrous dichloromethane (B109758) (0.1 M) at -78 °C under an inert atmosphere, add dibutylboron triflate (1.1 equiv.) dropwise.
- Add triethylamine (B128534) (1.2 equiv.) dropwise, and stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for 1 hour.
- Cool the reaction mixture back to -78 °C and add the aldehyde (1.2 equiv.) dropwise.
- Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
- Quench the reaction by adding a pH 7 phosphate (B84403) buffer.
- Extract the product with dichloromethane, wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the aldol adduct by flash column chromatography.
3. Cleavage of the Chiral Auxiliary:
- To a solution of the aldol adduct (1.0 equiv.) in a 3:1 mixture of THF and water (0.1 M) at 0 °C, add hydrogen peroxide (4.0 equiv., 30% aqueous solution) followed by lithium hydroxide (B78521) (2.0 equiv., 1 M aqueous solution).
- Stir the mixture vigorously at 0 °C for 4 hours.
- Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
- Separate the layers and extract the aqueous layer with ethyl acetate.
- The chiral auxiliary can be recovered from the organic layer.
- Acidify the aqueous layer to pH 2 with 1 M HCl and extract the β-hydroxy acid with ethyl acetate.
- To obtain the methyl ester, treat the carboxylic acid with diazomethane (B1218177) or TMS-diazomethane.
Protocol 2: Asymmetric Reduction of a β-Keto Ester using Baker's Yeast
This protocol provides a general method for the enantioselective reduction of a β-keto ester.
1. Preparation of the Yeast Suspension:
- In a flask, dissolve sucrose (B13894) (50 g) in warm water (250 mL).
- Add baker's yeast (20 g) and stir until a homogeneous suspension is formed.
- Allow the yeast to activate by letting the mixture stand at room temperature for 30 minutes, or until bubbling is observed.
2. Reduction Reaction:
- Add the β-keto ester (1.0 g) to the activated yeast suspension.
- Stir the reaction mixture vigorously at room temperature for 24-72 hours. Monitor the reaction progress by TLC or GC.
3. Work-up and Purification:
- Once the reaction is complete, add celite to the mixture and filter through a pad of celite to remove the yeast cells. Wash the filter cake with ethyl acetate.
- Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude β-hydroxy ester by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 3: Reformatsky Reaction for the Synthesis of β-Hydroxy Esters
This protocol outlines a typical procedure for the Reformatsky reaction.[1][2]
1. Activation of Zinc:
- Place zinc dust (3.0 equiv.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere.[3]
- Add a small crystal of iodine and gently heat the flask with a heat gun until the purple vapor of iodine is visible.[2]
- Allow the flask to cool to room temperature.
2. Reaction:
- Add anhydrous THF (to make a 0.5 M solution with respect to the carbonyl compound) to the activated zinc.
- In the dropping funnel, prepare a solution of the α-halo ester (1.5 equiv.) and the aldehyde or ketone (1.0 equiv.) in anhydrous THF.[3]
- Add a small portion of this solution to the zinc suspension to initiate the reaction (indicated by a gentle reflux or a color change).
- Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure completion.[1]
3. Work-up and Purification:
- Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the excess zinc has dissolved.[1]
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).[1]
- Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.[1]
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
- Purify the crude β-hydroxy ester by flash column chromatography (silica gel, hexane/ethyl acetate gradient).[2]
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Decision pathway for controlling diastereoselectivity.
Caption: Experimental workflow for the Reformatsky reaction.
References
Technical Support Center: Reduction of β-Keto Esters
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during the reduction of β-keto esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the reduction of β-keto esters?
A1: The most prevalent side reaction is the formation of diastereomeric mixtures, leading to low diastereoselectivity. Other significant side reactions include racemization of the desired chiral center, over-reduction of both the ketone and ester functionalities to a diol, and transesterification if an alkoxide base is used that does not correspond to the ester's alcohol component.[1] Additionally, hydrolysis of the ester can occur in the presence of water, and degradation of the starting material or product may be observed, particularly when using moisture-sensitive reagents like Lewis acids.[2]
Q2: How can I control the stereochemical outcome to selectively obtain either the syn- or anti-diastereomer?
A2: Stereochemical control is primarily achieved by the judicious selection of a Lewis acid and solvent. Strongly chelating Lewis acids, such as titanium tetrachloride (TiCl₄), in non-coordinating solvents like dichloromethane (B109758) (CH₂Cl₂), favor the formation of a rigid cyclic intermediate, leading to the syn-diastereomer. Conversely, non-chelating conditions, often employing reagents like sodium borohydride (B1222165) in a coordinating solvent such as tetrahydrofuran (B95107) (THF) or methanol, can favor the formation of the anti-diastereomer.[2][3]
Q3: My reaction is resulting in a low yield. What are the potential causes?
A3: Low yields can stem from several factors. If using a Lewis acid-mediated protocol, the primary suspect is the degradation of the starting material or product due to the presence of moisture, as Lewis acids are highly water-sensitive.[2] Inadequate control of the reaction temperature, either too high or too low, can also lead to decomposition or incomplete reaction. For biocatalytic reductions, improper pH, temperature, or insufficient yeast activation can result in poor conversion.
Q4: Is it possible to reduce the ketone without affecting the ester group?
A4: Yes, achieving chemoselectivity is a key aspect of this transformation. Mild reducing agents like sodium borohydride (NaBH₄) are generally effective at reducing ketones and aldehydes while leaving esters intact under standard conditions.[1][4][5] More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both the ketone and the ester, leading to a 1,3-diol, which is often an undesired side product.[5]
Q5: What are the advantages of using biocatalytic methods for β-keto ester reduction?
A5: Biocatalysis, using whole-cell systems like baker's yeast (Saccharomyces cerevisiae) or isolated enzymes such as ketoreductases (KREDs), offers several advantages.[2] These methods often proceed with very high enantioselectivity and under mild reaction conditions (room temperature, neutral pH).[6][7] This approach is also considered more environmentally friendly. To overcome issues with mixtures of stereoisomers due to multiple native enzymes in baker's yeast, genetically engineered strains with specific reductases overexpressed have been developed to enhance selectivity.[8][9]
Troubleshooting Guides
Issue 1: Low Diastereoselectivity
| Potential Cause | Suggested Solution |
| Suboptimal Reducing Agent/Catalyst | Screen a variety of reducing agents (e.g., NaBH₄, zinc borohydride) and, if applicable, different Lewis acids (e.g., TiCl₄ for syn, CeCl₃ for anti).[2] |
| Incorrect Solvent Choice | For chelation-controlled reductions aiming for the syn-product, use non-coordinating solvents (e.g., CH₂Cl₂). For non-chelation control, try coordinating solvents (e.g., THF, Methanol).[2][3] |
| Reaction Temperature Too High | Lowering the reaction temperature (e.g., to -78 °C) often enhances diastereoselectivity by favoring the thermodynamically more stable transition state.[2] |
| Steric Hindrance | The steric bulk of the α-substituent on the β-keto ester can significantly influence the direction of hydride attack. Consider if the substrate structure inherently favors one diastereomer. |
| Product Epimerization | The desired β-hydroxy ester can epimerize under acidic or basic workup conditions. Ensure the workup is performed under neutral or mildly acidic conditions and at a low temperature. |
Issue 2: Poor Yield or Incomplete Reaction
| Potential Cause | Suggested Solution |
| Degradation of Starting Material/Product | If using Lewis acids, ensure strictly anhydrous conditions (dry solvents, glassware, and inert atmosphere).[2] Consider the order of reagent addition; adding the Lewis acid to the substrate at low temperature before introducing the reducing agent is often optimal.[2] |
| Insufficient Reducing Agent | While stoichiometry may suggest a 1:4 ratio of NaBH₄ to ketone, in practice, a larger excess (e.g., 1.5 to 2 equivalents) is often used to ensure complete conversion.[5] |
| Reaction Time Too Short | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or LC-MS) to ensure it has reached completion before quenching. |
| Low Reaction Temperature | While low temperatures are good for selectivity, they can also slow down the reaction rate. A balance must be struck, or the reaction time extended. |
| Biocatalyst Inactivity | For yeast reductions, ensure the yeast is properly activated in a warm sugar solution before adding the substrate.[2] Confirm the reaction pH and temperature are within the optimal range for the enzyme. |
Issue 3: Formation of Over-Reduction Product (1,3-Diol)
| Potential Cause | Suggested Solution |
| Reducing Agent is Too Strong | Avoid powerful reducing agents like LiAlH₄ if only the ketone is to be reduced. Use milder reagents like NaBH₄.[5] |
| Prolonged Reaction Time at High Temperature | Even with NaBH₄, some slow reduction of the ester can occur under forcing conditions. Once the ketone reduction is complete (as determined by reaction monitoring), proceed with the workup promptly. |
Experimental Protocols
Protocol 1: Lewis Acid-Mediated Diastereoselective Reduction for syn-β-Hydroxy Ester
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the α-substituted β-keto ester in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask.
-
Chelation: Cool the solution to -78 °C using a dry ice/acetone bath. Add titanium tetrachloride (TiCl₄) dropwise and stir for 30 minutes to allow for the formation of the chelate.[2]
-
Reduction: Slowly add a solution of a hydride source (e.g., pyridine-borane complex) in CH₂Cl₂ to the reaction mixture.
-
Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) or HPLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired syn-β-hydroxy ester.
-
Analysis: Determine the diastereomeric ratio by NMR spectroscopy or chiral HPLC analysis.
Protocol 2: Biocatalytic Reduction using Baker's Yeast
-
Yeast Activation: In an Erlenmeyer flask, dissolve sucrose (B13894) (or glucose) in warm tap water (approx. 30-35 °C). Add dry baker's yeast (Saccharomyces cerevisiae) to the solution and stir to form a homogeneous suspension. Allow the yeast to activate for 30-60 minutes at room temperature.[2]
-
Substrate Addition: Add the β-keto ester substrate to the fermenting yeast culture. The substrate can be added directly or dissolved in a minimal amount of a water-miscible solvent like ethanol.
-
Incubation: Stopper the flask with a cotton plug to allow for CO₂ release and incubate the mixture at room temperature (25-30 °C) with gentle shaking for 24-72 hours.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
-
Work-up: Upon completion, add a filter aid (e.g., Celite) and filter the mixture to remove the yeast cells.
-
Extraction: Saturate the filtrate with sodium chloride (NaCl) and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting β-hydroxy ester by column chromatography.
-
Analysis: Determine the enantiomeric excess by chiral GC or HPLC analysis.
Visualizations
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Improving the yield and enantioselectivity of (R)-Methyl 3-hydroxytetradecanoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (R)-Methyl 3-hydroxytetradecanoate (B1260086) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce (R)-Methyl 3-hydroxytetradecanoate with high yield and enantioselectivity?
A1: The main strategies for the enantioselective synthesis of this compound include:
-
Asymmetric Hydrogenation: This method typically involves the reduction of the corresponding β-keto ester, methyl 3-oxotetradecanoate, using a chiral catalyst. Ruthenium-based catalysts with chiral ligands like BINAP (Noyori asymmetric hydrogenation) are highly effective for this transformation, often providing excellent enantioselectivity.[1][2][3]
-
Biocatalytic Reduction: This approach utilizes enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to stereoselectively reduce methyl 3-oxotetradecanoate.[4][5][6] This method is known for its high enantioselectivity and mild reaction conditions.
-
Lipase-Catalyzed Kinetic Resolution: This biocatalytic method involves the resolution of a racemic mixture of methyl 3-hydroxytetradecanoate. A lipase (B570770) enzyme selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the desired (R)-enantiomer.[7][8]
Q2: How do I choose the best synthetic method for my needs?
A2: The choice of method depends on several factors:
-
For highest enantioselectivity: Asymmetric hydrogenation with a Noyori-type catalyst and biocatalytic reductions often provide the highest enantiomeric excess (ee).
-
For mild reaction conditions and green chemistry: Biocatalytic methods are generally preferred as they are conducted in aqueous media under mild temperature and pH conditions.
-
For cost-effectiveness on a large scale: While the initial investment in a chiral catalyst for asymmetric hydrogenation can be high, its efficiency may be cost-effective for large-scale production. Biocatalytic methods can also be scalable, but enzyme cost and stability are important considerations.
-
If starting with racemic methyl 3-hydroxytetradecanoate: Lipase-catalyzed kinetic resolution is the most suitable approach.
Q3: What are the common analytical techniques to determine yield and enantioselectivity?
A3:
-
Yield: The yield is typically determined by isolating the product and measuring its weight. The purity of the isolated product can be assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).
-
Enantioselectivity (ee): The enantiomeric excess is most commonly determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Troubleshooting Guides
Asymmetric Hydrogenation (e.g., Noyori Catalyst)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Inactive catalyst. 2. Impure substrate (methyl 3-oxotetradecanoate). 3. Suboptimal reaction conditions (temperature, pressure, solvent). 4. Insufficient reaction time. | 1. Ensure the catalyst is handled under inert conditions to prevent deactivation. Use freshly prepared or properly stored catalyst. 2. Purify the substrate by column chromatography or distillation. 3. Optimize reaction parameters. For Noyori catalysts, methanol (B129727) or ethanol (B145695) are common solvents. Temperature and hydrogen pressure may need to be adjusted. 4. Monitor the reaction progress by TLC or GC and extend the reaction time if necessary. |
| Low Enantioselectivity (ee) | 1. Racemization of the product. 2. Incorrect choice of catalyst enantiomer. 3. Contaminants in the reaction mixture. 4. Suboptimal solvent. | 1. Work-up the reaction under neutral or slightly acidic conditions to minimize racemization. 2. To obtain the (R)-enantiomer, an (R)-BINAP ligand is typically used with the ruthenium catalyst. Verify the catalyst's chirality. 3. Ensure all reagents and solvents are pure and dry. 4. The solvent can influence enantioselectivity. Screen different solvents like methanol, ethanol, and dichloromethane. |
| Inconsistent Results | 1. Variability in catalyst activity. 2. Inconsistent substrate quality. 3. Poor control over reaction parameters. | 1. Use a consistent source and batch of the catalyst. Consider in-situ catalyst preparation for better reproducibility.[3] 2. Implement a standard procedure for substrate purification and characterization. 3. Precisely control temperature, pressure, and stirring rate. |
Biocatalytic Reduction (Ketoreductases)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Low enzyme activity. 2. Cofactor (NADPH/NADH) limitation. 3. Substrate or product inhibition. 4. Poor substrate solubility. | 1. Ensure the enzyme is stored correctly and has not lost activity. Optimize pH and temperature for the specific enzyme. 2. Use a cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase). 3. Lower the initial substrate concentration. Consider in-situ product removal. 4. Add a co-solvent (e.g., DMSO, isopropanol) to improve the solubility of the long-chain substrate. |
| Low Enantioselectivity (ee) | 1. Presence of competing enzymes in whole-cell systems. 2. Suboptimal pH or temperature. 3. Racemization of the product. | 1. Use an isolated/purified enzyme or an engineered E. coli strain overexpressing a specific ketoreductase.[9] 2. Optimize reaction conditions for the specific enzyme to favor the desired stereoselectivity. 3. Maintain a neutral pH during the reaction and work-up. |
| Reaction Stalls | 1. Enzyme denaturation. 2. Depletion of the cofactor regeneration system. 3. pH drift. | 1. Check the stability of the enzyme under the reaction conditions. 2. Ensure an adequate supply of the co-substrate for cofactor regeneration. 3. Monitor and control the pH of the reaction mixture, especially if a pH change is expected (e.g., with glucose/GDH system). |
Lipase-Catalyzed Kinetic Resolution
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Conversion (<50%) | 1. Inactive lipase. 2. Unsuitable acyl donor or solvent. 3. Insufficient reaction time. | 1. Use a fresh or properly stored lipase. Ensure the lipase is active under the reaction conditions (e.g., water activity). 2. Screen different acyl donors (e.g., vinyl acetate (B1210297), acetic anhydride) and organic solvents. 3. Monitor the reaction by GC or HPLC and allow it to proceed until ~50% conversion is reached for optimal resolution. |
| Low Enantioselectivity (ee) of Product and/or Remaining Substrate | 1. Non-selective lipase. 2. Reversibility of the reaction. 3. Racemization. | 1. Screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with high enantioselectivity for your substrate. 2. Use an irreversible acyl donor like vinyl acetate. 3. Ensure mild reaction and work-up conditions. |
| Difficult Separation of Product and Unreacted Substrate | 1. Similar physical properties. | 1. The product of acylation will have different properties from the starting alcohol, facilitating separation by column chromatography. If hydrolysis is performed, the resulting carboxylic acid can be separated from the unreacted ester by acid-base extraction. |
Data Presentation
Table 1: Comparison of Synthetic Methods for (R)-β-Hydroxy Esters
| Method | Typical Yield (%) | Typical Enantiomeric Excess (ee, %) | Advantages | Disadvantages |
| Asymmetric Hydrogenation | >90 | >95 | High yield and ee, well-established for β-keto esters. | Requires high-pressure hydrogen, expensive catalyst, sensitivity to impurities. |
| Biocatalytic Reduction | 80-95 | >99 | High ee, mild conditions, environmentally friendly. | Can have substrate scope limitations, requires cofactor regeneration.[5][6] |
| Lipase-Catalyzed Kinetic Resolution | <50 (for the desired enantiomer) | >99 | High ee, mild conditions, can use racemic starting material. | Maximum theoretical yield is 50%, requires separation of enantiomers.[7] |
Experimental Protocols
Method 1: Asymmetric Hydrogenation of Methyl 3-oxotetradecanoate
This protocol is adapted from the Noyori asymmetric hydrogenation procedure for β-keto esters.[3]
-
Catalyst Preparation (in-situ): In a glovebox, to a Schlenk flask, add [RuCl((R)-BINAP)]₂ (arene) (1 mol%). Add degassed methanol (0.2 M solution of substrate). Stir the mixture at room temperature for 30 minutes.
-
Hydrogenation: Add methyl 3-oxotetradecanoate (1 equivalent) to the catalyst solution.
-
Pressurize the vessel with hydrogen gas (50-100 atm).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
-
Analysis: Determine the yield and confirm the structure by ¹H NMR. Analyze the enantiomeric excess by chiral HPLC or GC.
Method 2: Biocatalytic Reduction of Methyl 3-oxotetradecanoate
This protocol describes a typical procedure using a ketoreductase with a glucose/glucose dehydrogenase cofactor regeneration system.
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
Add NADP⁺ (or NAD⁺, depending on the enzyme), glucose, and glucose dehydrogenase.
-
Add the ketoreductase enzyme.
-
Substrate Addition: Dissolve methyl 3-oxotetradecanoate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C). Monitor the pH and adjust as necessary with a dilute base.
-
Work-up: After the reaction is complete (monitored by GC or HPLC), extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.
-
Analysis: Determine the yield and enantiomeric excess.
Visualizations
Caption: Workflow for Asymmetric Hydrogenation.
Caption: Troubleshooting Low Enantioselectivity.
References
- 1. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. re.public.polimi.it [re.public.polimi.it]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Peak Tailing in Chiral HPLC Analysis
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of chiral compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in chiral HPLC analysis?
A1: In an ideal HPLC analysis, the chromatographic peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is a phenomenon where the peak is asymmetrical, with a drawn-out or sloping end on the right side.[1] This distortion is problematic because it can negatively impact the accuracy of peak integration, leading to unreliable quantitative results.[1] Furthermore, tailing can decrease the resolution between adjacent peaks, which is particularly critical in chiral separations where enantiomers may be closely eluted, and it can indicate poor reproducibility of the method.[1] A USP Tailing Factor (Tf) greater than 1.2 is often considered indicative of significant tailing.[1]
Q2: What are the common causes of peak tailing specifically in chiral compound analysis?
A2: Peak tailing in chiral HPLC can stem from a variety of chemical and physical factors:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a primary cause. For basic compounds, this often involves interactions with residual silanol (B1196071) groups on silica-based chiral stationary phases (CSPs).[2][3][4]
-
Inappropriate Mobile Phase Conditions: The pH of the mobile phase, if close to the analyte's pKa, can lead to inconsistent ionization and peak tailing.[2][4] The type and concentration of the mobile phase modifier (e.g., alcohol in normal phase) and additives are also crucial.[5]
-
Column Issues: Contamination or degradation of the chiral column over time can create active sites that cause tailing.[1][2] Physical issues like a void at the column inlet can also lead to peak distortion.[6]
-
Sample-Related Problems: Injecting too much sample (column overload) can saturate the stationary phase, a common issue with chiral compounds which may show overloading at lower concentrations than achiral compounds.[7] The solvent used to dissolve the sample, if significantly stronger than the mobile phase, can also cause peak distortion.[1][8]
-
System and Instrumental Effects: Excessive volume in the tubing and connections between the injector, column, and detector (extra-column volume) can lead to peak broadening and tailing.[5]
Q3: How can I systematically troubleshoot peak tailing in my chiral separation?
A3: A logical, step-by-step approach is the most effective way to identify and resolve the cause of peak tailing. The following workflow can guide your troubleshooting efforts.
Q4: How do mobile phase additives like DEA and TFA help reduce peak tailing for chiral compounds?
A4: Mobile phase additives are crucial for improving peak shape, especially for ionizable chiral compounds.[9]
-
Basic Additives (e.g., Diethylamine - DEA, Triethylamine - TEA): For basic analytes, these additives act as "silanol masking agents."[5] They compete with the basic analyte for interaction with acidic residual silanol groups on the silica-based stationary phase, thereby reducing the secondary interactions that cause peak tailing.[5][10]
-
Acidic Additives (e.g., Trifluoroacetic Acid - TFA, Acetic Acid): For acidic analytes, adding a small amount of an acidic modifier to the mobile phase can suppress the ionization of the analyte, leading to a single, non-ionized form that interacts more uniformly with the stationary phase, resulting in improved peak shape.[11] For basic analytes, an acidic additive can protonate the molecule, which can also lead to different, and sometimes more favorable, interactions with the CSP.[9]
Q5: Can temperature and flow rate adjustments improve peak tailing in chiral separations?
A5: Yes, both temperature and flow rate are important parameters to optimize for improving peak shape in chiral HPLC.
-
Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[2] Increasing the column temperature can sometimes improve peak symmetry by enhancing the kinetics of the interaction between the analyte and the stationary phase.[5] Conversely, decreasing the temperature often improves chiral resolution, though this is not a universal rule.[11] It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimal condition.[9]
-
Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.[2] Lowering the flow rate can improve peak shape and resolution by allowing more time for the enantiomers to interact with the chiral stationary phase and for better mass transfer to occur.[5][12]
Quantitative Data Summary
The following tables provide a summary of key experimental parameters that can be adjusted to mitigate peak tailing.
Table 1: Mobile Phase Optimization Strategies
| Parameter | Initial Recommendation | Optimization Strategy to Reduce Tailing | Rationale |
| Mobile Phase Additive (for basic analytes) | 0.1% Diethylamine (DEA) | Increase DEA concentration in 0.05% increments (up to 0.5%). Consider other basic additives like Triethylamine (TEA).[5] | Basic additives mask residual silanol groups on the silica-based stationary phase, reducing secondary ionic interactions.[5] |
| Mobile Phase pH (for ionizable compounds) | N/A (Normal Phase) | In reversed-phase, maintain a mobile phase pH at least 2 units away from the analyte's pKa.[5] | This ensures the analyte is in a single ionic state (either fully ionized or non-ionized), preventing peak splitting and tailing.[5] |
| Organic Modifier (Normal Phase) | Isopropanol (IPA) | Evaluate different alcohols (e.g., ethanol) or a combination. Adjust the percentage of the polar modifier.[5] | The choice and concentration of the organic modifier influence the interaction between the analyte and the CSP, affecting peak shape.[5] |
| Buffer Concentration (Reversed Phase) | 10-25 mM | Increase buffer strength (up to 50 mM).[1] | An inadequate buffer concentration may not effectively control the mobile phase pH, leading to peak shape issues. |
Table 2: Instrument Parameter Optimization
| Parameter | Initial Recommendation | Optimization Strategy to Reduce Tailing | Rationale |
| Flow Rate | 1.0 mL/min | Decrease the flow rate (e.g., to 0.5 - 0.8 mL/min).[5] | Lower flow rates can improve peak shape by allowing for better mass transfer and more effective interaction with the CSP.[5][12] |
| Column Temperature | Ambient (25 °C) | Increase temperature in 5 °C increments (e.g., up to 40 °C).[5] | Higher temperatures can improve the kinetics of analyte-stationary phase interaction, leading to sharper peaks.[5][12] |
| Injection Volume | 10 µL | Reduce injection volume or dilute the sample.[1] | This prevents column overload, which is a common cause of peak tailing, particularly in chiral separations.[7] |
Detailed Experimental Protocols
Protocol 1: Column Conditioning for Chiral Analysis
Proper column conditioning is essential for achieving reproducible results and good peak shapes.
-
Installation: Install the chiral column into the HPLC system.
-
Initial Flush: Set the flow rate to a low value (e.g., 0.2 mL/min) and flush the column with the mobile phase for 20-30 minutes.[5]
-
Flow Rate Increase: Gradually increase the flow rate to the desired analytical setpoint over 10-15 minutes.[5]
-
Equilibration: Allow the column to equilibrate with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved. Chiral stationary phases may require longer equilibration times than achiral phases.[2]
Protocol 2: Diagnostic Test for Chemical vs. Physical Problems
This protocol helps to distinguish between chemical-related peak tailing (e.g., secondary interactions) and physical issues (e.g., extra-column volume, column void).
-
Prepare a Neutral Test Compound: Dissolve a well-behaved, neutral compound (one that is not expected to have strong secondary interactions with the stationary phase) in the mobile phase.
-
Injection: Inject the neutral compound onto the HPLC system using your current analytical method.
-
Analysis of Results:
-
Symmetrical Peak: If the neutral compound gives a symmetrical peak, but your chiral analyte continues to tail, the problem is likely chemical in nature (i.e., secondary interactions with the stationary phase).[5]
-
Tailing Peak: If the neutral compound also shows peak tailing, the issue is likely due to a physical problem in the HPLC system, such as excessive extra-column dead volume or a void in the column.[5]
-
Logical Relationships in Troubleshooting
The following diagram illustrates the logical relationships between the causes of peak tailing and their potential solutions.
References
- 1. uhplcs.com [uhplcs.com]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. benchchem.com [benchchem.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Chiral Separations 3: Overloading and Tailing [restek.com]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Racemization of (R)-Methyl 3-hydroxytetradecanoate during workup or derivatization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-Methyl 3-hydroxytetradecanoate (B1260086). The focus is on preventing racemization during experimental workup and derivatization procedures to maintain the enantiomeric purity of the compound.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for (R)-Methyl 3-hydroxytetradecanoate?
Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate). For this compound, the stereocenter at the C3 position is crucial for its biological activity and specific applications. Racemization leads to a loss of enantiomeric purity, resulting in a mixture of (R)- and (S)-enantiomers, which can have different physiological properties and may compromise experimental results or the efficacy of a final product.
Q2: What are the primary causes of racemization for β-hydroxy esters like this compound during workup?
The primary causes of racemization for β-hydroxy esters during workup are exposure to harsh acidic or basic conditions, as well as elevated temperatures. The chiral center at the C3 position is susceptible to epimerization, which is the change in configuration of a single stereocenter. Over time, this can lead to a racemic mixture.
Q3: Can derivatization for analytical purposes, such as gas chromatography (GC), cause racemization?
Yes, the derivatization process itself can induce racemization if not performed under carefully controlled conditions. Reagents and reaction conditions, such as high temperatures or the presence of strong acids or bases, can promote epimerization at the C3 position. It is crucial to use mild derivatization methods and to optimize reaction parameters like time and temperature.
Q4: How can I determine if my sample of this compound has racemized?
The most common method to determine the enantiomeric purity of this compound is through chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). These techniques use a chiral stationary phase to separate the (R)- and (S)-enantiomers, allowing for the quantification of the enantiomeric excess (ee).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of optical activity in the final product. | Racemization has occurred during the experimental procedure. | Review all workup and derivatization steps. Identify and mitigate exposure to strong acids, strong bases, or high temperatures. Use chiral GC or HPLC to quantify the enantiomeric excess. |
| Poor separation of enantiomers on a chiral GC column. | Incomplete or improper derivatization of the hydroxyl group. | Ensure the derivatization reaction goes to completion. Optimize derivatization conditions (reagent concentration, temperature, and time). Consider using a different derivatization reagent that provides a bulkier group, which can enhance chiral separation. |
| Column overload. | Reduce the amount of sample injected onto the column. Dilute the sample before injection. | |
| Inappropriate GC temperature program. | Optimize the temperature ramp. A slower ramp rate often improves the resolution of enantiomers. | |
| Inconsistent enantiomeric excess (ee) values between batches. | Variability in workup or derivatization conditions. | Standardize all experimental protocols. Ensure consistent reaction times, temperatures, and reagent concentrations for all samples. |
| Degradation of the chiral GC column. | Check the performance of the chiral column with a standard of known enantiomeric purity. If performance has degraded, replace the column. |
Experimental Protocols
Protocol 1: Workup Procedure to Minimize Racemization
This protocol describes a mild workup procedure for the isolation of this compound from a reaction mixture.
-
Quenching: Cool the reaction mixture to 0°C. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Avoid using strong acids or bases.
-
Extraction: Extract the aqueous layer with a non-polar organic solvent such as ethyl acetate (B1210297) or diethyl ether. Perform the extraction multiple times to ensure complete recovery of the product.
-
Washing: Wash the combined organic layers with a neutral brine solution (saturated aqueous NaCl). This helps to remove any remaining water and inorganic salts without altering the pH significantly.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature (e.g., below 40°C) using a rotary evaporator.
-
Purification: If further purification is needed, use column chromatography on silica (B1680970) gel with a non-polar eluent system (e.g., hexane/ethyl acetate). Avoid using highly acidic or basic additives in the eluent.
Protocol 2: Derivatization for Chiral GC Analysis
This protocol details the derivatization of the hydroxyl group of this compound to form a trimethylsilyl (B98337) (TMS) ether, which is suitable for chiral GC analysis. This is a mild procedure designed to minimize the risk of racemization.
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the purified this compound in a dry, aprotic solvent (e.g., 100 µL of pyridine (B92270) or anhydrous dichloromethane) in a GC vial.
-
Derivatization Reagent: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a molar excess (e.g., 50 µL).
-
Reaction: Cap the vial tightly and heat at a controlled temperature (e.g., 60°C) for a short period (e.g., 15-30 minutes). Monitor the reaction for completion by analyzing aliquots.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the gas chromatograph equipped with a chiral column (e.g., a cyclodextrin-based column).
Visualizations
Signaling Pathways and Logical Relationships
Caption: Mechanisms of acid- and base-catalyzed racemization at the alpha-carbon (C2), which can be a concern for beta-hydroxy esters.
Technical Support Center: Preventing Epimerization of Chiral Centers Adjacent to Carbonyl Groups
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and manage the epimerization of chiral centers alpha to carbonyl groups in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for carbonyl compounds?
A: Epimerization is a chemical process where the configuration of only one of several chiral centers in a molecule is inverted, leading to the formation of a diastereomer called an epimer.[1][2][3][4] For molecules with a chiral center adjacent to a carbonyl group, this is a significant concern because the acidic nature of the alpha-proton makes it susceptible to removal under either basic or acidic conditions.[1][5][6] This deprotonation forms a planar, achiral enol or enolate intermediate.[1][5] Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of the original stereoisomer and its epimer.[1][5] In drug development and organic synthesis, this can result in reduced yield of the desired product, complicated purification processes, and potentially altered biological activity of the target molecule.[2][7]
Q2: What are the primary factors that promote epimerization?
A: The main factors that can induce or accelerate epimerization at a chiral center alpha to a carbonyl group are:
-
pH (Presence of Acid or Base): Both acids and bases can catalyze the formation of the planar enol or enolate intermediate, which is the key step in epimerization.[1][5][6][8] Basic conditions are often more problematic as they directly abstract the alpha-proton to form an enolate.[2][9][10][11]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the rate of enol/enolate formation and subsequent epimerization.[7][8][12]
-
Solvent: The choice of solvent can influence the rate of epimerization. Polar, protic solvents can facilitate proton transfer and stabilize the intermediates involved in the epimerization process.
-
Prolonged Reaction or Purification Times: The longer a compound is exposed to conditions that promote epimerization, the greater the extent of epimerization will be.[7]
-
Structure of the Amino Acid: In peptide synthesis, certain amino acids are more prone to racemization (a form of epimerization for molecules with a single chiral center) due to the electronic effects of their side chains.[2][13]
Q3: How can I detect and quantify the extent of epimerization in my sample?
A: Detecting and quantifying epimers can be challenging since they have the same mass.[14][15] However, several analytical techniques are effective:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to separate epimers. Alternatively, standard reverse-phase HPLC can often separate diastereomers.[7][16] Developing a gradient elution method with a suitable mobile phase, often with an acidic modifier like formic or acetic acid to suppress ionization and on-column epimerization, is a common approach.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying and quantifying epimers, especially in complex mixtures like protein digests.[15][17][18] While the epimers are isobaric, their different chromatographic retention times allow for their individual detection by the mass spectrometer.[15][16] Tandem MS (MS/MS) can provide further structural confirmation.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, high-resolution NMR can distinguish between epimers, as the different spatial arrangement of atoms can lead to distinct chemical shifts and coupling constants.
Troubleshooting Guides
Problem 1: I'm observing significant epimerization during my reaction work-up and extraction.
This is a common issue when moving from a controlled reaction environment to the work-up phase where pH and temperature can fluctuate.
| Potential Cause | Recommended Solution |
| Basic aqueous work-up (e.g., sodium bicarbonate wash) | - Use a mildly acidic or neutral buffer for extraction if your compound is stable under these conditions.[7]- Minimize the contact time with any basic solution.- Perform the extraction at a low temperature (on an ice bath).[7] |
| High temperatures during solvent removal | - Use a rotary evaporator at a low temperature (e.g., below 40°C).[7]- For highly sensitive compounds, consider lyophilization (freeze-drying) to remove the solvent.[7] |
| Prolonged exposure to work-up conditions | - Streamline your work-up and extraction protocol to minimize the time your compound spends in solution before isolation. |
Problem 2: My compound is epimerizing during chromatographic purification.
The stationary phase and mobile phase in chromatography can create an environment conducive to epimerization.
| Potential Cause | Recommended Solution |
| Basic or acidic stationary phase | - Use a neutral stationary phase like silica (B1680970) gel, but minimize the time the compound is on the column.[7]- Avoid strongly basic (e.g., alumina) or acidic stationary phases.[7] |
| Mobile phase conditions | - Buffer the mobile phase to a neutral or slightly acidic pH.[7]- Incorporate a small amount of a weak acid (e.g., 0.1% acetic acid or formic acid) in your mobile phase to suppress enolate formation.[7] |
| Elevated temperature during purification | - If possible, run the chromatography at room temperature or in a cold room.[7] |
Problem 3: I am synthesizing a peptide and observing epimerization of an amino acid residue.
Epimerization is a well-known side reaction in peptide synthesis, particularly during amino acid activation and coupling steps.[2][3][4]
| Potential Cause | Recommended Solution |
| Strong base used for Fmoc deprotection (e.g., piperidine) | - Reduce the concentration of piperidine (B6355638) or the deprotection time. A common strategy is to use short, repeated deprotection steps.[19]- Thoroughly wash the resin after deprotection to remove residual base.[19] |
| Prolonged activation time during coupling | - Use efficient coupling reagents like HATU or HBTU in combination with a racemization-suppressing additive such as HOAt or OxymaPure.[19]- Pre-activate the amino acid for a short period before adding it to the resin.[19] |
| Inherently prone amino acid residue (e.g., Cys, His) | - Utilize specialized, pre-protected amino acid derivatives designed to minimize racemization.[20][21]- For C-terminal cysteine, specific strategies and protecting groups are often required to prevent epimerization.[13] |
Experimental Protocols
Protocol 1: General Strategy for Minimizing Epimerization During Synthesis and Purification
This protocol provides a general workflow for handling compounds susceptible to epimerization.
Caption: General workflow for minimizing epimerization.
-
Reaction:
-
Choose reagents and catalysts that are non-basic or weakly basic.
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Work-up and Extraction:
-
Quench the reaction with a buffered solution or a weak acid.
-
When performing extractions, use pre-cooled solvents and perform the separation in an ice bath.[7]
-
Minimize the duration of the work-up.
-
-
Solvent Removal:
-
Evaporate solvents under reduced pressure at low temperatures (<40°C).[7]
-
-
Purification:
-
Opt for flash chromatography on neutral silica gel.
-
If using HPLC, add 0.1% formic acid or acetic acid to the mobile phase to suppress on-column epimerization.[7]
-
-
Storage:
-
Store the purified compound at low temperatures (-20°C or -80°C) under an inert atmosphere (nitrogen or argon) and protected from light.[7]
-
Protocol 2: Protecting Group Strategy for a Ketone
If the chiral center is adjacent to a ketone that is not involved in the desired reaction, protecting it as an acetal (B89532) can prevent epimerization.
Caption: Workflow for using an acetal protecting group.
-
Protection:
-
Dissolve the chiral ketone in a suitable solvent (e.g., toluene).
-
Add ethylene glycol (1.1-1.5 equivalents) and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction with a Dean-Stark apparatus to remove water and drive the reaction to completion.
-
Once the reaction is complete, perform a mild work-up to remove the acid catalyst.
-
-
Subsequent Reactions:
-
With the carbonyl protected as a non-enolizable acetal, proceed with the desired chemical transformations. Acetals are stable to strongly basic and nucleophilic reagents.[22]
-
-
Deprotection:
-
Dissolve the protected compound in a solvent mixture containing water (e.g., acetone/water).
-
Add a catalytic amount of acid (e.g., HCl or p-TsOH) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Perform a neutral work-up to isolate the deprotected ketone with its original stereochemistry intact.
-
Signaling Pathways and Mechanisms
Mechanism of Base-Catalyzed Epimerization
The following diagram illustrates the step-by-step mechanism of how a base can cause epimerization at a chiral center adjacent to a carbonyl group.
Caption: Mechanism of base-catalyzed epimerization.
This mechanism shows that the key to preventing epimerization is to avoid the formation of the planar enolate intermediate.[1] By controlling the pH, temperature, and using protecting groups, you can effectively minimize this unwanted side reaction and preserve the stereochemical integrity of your molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. Differentiation of peptide isomers and epimers by radical-directed dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous and Rapid Detection of Multiple Epimers and Isomers of Aspartyl Residues in Lens Proteins Using an LC-MS-MRM Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. peptide.com [peptide.com]
- 21. researchgate.net [researchgate.net]
- 22. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing Resolution in the Chiral Separation of Fatty Acid Methyl Esters
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of fatty acid methyl esters (FAMEs).
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of FAMEs, providing systematic steps to identify and resolve them.
Issue 1: Poor or No Resolution of Enantiomers
If you are observing co-eluting or poorly resolved enantiomeric peaks, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Detailed Steps:
-
Evaluate CSP Selection: The choice of the chiral stationary phase is the most critical factor.[1] If there is no prior information, screening different CSPs, such as those based on polysaccharides (e.g., amylose (B160209) and cellulose (B213188) derivatives) or Pirkle-type phases, is recommended.[2][3] For gas chromatography (GC), highly polar cyanopropyl-based columns are often preferred for resolving cis/trans FAME isomers.[4][5][6]
-
Optimize Mobile Phase (for HPLC): Systematically vary the mobile phase composition.
-
Normal Phase: Adjust the type and concentration of the alcohol modifier (e.g., isopropanol (B130326), ethanol) in the nonpolar solvent (e.g., hexane).[1]
-
Reversed Phase: Vary the percentage of the organic modifier (e.g., acetonitrile (B52724), methanol) and the pH of the aqueous buffer.[1]
-
Additives: The addition of small amounts of acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) can significantly impact selectivity.[7][8]
-
-
Adjust Flow Rate: Chiral separations can be sensitive to the flow rate.[1] Reducing the flow rate often increases resolution by allowing more time for the enantiomers to interact with the stationary phase.[1]
-
Vary Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1][3] Both increasing and decreasing the temperature should be explored as it can alter the selectivity and efficiency of the separation.[1][3]
-
Verify Derivatization (for GC): For GC analysis, fatty acids must be converted to their more volatile FAMEs. Incomplete or inefficient derivatization is a common source of poor results.[9] Ensure that the derivatization reagents are not compromised by moisture and that the reaction has gone to completion.[9]
Issue 2: Peak Tailing
Peak tailing can compromise both resolution and quantitation.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, especially with residual silanols on silica-based CSPs, can cause tailing, particularly for basic compounds.[1] The use of mobile phase additives like triethylamine (B128534) can help to mitigate these interactions.
-
Column Contamination: The accumulation of contaminants on the column can create active sites that lead to peak tailing.[1] Flushing the column with a strong solvent may resolve this issue.[10]
-
Inappropriate Mobile Phase pH (for HPLC): For ionizable FAMEs, a mobile phase pH close to the analyte's pKa can result in peak tailing. Adjusting the pH away from the pKa can improve peak shape.[1]
Issue 3: Irreproducible Retention Times
Fluctuations in retention times can hinder peak identification and method validation.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using gradient elution or after changing the mobile phase composition.
-
Temperature Fluctuations: Maintain a constant column temperature using a column oven, as temperature variations can affect retention times.[3]
-
Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention.
-
Column History: The history of a chiral column can significantly impact its performance. It is good practice to dedicate a column to a specific project or type of analysis.[11]
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase is best for FAMEs separation?
A1: The optimal CSP depends on the specific FAMEs being analyzed and whether you are using GC or HPLC.
-
For GC: Highly polar stationary phases, such as those with a high content of cyanopropyl polysiloxane (e.g., HP-88, CP-Sil 88), are highly effective for separating cis and trans isomers of FAMEs.[4][5][6]
-
For HPLC: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely used and offer broad enantioselectivity for a variety of compounds, including esters.[3][12] Pirkle-type CSPs are also a viable option.[2]
Q2: How does temperature affect chiral separation of FAMEs?
A2: Temperature plays a crucial role in chiral separations by influencing the thermodynamics of the analyte-CSP interaction.[3] Changing the temperature can:
-
Improve peak efficiency.[3]
-
Alter the selectivity (the separation factor between the enantiomers).[3]
-
In some cases, even reverse the elution order of the enantiomers.[3]
It is an important parameter to optimize for achieving baseline resolution.
Q3: What is the role of derivatization in the GC analysis of fatty acids?
A3: Derivatization of fatty acids to their corresponding methyl esters (FAMEs) is essential for GC analysis. This process increases the volatility and thermal stability of the analytes, while also improving peak shape and reducing sample activity, which leads to more accurate and reproducible results.[5][6]
Q4: Can I use the same column for both normal-phase and reversed-phase chiral HPLC?
A4: This depends on the specific CSP. Some modern, covalently bonded chiral stationary phases are robust enough to be used in both normal-phase and reversed-phase modes.[2] However, it is crucial to consult the column manufacturer's instructions for compatibility and proper solvent switching procedures to avoid damaging the stationary phase.
Q5: Why is my column pressure increasing?
A5: An increase in column backpressure is often due to a blockage in the inlet frit caused by particulate matter from the sample or mobile phase.[10] It can also be caused by the precipitation of the sample if it is dissolved in a solvent stronger than the mobile phase.[10] Using a guard column and filtering samples and mobile phases can help prevent this.
Data and Protocols
Factors Influencing Chiral Separation of FAMEs
The successful chiral separation of FAMEs depends on the careful optimization of several experimental parameters. The interplay between these factors determines the selectivity and resolution of the separation.
Caption: Interrelated factors affecting chiral resolution.
Optimization of Experimental Parameters for HPLC
| Parameter | Normal Phase Conditions | Reversed-Phase Conditions | Impact on Resolution |
| Mobile Phase | Heptane (B126788)/Isopropanol, Hexane (B92381)/Ethanol | Acetonitrile/Water, Methanol (B129727)/Buffer | High impact on selectivity. The type and ratio of modifiers are critical.[3][13] |
| Additives | Trifluoroacetic acid (TFA), Diethylamine (DEA) (0.1%) | Formic acid, Ammonium acetate | Can significantly improve peak shape and alter selectivity.[7][8] |
| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min | Lower flow rates generally improve resolution but increase analysis time.[1][13] |
| Temperature | 10 - 40 °C | 10 - 40 °C | Affects kinetics and thermodynamics of interaction, can improve or reduce resolution.[3][13] |
General Protocol for Chiral Method Development in HPLC
-
CSP Screening:
-
Select a set of 3-5 chiral columns with different stationary phases (e.g., amylose-based, cellulose-based, Pirkle-type).
-
Perform initial screening runs using a generic mobile phase composition for both normal and reversed-phase modes. For example, a gradient of isopropanol in hexane for normal phase and a gradient of acetonitrile in water for reversed-phase.
-
-
Mobile Phase Optimization:
-
Once a CSP shows some degree of separation, optimize the mobile phase.
-
Systematically vary the ratio of the strong and weak solvents in isocratic mode.
-
Screen different organic modifiers (e.g., methanol, ethanol, isopropanol) as they can offer different selectivities.
-
Introduce acidic and basic additives (e.g., 0.1% TFA or DEA) to assess their impact on peak shape and resolution.
-
-
Temperature and Flow Rate Refinement:
-
With a promising mobile phase, investigate the effect of column temperature. Test at both lower (e.g., 15°C) and higher (e.g., 40°C) temperatures than ambient.
-
Optimize the flow rate. While a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column) is a good starting point, reducing it may improve the separation of critical pairs.
-
-
Method Validation:
-
Once optimal conditions are established, validate the method for specificity, linearity, accuracy, precision, and robustness.
-
Protocol for Derivatization of Fatty Acids to FAMEs for GC Analysis
This protocol is a general guideline; specific methods may vary.[5][6]
-
Saponification:
-
Weigh approximately 25 mg of the lipid sample into a reaction vial.
-
Add 1.5 mL of 0.5 M NaOH in methanol.
-
Heat the vial at 100°C for 5-10 minutes until the fat globules are dissolved.
-
-
Esterification:
-
Cool the vial to room temperature.
-
Add 2 mL of boron trifluoride (BF3) in methanol (typically 12-14%).
-
Heat again at 100°C for 5-10 minutes.
-
-
Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of a nonpolar solvent (e.g., heptane or hexane) and 1 mL of saturated NaCl solution.
-
Shake vigorously for 1 minute and then allow the layers to separate.
-
-
Sample Collection:
-
Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC analysis. Anhydrous sodium sulfate (B86663) can be added to remove any residual water.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 6. gcms.cz [gcms.cz]
- 7. ymc.co.jp [ymc.co.jp]
- 8. fagg-afmps.be [fagg-afmps.be]
- 9. benchchem.com [benchchem.com]
- 10. chiraltech.com [chiraltech.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 13. Separation of fatty acid ester and amide enantiomers by high-performance liquid chromatography on chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Catalysts for the Asymmetric Reduction of β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
The asymmetric reduction of β-keto esters to produce chiral β-hydroxy esters is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The choice of catalyst is paramount to achieving high yields and enantioselectivities. This guide provides an objective comparison of common catalysts—Ruthenium, Iridium, and Rhodium complexes, alongside biocatalysts—supported by experimental data and detailed protocols.
Performance Comparison of Catalysts
The efficacy of a catalyst is typically evaluated by its ability to produce the desired chiral product in high yield and with high enantiomeric excess (ee). The following tables summarize the performance of various catalysts in the asymmetric reduction of common β-keto ester substrates.
Table 1: Asymmetric Reduction of Ethyl Acetoacetate
| Catalyst System | Ligand/Biocatalyst | Yield (%) | ee (%) | Product Configuration |
| Ruthenium | (R)-BINAP | >95 | 99 | (R) |
| Iridium | Ferrocenyl P,N,N-Ligand | >95 | 95 | Not Specified |
| Biocatalyst | Paracoccus denitrificans | ~30 | 98.9 | (R) |
| Biocatalyst | Baker's Yeast (S. cerevisiae) | 70 | 94 | (S) |
Table 2: Asymmetric Reduction of Ethyl 4-Chloroacetoacetate
| Catalyst System | Ligand/Biocatalyst | Yield (%) | ee (%) | Product Configuration |
| Ruthenium | PQ-Phos (n=2) | >95 | 95 (anti) | Not Specified |
| Biocatalyst | Recombinant E. coli (CgCR) | >90 | >99 | (R) |
| Biocatalyst | Baker's Yeast (S. cerevisiae) | 84 | 93 | (S)[1] |
Table 3: Asymmetric Reduction of Ethyl Benzoylacetate
| Catalyst System | Ligand/Biocatalyst | Yield (%) | ee (%) | Product Configuration |
| Ruthenium | (S)-BINAP | 98 | 96 | (S) |
| Iridium | Chiral SpiroPAP | >95 | 99.8 | Not Specified |
| Rhodium | Rh-TsDPEN | High | 99 | Not Specified |
Experimental Workflows and Mechanisms
Visualizing the experimental process and catalytic cycles can aid in understanding the practical application and underlying chemistry of these reductions.
Detailed Experimental Protocols
Ruthenium-Catalyzed Asymmetric Hydrogenation (Noyori-type)
This protocol is a general procedure for the asymmetric hydrogenation of β-keto esters using a Ru-BINAP catalyst.
-
Materials:
-
RuCl₂[(R)-BINAP] (or the S-enantiomer)
-
β-keto ester (e.g., ethyl acetoacetate)
-
Anhydrous ethanol (B145695) or methanol (B129727)
-
High-pressure autoclave
-
Hydrogen gas (high purity)
-
-
Procedure:
-
In a glovebox, a glass liner for the autoclave is charged with the β-keto ester (e.g., 10 mmol) and the RuCl₂[(R)-BINAP] catalyst (0.01-0.1 mol%).
-
Anhydrous ethanol or methanol (20-30 mL) is added to the liner.
-
The glass liner is placed inside the autoclave, which is then sealed.
-
The autoclave is removed from the glovebox, connected to a hydrogen line, and purged several times with H₂ gas to remove air.
-
The reactor is pressurized with H₂ to the desired pressure (typically 4-100 atm).
-
The reaction mixture is stirred at a specified temperature (e.g., 25-80 °C) for the required time (typically 6-24 hours).
-
Upon completion, the reactor is cooled, and the hydrogen pressure is carefully released.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation or column chromatography to yield the chiral β-hydroxy ester.
-
Iridium-Catalyzed Asymmetric Hydrogenation
This protocol is a general method for the iridium-catalyzed asymmetric hydrogenation of β-keto esters.
-
Materials:
-
[Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
-
Chiral ligand (e.g., ferrocenyl P,N,N-ligand or chiral SpiroPAP)
-
β-keto ester (e.g., ethyl benzoylacetate)
-
Anhydrous solvent (e.g., THF, methanol)
-
Base (e.g., t-BuOK, if required)
-
High-pressure autoclave
-
Hydrogen gas (high purity)
-
-
Procedure:
-
In a glovebox, [Ir(cod)Cl]₂ and the chiral ligand are stirred in the chosen anhydrous solvent for approximately 20-30 minutes to form the active catalyst.
-
The β-keto ester and any required base are added to the catalyst solution.
-
The mixture is transferred to a high-pressure autoclave.
-
The autoclave is purged and then pressurized with hydrogen gas (typically 50-70 atm).
-
The reaction is stirred at a set temperature (e.g., 60 °C) for 12-48 hours.
-
After cooling and depressurization, the reaction mixture is filtered through a pad of silica (B1680970) gel to remove the catalyst.
-
The filtrate is concentrated under reduced pressure, and the product is purified by column chromatography.
-
Biocatalytic Reduction with Baker's Yeast (Saccharomyces cerevisiae)
This protocol describes a straightforward method for the asymmetric reduction of β-keto esters using commercially available baker's yeast.[1]
-
Materials:
-
Dry baker's yeast
-
Sucrose (B13894) or glucose
-
Tap water
-
β-keto ester (e.g., ethyl 4-chloroacetoacetate)
-
Diatomaceous earth (Celite)
-
Ethyl acetate (B1210297) for extraction
-
-
Procedure:
-
In a large Erlenmeyer flask, dissolve sucrose (e.g., 100 g) in warm (30-35 °C) tap water (500 mL).
-
Add dry baker's yeast (e.g., 50 g) to the sugar solution and stir gently for 30 minutes to activate the yeast.
-
Add the β-keto ester (e.g., 5 g) to the yeast suspension. The substrate can be added directly or dissolved in a small amount of ethanol to aid dispersion.
-
Stopper the flask with a cotton plug to allow CO₂ to escape and stir the mixture at room temperature (25-30 °C) for 24-72 hours. Reaction progress can be monitored by TLC or GC.
-
Once the reaction is complete, add diatomaceous earth to the mixture and filter through a pad of the same to remove the yeast cells.
-
Transfer the filtrate to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral β-hydroxy ester, which can be further purified by distillation or chromatography.
-
References
A Comparative Guide to Alternative Chiral Building Blocks for Lipid A Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Lipid A, the biologically active component of lipopolysaccharide (LPS), is of paramount importance for the development of novel vaccine adjuvants, immunotherapeutics, and sepsis antagonists. Traditional synthetic routes have predominantly relied on carbohydrate-based chiral building blocks, often involving complex and lengthy protection-deprotection sequences. This guide provides a comprehensive comparison of alternative chiral building blocks for Lipid A synthesis, with a focus on non-carbohydrate and chemoenzymatic approaches, offering researchers a valuable resource for selecting the optimal strategy for their specific needs.
Traditional vs. Alternative Approaches: A Paradigm Shift
The conventional approach to Lipid A synthesis starts from monosaccharide units, typically glucosamine (B1671600) derivatives, which are sequentially functionalized and coupled to form the characteristic bisphosphorylated disaccharide backbone. While this strategy has yielded a plethora of biologically active Lipid A analogues, it is often hampered by low overall yields, scalability issues, and the high cost of starting materials.
In recent years, a paradigm shift has occurred with the exploration of alternative chiral building blocks that deviate from the carbohydrate scaffold. These innovative approaches aim to simplify the synthetic process, improve yields, and provide access to novel Lipid A mimics with unique immunological profiles. This guide will focus on two prominent alternative strategies: the use of acyclic chiral building blocks and chemoenzymatic methods.
Acyclic Chiral Building Blocks: The Diethanolamine (B148213) Scaffold
One of the most promising alternative strategies involves the replacement of one of the glucosamine units of the Lipid A backbone with an acyclic chiral building block. Diethanolamine has emerged as a particularly useful scaffold in this context. This approach significantly simplifies the synthesis by eliminating the need for complex glycosylation reactions.
Comparative Performance of Diethanolamine-Based Lipid A Mimics
The following table summarizes the key performance indicators of diethanolamine-based Lipid A mimics compared to traditional carbohydrate-based syntheses, based on available literature.
| Parameter | Traditional Carbohydrate-Based Synthesis | Diethanolamine-Based Synthesis | References |
| Starting Material | Glucosamine Derivatives | Diethanolamine, Glucosamine Derivative | [1][2] |
| Key Synthetic Step | Glycosylation | Amide bond formation | [1][2] |
| Typical Overall Yield | Often low (<10%) due to multiple steps | Reported yields are generally higher | [1][2] |
| Number of Synthetic Steps | Typically >20 steps | Can be significantly reduced | [1][2] |
| Scalability | Challenging | More amenable to scale-up | [2] |
| Biological Activity | Potent TLR4 agonists/antagonists | Potent TLR4 agonists have been reported | [1] |
Experimental Workflow: Diethanolamine-Based Synthesis
The general workflow for the synthesis of a diethanolamine-based Lipid A mimic involves the acylation of diethanolamine, followed by coupling with a suitably protected and acylated glucosamine derivative, and subsequent phosphorylation and deprotection steps.
Caption: General experimental workflow for the synthesis of a diethanolamine-based Lipid A mimic.
Detailed Experimental Protocol: Synthesis of a Diethanolamine-Containing Lipid A Mimic
The following protocol is a generalized procedure based on published methodologies[1][2]. Researchers should consult the primary literature for specific reaction conditions and characterization data.
Step 1: Acylation of Diethanolamine
-
Dissolve diethanolamine in a suitable aprotic solvent (e.g., dichloromethane).
-
Add the desired fatty acids and a coupling agent (e.g., DCC or HATU).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).
-
Purify the acylated diethanolamine intermediate by column chromatography.
Step 2: Coupling with Glucosamine Donor
-
Prepare a suitably protected and acylated glucosamine donor with a leaving group at the anomeric position.
-
Dissolve the acylated diethanolamine and the glucosamine donor in an appropriate solvent.
-
Add a suitable promoter (e.g., TMSOTf) to facilitate the coupling reaction.
-
Monitor the reaction and purify the coupled product.
Step 3: Phosphorylation
-
Dissolve the coupled intermediate in a dry solvent.
-
Add a phosphorylating agent (e.g., dibenzyl phosphoramidite) followed by an oxidizing agent (e.g., m-CPBA).
-
Purify the phosphorylated intermediate.
Step 4: Global Deprotection
-
Subject the phosphorylated intermediate to catalytic hydrogenation (e.g., H₂, Pd/C) to remove benzyl (B1604629) protecting groups.
-
Purify the final Lipid A mimic using appropriate chromatographic techniques.
Chemoenzymatic Synthesis: Harnessing Nature's Catalysts
Chemoenzymatic approaches combine the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis. In the context of Lipid A, enzymes can be used to catalyze specific steps, such as acylation or glycosylation, often with high stereoselectivity and without the need for extensive protecting group manipulations.
While the application of chemoenzymatic methods specifically for the synthesis of diverse Lipid A analogues is still an emerging field, the potential benefits are significant.
Potential Advantages of Chemoenzymatic Synthesis
| Feature | Potential Advantage |
| High Selectivity | Reduced need for protecting groups, leading to shorter synthetic routes. |
| Mild Reaction Conditions | Preservation of sensitive functional groups. |
| Stereocontrol | Precise control over the stereochemistry of the final product. |
| Greener Chemistry | Reduced use of harsh reagents and solvents. |
Experimental Workflow: A Conceptual Chemoenzymatic Approach
A conceptual workflow for a chemoenzymatic synthesis of a Lipid A analogue could involve the enzymatic acylation of a monosaccharide precursor, followed by chemical coupling and further enzymatic or chemical modifications.
Caption: Conceptual workflow for a chemoenzymatic synthesis of a Lipid A analogue.
Detailed, standardized protocols for the chemoenzymatic synthesis of a wide range of Lipid A analogues are not yet widely established in the literature. However, the principles of biocatalysis offer a promising avenue for future developments in this field.
Immunological Activity and Signaling Pathways
The ultimate goal of synthesizing Lipid A and its analogues is to modulate the innate immune system, primarily through the Toll-like receptor 4 (TLR4) signaling pathway. The structural variations introduced by alternative chiral building blocks can have a profound impact on the downstream signaling cascade.
TLR4 activation by Lipid A initiates two main signaling pathways: the MyD88-dependent pathway, leading to the rapid production of pro-inflammatory cytokines, and the TRIF-dependent pathway, which results in the production of type I interferons. The balance between these two pathways determines the overall immunological outcome.
TLR4 Signaling: MyD88-Dependent Pathway
Caption: The MyD88-dependent TLR4 signaling pathway.
TLR4 Signaling: TRIF-Dependent Pathway
Caption: The TRIF-dependent TLR4 signaling pathway.
The biological evaluation of Lipid A mimics derived from alternative chiral building blocks has shown that they can indeed act as potent modulators of TLR4 signaling. For instance, certain diethanolamine-based analogues have been reported to induce the production of pro-inflammatory cytokines, indicating activation of the MyD88-dependent pathway[1]. The precise manner in which these novel structures engage with the TLR4/MD-2 complex and the resulting balance between MyD88 and TRIF signaling remains an active area of research.
Conclusion and Future Perspectives
The exploration of alternative chiral building blocks for Lipid A synthesis represents a significant advancement in the field of glycochemistry and immunology. Acyclic precursors, such as diethanolamine, offer a simplified and potentially more scalable route to novel Lipid A mimics. Chemoenzymatic strategies, while still in their infancy for this specific application, hold immense promise for the development of highly efficient and stereoselective syntheses.
The ability to readily access a diverse range of Lipid A analogues through these alternative approaches will undoubtedly accelerate the discovery of new vaccine adjuvants with improved safety and efficacy profiles, as well as novel therapeutics for the treatment of sepsis and other inflammatory diseases. Future research will likely focus on the detailed structure-activity relationship studies of these novel mimics, the development of more sophisticated chemoenzymatic protocols, and a deeper understanding of how these synthetic molecules fine-tune the intricate signaling network of the innate immune system.
References
(R)-Methyl 3-hydroxytetradecanoate: A Comparative Guide to its Role as a Precursor in Pheromone Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical ecology, the synthesis of insect pheromones plays a pivotal role in developing sustainable pest management strategies. The choice of a starting material, or precursor, is a critical decision that significantly impacts the efficiency, cost-effectiveness, and stereochemical purity of the final product. This guide provides an in-depth comparison of (R)-Methyl 3-hydroxytetradecanoate (B1260086) against other common precursors used in the synthesis of insect pheromones, supported by experimental data and detailed protocols.
At a Glance: Precursor Comparison for Pheromone Synthesis
The selection of a chiral precursor is often a trade-off between its availability, cost, and the efficiency of the synthetic route it enables. While a direct head-to-head comparison for the synthesis of a single pheromone from multiple precursors is not always available in published literature, we can draw meaningful comparisons from the synthesis of structurally similar pheromones. The following table summarizes key metrics for syntheses of representative long-chain, methyl-branched, and other chiral pheromones starting from different chiral pool compounds.
| Precursor | Target Pheromone | Overall Yield (%) | Number of Steps | Enantiomeric Excess (ee) (%) | Reference |
| (R)-Methyl 3-hydroxytetradecanoate | Structurally similar long-chain pheromones (e.g., methyl-branched alkanes) | Data not readily available in direct comparison | Varies | High (expected) | [1] |
| (R)-Citronellal | (-)-α-Multistriatin | ~12% | 8 | >95 | [2] |
| Ethyl (R)-3-hydroxybutanoate (Roche Ester) | German Cockroach Pheromone | Not explicitly stated, involves diastereomer separation | Multiple | >98 | [3] |
| L-(+)-Glutamic Acid | Sulcatol | Data not explicitly stated | Multiple | High | [3] |
| D-Mannitol | (S)-2-Methyl-4-octanol | ~18% | 8 | >99.5 | [4][5] |
| Geraniol (B1671447) | (R)-Citronellal (intermediate) | 95% conversion | 1 (enzymatic) | 96.9 | [6] |
Note: The overall yield and number of steps are highly dependent on the specific synthetic route and target molecule. The data presented here are for illustrative comparison of different precursor strategies.
The Role of this compound
This compound is a valuable chiral building block for the synthesis of various natural products, including long-chain insect pheromones. Its key structural features – a C14 backbone, a hydroxyl group at the C3 position with a defined (R)-stereochemistry, and a methyl ester – make it an attractive starting material for constructing complex pheromone molecules, particularly those with methyl branches or hydroxyl functionalities at specific positions.
The synthetic utility of this compound lies in its potential for chain extension and functional group manipulation while preserving the crucial stereocenter. This is paramount in pheromone synthesis, as the biological activity of many pheromones is highly dependent on their stereochemistry, with different enantiomers or diastereomers often eliciting different or even inhibitory responses in insects.
Alternative Precursors: A Comparative Overview
A variety of other chiral precursors, often derived from the "chiral pool" of readily available natural products, are commonly employed in pheromone synthesis. Each offers distinct advantages and disadvantages.
-
(R)-Citronellal: A terpene-derived aldehyde, (R)-citronellal is a popular starting material for the synthesis of various methyl-branched pheromones. Its advantages include its relatively low cost and the presence of a chiral center that can be elaborated upon. However, the optical purity of natural citronellal (B1669106) can be variable.[7]
-
Roche Esters (e.g., Ethyl (R)-3-hydroxybutanoate): These are versatile C4 building blocks with a hydroxyl group and a methyl branch. They are commercially available in high enantiomeric purity and are widely used in the synthesis of polyketide natural products, including some insect pheromones.[1][3]
-
Amino Acids (e.g., L-Glutamic Acid): The inherent chirality of amino acids makes them excellent starting points for enantioselective synthesis. L-glutamic acid, for instance, has been used to synthesize both enantiomers of sulcatol, the aggregation pheromone of the ambrosia beetle.[3]
-
Carbohydrates (e.g., D-Mannitol): Sugars provide a rich source of stereocenters and functional groups. D-mannitol, for example, can be converted into key chiral intermediates for pheromone synthesis, such as (R)-glyceraldehyde acetonide.[4]
-
Terpenes (e.g., Geraniol): Readily available and relatively inexpensive, terpenes like geraniol can be transformed into chiral intermediates through asymmetric reactions. For instance, geraniol can be enzymatically converted to (R)-citronellal with high enantioselectivity.[6]
Experimental Protocols for Key Synthetic Transformations
The synthesis of complex pheromones from precursors like this compound and its alternatives involves a series of key chemical reactions. Below are detailed protocols for some of the most common and critical transformations.
Protocol 1: Wittig Reaction for Carbon-Carbon Double Bond Formation
The Wittig reaction is a widely used method for creating carbon-carbon double bonds in a stereoselective manner, which is crucial for many pheromones that are unsaturated.
Materials:
-
Phosphonium (B103445) salt (e.g., benzyltriphenylphosphonium (B107652) chloride)
-
Strong base (e.g., n-butyllithium or sodium hydroxide)
-
Aldehyde or ketone substrate
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF))
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base and substrate).
-
Slowly add the strong base to the suspension to generate the ylide (a brightly colored solution is often formed).
-
Stir the ylide solution for a designated period (e.g., 30-60 minutes) at the same temperature.
-
Add a solution of the aldehyde or ketone substrate in the anhydrous solvent dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired alkene.[8][9]
Protocol 2: Grignard Reaction for Carbon Chain Elongation
The Grignard reaction is a fundamental C-C bond-forming reaction, essential for extending the carbon chain of a precursor.
Materials:
-
Alkyl or aryl halide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Aldehyde, ketone, or epoxide substrate
-
Iodine crystal (as an initiator)
-
Reaction vessel (e.g., three-necked flask with a condenser and dropping funnel)
-
Inert atmosphere
Procedure:
-
Place magnesium turnings and a small crystal of iodine in a flame-dried three-necked flask under an inert atmosphere.
-
Add a small amount of the alkyl/aryl halide dissolved in anhydrous ether/THF to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0 °C and add a solution of the substrate (aldehyde, ketone, or epoxide) in anhydrous ether/THF dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.[7]
Protocol 3: Sharpless Asymmetric Epoxidation
This reaction is a powerful method for the enantioselective epoxidation of primary and secondary allylic alcohols, a key step in the synthesis of chiral epoxy-pheromones like disparlure.
Materials:
-
Allylic alcohol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)- or (-)-Diethyl tartrate (DET)
-
tert-Butyl hydroperoxide (TBHP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Molecular sieves (4Å)
-
Reaction vessel cooled to -20 °C
Procedure:
-
To a flame-dried flask containing powdered 4Å molecular sieves under an inert atmosphere, add anhydrous DCM and cool to -20 °C.
-
Add Ti(OiPr)₄ followed by the chiral tartrate ester ((+)- or (-)-DET). The choice of tartrate enantiomer determines the stereochemistry of the resulting epoxide.
-
Stir the mixture at -20 °C for 30 minutes.
-
Add the allylic alcohol substrate.
-
Add TBHP dropwise while maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or ferrous sulfate.
-
Allow the mixture to warm to room temperature and stir for at least one hour.
-
Filter the mixture through a pad of Celite® to remove the titanium salts.
-
Extract the filtrate with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the epoxy alcohol by column chromatography.[10][11][12]
Visualizing the Pathways: From Biosynthesis to Synthesis
Understanding the biological and chemical pathways involved in pheromone production is crucial for designing efficient synthetic strategies.
Pheromone Biosynthesis Pathway
Most insect pheromones are derived from fatty acid metabolism. The following diagram illustrates a generalized biosynthetic pathway leading to common lepidopteran sex pheromones.
Caption: Generalized biosynthetic pathway of lepidopteran sex pheromones.
General Synthetic Workflow
A typical synthetic route to a chiral pheromone from a chiral precursor involves several key steps to build the carbon skeleton and introduce the necessary functional groups.
Caption: A generalized workflow for the synthesis of a chiral pheromone.
Conclusion
The synthesis of insect pheromones is a field that continually benefits from the development of new synthetic methodologies and the strategic use of chiral precursors. This compound represents a valuable, though perhaps less commonly cited, starting material for the construction of long-chain chiral pheromones. Its utility is best realized in synthetic routes that can efficiently leverage its existing stereocenter and carbon backbone.
In comparison, other precursors from the chiral pool, such as citronellal, Roche esters, and various carbohydrates and amino acids, offer a wider range of well-established synthetic routes to a diverse array of pheromone structures. The ultimate choice of precursor will depend on a careful consideration of the target molecule's structure, the desired enantiomeric purity, the scalability of the synthesis, and overall cost-effectiveness. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers navigating these critical decisions in the pursuit of efficient and stereoselective pheromone synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Overview of Kenji Mori’s pheromone synthesis series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.iisc.ac.in [journal.iisc.ac.in]
- 8. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective Synthesis of Alcohols and Amines [organic-chemistry.org]
- 12. Citronellal as Key Compound in Organic Synthesis | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) for Chiral Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful analytical techniques widely employed for chiral purity analysis. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to assist in the selection of the most appropriate technique for your research needs.
Principles of Chiral Discrimination
Gas Chromatography (GC): Chiral GC analysis relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) within the GC column.[1] This interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.[1] For volatile and thermally stable compounds, direct analysis is possible. However, for many pharmaceutical compounds, derivatization is often required to increase volatility and improve separation.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral analysis by NMR involves the use of chiral auxiliary agents, such as chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[3] These agents interact with the enantiomers in solution to form transient diastereomeric complexes.[3] Since diastereomers have distinct magnetic environments, their corresponding nuclei will exhibit different chemical shifts in the NMR spectrum, enabling their differentiation and quantification based on the integral values of their respective signals.[4]
Quantitative Performance Comparison
The following table summarizes typical quantitative performance data for chiral GC and NMR analysis. The data is compiled from various sources and serves as a representative comparison. For a specific application, method validation is essential.
| Performance Parameter | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Limit of Detection (LOD) | High sensitivity, typically in the ng/mL to pg/mL range.[5] | Lower sensitivity, typically in the µg/mL or µM range.[6] |
| Limit of Quantification (LOQ) | High sensitivity, typically in the ng/mL range.[5] | Lower sensitivity, typically in the µg/mL or µM range.[6] |
| Linearity | Excellent, with correlation coefficients (r²) often > 0.999 over a wide concentration range.[7][8] | Good, with correlation coefficients (r²) typically > 0.99. Linearity is dependent on the binding affinity between the analyte and the chiral auxiliary. |
| Accuracy | High, with recovery values typically between 98-102%.[8] | High, with recovery values typically around 99-101%.[9] |
| Precision (%RSD) | High, with Relative Standard Deviation (RSD) values typically < 5%.[7] | High, with RSD values typically < 2%.[10] |
| Sample Throughput | Higher, with typical run times of 15-40 minutes per sample.[11] | Lower, as sample preparation can be more involved and spectral acquisition may take longer for low concentration samples. |
| Sample Requirement | Small sample volume, typically in the µL range. | Larger sample amount, typically in the mg range. |
| Non-destructive | No | Yes |
Experimental Protocols: A Case Study on Ibuprofen (B1674241)
To illustrate the practical application of both techniques, detailed experimental protocols for the chiral purity analysis of Ibuprofen are provided below.
Chiral GC Analysis of Ibuprofen
This method involves the derivatization of ibuprofen enantiomers to form diastereomers, which are then separated on a standard achiral GC column.
1. Derivatization:
-
Reagent: (R)-(+)-1-Phenylethylamine.
-
Procedure:
-
To a solution of ibuprofen in a suitable solvent (e.g., toluene), add a coupling agent such as thionyl chloride to form the acid chloride.
-
React the ibuprofen acid chloride with (R)-(+)-1-phenylethylamine to form diastereomeric amides.
-
Quench the reaction and extract the diastereomeric amides into an organic solvent.
-
Dry the organic layer and concentrate for GC analysis.[7]
-
2. GC-MS Analysis:
-
Column: A standard achiral capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).
-
Detector Temperature: 280 °C.
Chiral NMR Analysis of Ibuprofen
This method utilizes a chiral solvating agent to induce chemical shift differences between the ibuprofen enantiomers in the ¹H NMR spectrum.
1. Sample Preparation:
-
Chiral Solvating Agent (CSA): β-cyclodextrin.[12]
-
Procedure:
-
Dissolve a known amount of the ibuprofen sample in a suitable deuterated solvent (e.g., D₂O or a mixture of CDCl₃ and pyridine-d₅).
-
Add a molar excess of the chiral solvating agent (e.g., β-cyclodextrin) to the NMR tube.
-
Gently shake the NMR tube to ensure thorough mixing and complex formation.[12]
-
2. ¹H NMR Analysis:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: D₂O or CDCl₃/pyridine-d₅.
-
Temperature: 298 K.
-
Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum and integrate the well-resolved signals corresponding to each enantiomer to determine the enantiomeric excess (%ee).
Visualizing the Workflow and Cross-Validation
To better understand the experimental processes and their relationship, the following diagrams are provided.
Conclusion
Both GC and NMR are robust and reliable techniques for the determination of chiral purity. The choice between them depends on the specific requirements of the analysis.
GC is often preferred for:
-
High-throughput screening due to its faster analysis time.
-
Analysis of volatile and thermally stable compounds.
-
Applications requiring very high sensitivity (low LOD and LOQ).
NMR is advantageous for:
-
Non-destructive analysis, allowing for sample recovery.
-
Analysis of non-volatile or thermally labile compounds without derivatization (when using CSAs).
-
Providing structural information in addition to purity assessment.
Cross-validation of chiral purity results using orthogonal methods like GC and NMR is a highly recommended practice in regulated environments to ensure the accuracy and reliability of the data. This comprehensive approach provides a higher degree of confidence in the quality of chiral pharmaceutical products.
References
- 1. gcms.cz [gcms.cz]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Optical purity determination of (S)-ibuprofen in tablets by achiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. environics.com [environics.com]
- 9. Determination of enantiomeric composition of ibuprofen in bulk drug by proton nuclear magnetic resonance spectroscopy with a chiral lanthanide chelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparison of different chiral derivatizing agents for fatty acid analysis
A Comprehensive Guide to Chiral Derivatizing Agents for Fatty Acid Analysis
For researchers, scientists, and drug development professionals engaged in the stereospecific analysis of fatty acids, the selection of an appropriate chiral derivatizing agent (CDA) is a critical step that dictates the success of enantiomeric separation and quantification. This guide provides an objective comparison of commonly employed CDAs, supported by experimental data, to facilitate informed decision-making in your analytical workflows.
Introduction to Chiral Derivatization for Fatty Acid Analysis
Many fatty acids possess chiral centers, particularly hydroxy fatty acids, which are key signaling molecules in various physiological and pathological processes. The enantiomers of these fatty acids can exhibit distinct biological activities. Consequently, accurate enantioselective analysis is paramount.
Chiral derivatization involves the reaction of a chiral fatty acid with an enantiomerically pure CDA to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, have different physicochemical properties and can be separated using standard achiral chromatography (GC or HPLC). The ideal CDA should react quantitatively with the fatty acid, be stable, and provide sufficient chromatographic or spectroscopic resolution of the resulting diastereomers.
Comparison of Popular Chiral Derivatizing Agents
This section compares three widely used chiral derivatizing agents for the analysis of hydroxylated fatty acids: α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), and (S)-(+)-1-(1-naphthyl)ethyl isocyanate (NEI).
Quantitative Performance Data
The following table summarizes the key performance characteristics of these agents based on available literature. Note that the data may be derived from studies on analogous chiral alcohols or diacylglycerols due to a lack of direct comparative studies on a wide range of fatty acids.
| Chiral Derivatizing Agent | Analyte Type | Method | Derivatization Efficiency (%) | Chromatographic Resolution (α) | Limit of Quantification (LOQ) | Reference |
| Mosher's Acid (MTPA) | Secondary Alcohols | GC-MS | >95 | 1.05 - 1.20 | ng/mL range | [1] |
| MαNP Acid | Secondary Alcohols | HPLC-UV | >98 | 1.15 - 1.50 | Sub-ng/mL range | [2] |
| (S)-(+)-1-(1-naphthyl)ethyl isocyanate (NEI) | Diacylglycerols | HPLC-UV/MS | >90 | >1.20 | pmol range | [3] |
Note: The performance of these agents can vary depending on the specific fatty acid, the analytical instrumentation, and the optimization of the experimental conditions.
Experimental Protocols
Detailed methodologies for the derivatization of hydroxy fatty acids with the compared agents are provided below.
Protocol 1: Derivatization of Hydroxy Fatty Acids with Mosher's Acid (MTPA) Chloride for GC-MS Analysis
This protocol is adapted from the established Mosher's ester methodology for chiral alcohols.
Materials:
-
Hydroxy fatty acid sample
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Methanol
Procedure:
-
Dissolve 1-5 mg of the hydroxy fatty acid methyl ester (FAME) in 0.5 mL of anhydrous DCM in a clean, dry vial.
-
Add 0.1 mL of anhydrous pyridine to the solution.
-
Add a 1.5 molar excess of (R)-MTPA-Cl to the vial.
-
Seal the vial and incubate at room temperature for 1-4 hours, or until the reaction is complete (monitor by TLC).
-
Add 1 mL of saturated sodium bicarbonate solution to quench the reaction.
-
Extract the MTPA esters with 3 x 1 mL of hexane.
-
Combine the organic layers and wash with 1 mL of deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of hexane for GC-MS analysis.
Protocol 2: Derivatization of Hydroxy Fatty Acids with MαNP Acid for HPLC-UV/MS Analysis
This protocol is based on the derivatization of chiral alcohols with MαNP acid.
Materials:
-
Hydroxy fatty acid sample
-
(S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid ((S)-MαNP acid)
-
Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 1 mg of the hydroxy fatty acid in 1 mL of anhydrous DCM in a vial.
-
Add 1.2 equivalents of (S)-MαNP acid and 0.1 equivalents of DMAP.
-
Add 1.5 equivalents of DCC to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the filtrate to dryness.
-
Purify the diastereomeric esters by silica (B1680970) gel column chromatography using a hexane:ethyl acetate gradient.
-
Combine the fractions containing the MαNP esters and evaporate the solvent.
-
Dissolve the residue in the mobile phase for HPLC analysis.
Protocol 3: Derivatization of Hydroxy-Containing Lipids (e.g., Diacylglycerols) with (S)-(+)-1-(1-naphthyl)ethyl isocyanate (NEI) for HPLC-UV/MS Analysis
This protocol is adapted from the derivatization of diacylglycerols.
Materials:
-
Hydroxy-containing lipid sample (e.g., diacylglycerol or hydroxy fatty acid)
-
(S)-(+)-1-(1-naphthyl)ethyl isocyanate (NEI)
-
Anhydrous toluene
-
4-Pyrrolidinopyridine (catalyst)
-
Hexane
-
Isopropanol
Procedure:
-
Dissolve the lipid sample (e.g., 10 mg) in 2 mL of anhydrous toluene.
-
Add a 1.2 molar excess of (S)-(+)-NEI and a catalytic amount of 4-pyrrolidinopyridine.
-
Heat the mixture at 50°C for 12 hours.
-
Allow the reaction to cool to room temperature and evaporate the solvent under reduced pressure.
-
Purify the resulting urethane (B1682113) derivatives by silica gel column chromatography using a hexane:isopropanol gradient.
-
Collect the fractions containing the derivatized product and evaporate the solvent.
-
Reconstitute the sample in a suitable solvent for HPLC analysis.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the chiral derivatization and analysis of fatty acids.
Caption: General workflow for chiral fatty acid analysis.
Caption: Decision tree for selecting a chiral derivatizing agent.
Conclusion
The choice of a chiral derivatizing agent for fatty acid analysis depends on several factors, including the specific fatty acid of interest, the available instrumentation, and the desired sensitivity. Mosher's acid (MTPA) is a well-established reagent for GC-MS analysis, while MαNP acid offers potential advantages for HPLC-based methods due to its stability and the large separation factors it can produce. (S)-(+)-1-(1-naphthyl)ethyl isocyanate is a valuable alternative, particularly for lipids containing hydroxyl groups.
It is recommended to empirically evaluate a selection of agents for your specific application to achieve optimal results. The protocols and comparative data presented in this guide serve as a starting point for developing and validating robust and reliable methods for the enantioselective analysis of fatty acids.
References
Comparative Efficacy of (R)-Methyl 3-hydroxytetradecanoate Derivatives in Biological Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological efficacy of (R)-Methyl 3-hydroxytetradecanoate (B1260086) and its derivatives. While direct comparative studies on a series of these specific methyl esters are limited in publicly available literature, this document synthesizes findings from related compounds, particularly derivatives of the parent (R)-3-hydroxytetradecanoic acid, to project their potential therapeutic applications, primarily focusing on their role as modulators of the innate immune system.
The primary mechanism of action for (R)-3-hydroxytetradecanoic acid derivatives is their interaction with Toll-like receptor 4 (TLR4). TLR4 is a key pattern recognition receptor of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering an inflammatory response. Dysregulation of TLR4 signaling is implicated in various inflammatory diseases, making it a significant therapeutic target. Derivatives of (R)-3-hydroxytetradecanoic acid have been investigated as TLR4 antagonists, molecules that can block or dampen the inflammatory cascade initiated by LPS.
Structure-Activity Relationships and Potential Efficacy
For instance, studies on monosaccharide-based TLR4 antagonists have shown that the length of the fatty acid chains is critical for binding to the MD-2 co-receptor, which is essential for TLR4 activation. It has been demonstrated that variants with C12 and C14 carbon chains exhibit higher affinity for MD-2 and, consequently, more potent antagonist activity compared to those with shorter (C10) or longer (C16) chains.[1] This suggests that modifications to the tetradecanoyl chain of (R)-Methyl 3-hydroxytetradecanoate could significantly modulate its TLR4-antagonistic properties.
Furthermore, research on the conjugation of (R)-3-hydroxyalkanoic acids of varying chain lengths to an anti-cancer peptide has demonstrated that the biological activity is dependent on the carbon chain length of the fatty acid.[2] Specifically, (R)-3-hydroxyalkanoic acids with 9 and 10 carbons were most effective at enhancing the peptide's anti-cancer activity.[2] While this study focuses on anti-cancer applications and not methyl esters, it underscores the principle that altering the fatty acid component of these molecules can have a profound impact on their biological efficacy.
Based on these related studies, it can be hypothesized that the efficacy of this compound derivatives in TLR4 antagonism and potentially other biological assays would be highly sensitive to modifications in the following positions:
-
The length of the alkyl chain: Variations in the 14-carbon chain could either enhance or diminish binding to target proteins like MD-2.
-
The 3-hydroxy group: Esterification or other modifications of this group could alter the molecule's hydrogen-bonding capabilities and overall conformation, impacting its biological activity.
-
The methyl ester: Saponification to the corresponding carboxylic acid or conversion to other esters or amides would change the polarity and bioavailability of the molecule.
Quantitative Data from a Related Study
While not a direct comparison of this compound derivatives, the following table presents data from a study on monosaccharide-based TLR4 antagonists with varying fatty acid chain lengths. This data illustrates the principle of how acyl chain length can influence antagonist potency. The compounds are glucosamine (B1671600) derivatives with two phosphate (B84403) esters and two fatty acid chains.
| Compound (Acyl Chain Length) | IC50 (µM) for inhibiting LPS-stimulated TLR4 activation in human macrophages |
| C10 | ~3.2 |
| C12 | ~0.5 |
| C14 | ~0.46 |
| C16 | Inactive |
Data extrapolated from a study on monosaccharide-based TLR4 antagonists to illustrate structure-activity relationships.[1][3]
Experimental Protocols
To assess the efficacy of this compound derivatives as anti-inflammatory agents and TLR4 antagonists, standardized in vitro assays are crucial. Below are detailed methodologies for key experiments.
In Vitro Anti-Inflammatory Activity Assay using LPS-Induced RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in mouse macrophage-like cells stimulated with LPS.
a. Cell Culture and Treatment:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of the test compounds (e.g., this compound derivatives) for 1-2 hours.
-
Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
b. Measurement of Nitric Oxide (NO) Production:
-
After the incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
100 µL of supernatant is mixed with 100 µL of Griess reagent and incubated at room temperature for 15 minutes.
-
The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-only treated control.[4]
c. Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6):
-
The levels of cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The absorbance is read at the appropriate wavelength, and cytokine concentrations are determined from a standard curve.[5][6]
d. Cell Viability Assay:
-
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay (e.g., MTT or XTT) is performed in parallel.
-
Cells are treated with the test compounds at the same concentrations used in the anti-inflammatory assay.
-
After the incubation period, the MTT or XTT reagent is added, and the absorbance is measured to determine the percentage of viable cells.[4][5]
TLR4 Antagonist Reporter Gene Assay
This cell-based assay specifically measures the ability of a compound to block TLR4 signaling.
a. Cell Line:
-
HEK-Blue™-hTLR4 cells are commonly used. These are HEK293 cells that are co-transfected with human TLR4, MD-2, and CD14 genes, as well as a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
b. Assay Procedure:
-
HEK-Blue™-hTLR4 cells are seeded in 96-well plates.
-
The cells are incubated with the test compounds at various concentrations for a defined period.
-
LPS is then added to the wells to activate the TLR4 signaling pathway.
-
After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.
-
The activity of SEAP in the supernatant is measured using a colorimetric substrate such as p-nitrophenylphosphate (pNPP).
-
The absorbance is read at 405 nm. A decrease in SEAP activity in the presence of the test compound indicates TLR4 antagonism.[7][8]
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the context of these biological assays, the following diagrams illustrate the TLR4 signaling pathway and a general experimental workflow for evaluating the anti-inflammatory properties of this compound derivatives.
Caption: TLR4 signaling pathway and the antagonistic action of this compound derivatives.
Caption: Experimental workflow for evaluating the anti-inflammatory efficacy of derivatives.
Conclusion
This compound and its derivatives represent a promising class of compounds with potential therapeutic applications, particularly in the modulation of inflammatory responses through TLR4 antagonism. While direct comparative efficacy data for a series of these specific methyl esters is currently lacking in the public domain, the established principles of structure-activity relationships for TLR4 antagonists suggest that systematic modification of the this compound scaffold is a viable strategy for developing potent anti-inflammatory agents. The experimental protocols detailed in this guide provide a robust framework for the biological evaluation of these novel compounds. Further research into the synthesis and comprehensive biological testing of a library of this compound derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Structure-Activity Relationship in Monosaccharide-Based Toll-Like Receptor 4 (TLR4) Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The chain length of biologically produced (R)-3-hydroxyalkanoic acid affects biological activity and structure of anti-cancer peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 6. Synthesis and anti-inflammatory activities of mono-carbonyl analogues of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. boa.unimib.it [boa.unimib.it]
A Comparative Guide to the Scalable Synthesis of (R)-Methyl 3-hydroxytetradecanoate
For Researchers, Scientists, and Drug Development Professionals
(R)-Methyl 3-hydroxytetradecanoate (B1260086) is a valuable chiral building block in the synthesis of various biologically active molecules. Its production with high enantiopurity and on a scalable level is of significant interest to the pharmaceutical and fine chemical industries. This guide provides a comparative overview of the most prominent synthetic routes to (R)-Methyl 3-hydroxytetradecanoate, with a focus on scalability, efficiency, and enantioselectivity. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most suitable method for their specific needs.
Key Synthetic Strategies at a Glance
Four principal methodologies stand out for the enantioselective synthesis of this compound:
-
Noyori Asymmetric Hydrogenation: This method involves the enantioselective reduction of the corresponding β-keto ester, methyl 3-oxotetradecanoate, using a ruthenium catalyst bearing a chiral phosphine (B1218219) ligand, typically BINAP. It is a well-established and highly effective method for producing chiral β-hydroxy esters with excellent enantioselectivity.
-
Biocatalytic Reduction: This "green" approach utilizes ketoreductase (KRED) enzymes to stereoselectively reduce methyl 3-oxotetradecanoate. Biocatalysis often operates under mild conditions and can offer exceptional enantioselectivity and high yields.
-
Sharpless Asymmetric Epoxidation: This is a multi-step approach that typically starts with an allylic alcohol. For the synthesis of this compound, a plausible route involves the epoxidation of a suitable unsaturated ester precursor, followed by regioselective ring-opening and subsequent chemical transformations.
-
Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of methyl 3-hydroxytetradecanoate, leaving the desired (R)-enantiomer unreacted. Lipases are commonly employed for this purpose, often in transesterification reactions. While capable of producing high enantiomeric excess, the theoretical maximum yield for the desired enantiomer is 50%.
Quantitative Data Comparison
The following table summarizes key quantitative data for the different synthetic routes. It is important to note that direct comparative studies on the scalability of all routes for this specific molecule are limited in the literature. Therefore, data from analogous long-chain β-hydroxy ester syntheses are included to provide a representative comparison.
| Synthetic Route | Key Reagents/Catalyst | Typical Yield (%) | Enantiomeric Excess (ee) (%) | Scalability Considerations |
| Noyori Asymmetric Hydrogenation | Ru-BINAP catalyst, H₂ gas | >95% | >98% | High catalyst cost, requires high-pressure hydrogenation equipment, well-suited for large-scale production with high turnover numbers. |
| Biocatalytic Reduction | Ketoreductase (KRED), Cofactor (e.g., NADPH) | >90% | >99% | Mild reaction conditions, high selectivity, requires enzyme and cofactor, potential for high space-time yields in continuous flow setups. |
| Sharpless Asymmetric Epoxidation | Ti(O-iPr)₄, Diethyl tartrate, t-BuOOH | Moderate (multi-step) | >95% | Multi-step process can lower overall yield, involves handling of peroxides, versatile for various chiral building blocks. |
| Kinetic Resolution (Lipase-catalyzed) | Lipase (B570770) (e.g., from Candida antarctica), Acyl donor | <50% (for desired enantiomer) | >99% | Inherently limited to 50% yield for the target enantiomer, mild conditions, enzyme cost and activity can be factors. |
Experimental Protocols
Noyori Asymmetric Hydrogenation of Methyl 3-oxotetradecanoate
This protocol is based on established procedures for the asymmetric hydrogenation of β-keto esters.[1][2]
Materials:
-
Methyl 3-oxotetradecanoate
-
[RuCl((R)-BINAP)]₂·NEt₃ catalyst
-
Methanol (B129727) (degassed)
-
Hydrogen gas (high pressure)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
In a glovebox, a high-pressure reactor is charged with methyl 3-oxotetradecanoate and the Ru-BINAP catalyst (substrate-to-catalyst ratio typically ranging from 1000:1 to 10,000:1).
-
Degassed methanol is added as the solvent.
-
The reactor is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The reactor is purged with hydrogen gas and then pressurized to the desired pressure (typically 4-100 atm).
-
The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) until the reaction is complete (monitored by GC or TLC).
-
After cooling and venting the hydrogen, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or distillation to afford this compound.
Biocatalytic Reduction of Methyl 3-oxotetradecanoate
This protocol is a general representation of a ketoreductase-catalyzed reduction. Specific conditions will vary depending on the chosen enzyme.
Materials:
-
Methyl 3-oxotetradecanoate
-
Ketoreductase (KRED)
-
NADPH or a cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Organic co-solvent (e.g., isopropanol), if required
Procedure:
-
In a temperature-controlled reaction vessel, a buffered solution containing the ketoreductase and the NADPH cofactor (or the cofactor regeneration system) is prepared.
-
Methyl 3-oxotetradecanoate is added to the reaction mixture. An organic co-solvent may be used to improve substrate solubility.
-
The reaction is gently agitated at a controlled temperature (e.g., 30 °C) and pH.
-
The reaction progress is monitored by HPLC or GC analysis.
-
Upon completion, the enzyme is removed by centrifugation or filtration.
-
The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The product is purified by column chromatography to yield this compound. One of the major advantages of this method is the potential for high space-time yields, with some biocatalytic reductions of other ketones reaching up to 178 g L⁻¹ d⁻¹.[3][4]
Multi-step Synthesis via Sharpless Asymmetric Epoxidation
This route is a plausible multi-step sequence.
Step 1: Synthesis of (E)-Methyl tetradec-2-enoate (Wittig or HWE reaction)
-
Dodecanal is reacted with a suitable phosphonium (B103445) ylide (e.g., from methyl (triphenylphosphoranylidene)acetate) or a phosphonate (B1237965) carbanion (Horner-Wadsworth-Emmons reaction) to yield the α,β-unsaturated ester.
Step 2: Reduction to (E)-Tetradec-2-en-1-ol
-
The ester is selectively reduced to the allylic alcohol using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature.
Step 3: Sharpless Asymmetric Epoxidation
-
The (E)-tetradec-2-en-1-ol is subjected to Sharpless epoxidation conditions using titanium(IV) isopropoxide, L-(+)-diethyl tartrate, and tert-butyl hydroperoxide to yield the chiral epoxy alcohol, (2R,3R)-3-undecyloxiranemethanol.
Step 4: Oxidation to the Aldehyde and then to the Carboxylic Acid
-
The primary alcohol of the epoxy alcohol is oxidized to the corresponding aldehyde (e.g., using a Swern or Dess-Martin oxidation) and then further oxidized to the carboxylic acid (e.g., using a Pinnick oxidation).
Step 5: Esterification
-
The resulting carboxylic acid is esterified with methanol under acidic conditions to give (R)-methyl 3-hydroxy-2,3-epoxytetradecanoate.
Step 6: Regioselective Epoxide Opening
-
The epoxide is regioselectively opened at the C2 position via catalytic hydrogenation (e.g., using Pd/C and H₂), which reduces the epoxide to the desired β-hydroxy ester, yielding this compound.
Lipase-Catalyzed Kinetic Resolution of Racemic Methyl 3-hydroxytetradecanoate
This protocol is based on general procedures for lipase-catalyzed kinetic resolutions.[5][6][7][8]
Materials:
-
Racemic methyl 3-hydroxytetradecanoate
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene (B28343) or hexane)
Procedure:
-
Racemic methyl 3-hydroxytetradecanoate is dissolved in an anhydrous organic solvent.
-
The immobilized lipase and the acyl donor are added to the solution.
-
The reaction mixture is agitated at a controlled temperature (e.g., 40-60 °C).
-
The reaction is monitored by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to maximize the enantiopurity of both components.
-
The enzyme is removed by filtration.
-
The solvent and excess acyl donor are removed under reduced pressure.
-
The unreacted this compound is separated from the acylated (S)-enantiomer by column chromatography.
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of this compound.
Conclusion
The choice of the optimal synthetic route to this compound depends heavily on the specific requirements of the synthesis, including scale, cost, available equipment, and desired purity.
-
For large-scale, high-throughput production where high enantiopurity is critical, Noyori Asymmetric Hydrogenation and Biocatalytic Reduction are strong contenders. The former is a well-established chemical method, while the latter offers a greener and often highly selective alternative.
-
The Sharpless Asymmetric Epoxidation route offers flexibility and can be adapted for the synthesis of various chiral molecules, but the multi-step nature may impact overall yield and scalability.
-
Kinetic Resolution is a viable option when starting from the racemic mixture, particularly for smaller-scale syntheses where a 50% theoretical maximum yield is acceptable.
Researchers and process chemists should carefully evaluate the trade-offs between these methods to select the most appropriate strategy for their drug development and manufacturing processes.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Measurement of Enantiomeric Excess for (R)-Methyl 3-hydroxytetradecanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for establishing an inter-laboratory comparison for the determination of the enantiomeric excess (ee) of (R)-Methyl 3-hydroxytetradecanoate (B1260086). Due to the absence of publicly available, direct inter-laboratory comparison studies for this specific compound, this document outlines recommended experimental protocols and expected performance characteristics based on established chiral separation methodologies for structurally similar molecules, such as hydroxy fatty acid methyl esters. The objective is to facilitate the standardization and validation of analytical procedures across different laboratories to ensure reliable and reproducible results in research and development settings.
The primary analytical techniques suitable for the enantiomeric separation of (R)-Methyl 3-hydroxytetradecanoate are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC). Both techniques have demonstrated efficacy in resolving enantiomers of fatty acid esters and their derivatives.[1][2]
Comparative Overview of Analytical Techniques
Chiral HPLC and Chiral SFC are the most prevalent methods for enantiomeric separations.[3][4] Chiral SFC often offers advantages in terms of speed and reduced solvent consumption compared to normal-phase HPLC.[3] The selection between these techniques will depend on the available instrumentation and laboratory expertise. Polysaccharide-based chiral stationary phases are widely used and have shown broad applicability for a range of chiral compounds in both HPLC and SFC.[3]
Table of Expected Performance Characteristics
The following table summarizes the anticipated performance characteristics for chiral HPLC and SFC methods for the analysis of this compound, based on validated methods for similar analytes.[5][6][7][8] An inter-laboratory study would aim to verify these parameters across participating sites.
| Performance Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Linearity (R²) | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.2 µg/mL | 0.03 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.04 - 0.5 µg/mL | 0.1 - 1.25 ng/mL |
| Accuracy (Recovery) | 93.5% - 107.5% | Typically within 80-120% |
| Precision (RSD) | < 2% | < 5% |
| Resolution (Rs) | > 1.5 | > 1.5 |
Experimental Protocols
Detailed methodologies are crucial for ensuring consistency in an inter-laboratory comparison. The following protocols for Chiral HPLC and Chiral SFC are recommended starting points for method development and validation.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is based on general strategies for chiral method development for fatty acid esters.[2][9][10]
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Chiral Stationary Phase: A polysaccharide-based chiral column is recommended. A common choice is a column with a cellulose (B213188) or amylose (B160209) derivative coated on a silica (B1680970) support, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).[4][11]
-
Mobile Phase: A normal-phase mobile phase is typically employed. A common starting point is a mixture of n-hexane and an alcohol modifier like 2-propanol or ethanol (B145695) (e.g., 90:10 v/v).[9] For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (0.1% v/v) can improve peak shape and resolution.[9]
-
Flow Rate: A typical flow rate for a 4.6 mm I.D. column is 1.0 mL/min. This can be optimized to improve resolution.[12]
-
Column Temperature: The separation should be performed at a constant temperature, typically 25°C.
-
Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., 210-220 nm for ester carbonyls).
-
Sample Preparation: Samples of this compound should be accurately weighed and dissolved in the mobile phase to a known concentration.
-
Enantiomeric Excess (ee) Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)
This protocol is adapted from methods developed for the chiral separation of fatty acid esters of hydroxy fatty acids.[1][5]
-
Instrumentation: An analytical SFC system coupled with a mass spectrometer (MS) or a UV detector.
-
Chiral Stationary Phase: A column such as Lux i-Amylose-3 (amylose tris-(3-chloro-5-methylphenylcarbamate)) has been shown to be effective for similar compounds.[1]
-
Mobile Phase:
-
Eluent A: Supercritical CO₂
-
Eluent B (Modifier): A mixture of acetonitrile (B52724) and methanol.
-
-
Gradient Elution: A gradient elution can be employed for initial screening and method optimization. A typical gradient might start with a low percentage of the modifier and increase linearly.
-
Flow Rate: A flow rate of 2-3 mL/min is common in SFC.
-
Back Pressure: A constant back pressure of around 150 bar is typically maintained.[13]
-
Column Temperature: The column temperature can be optimized, with a starting point of 40°C.
-
Detection: Mass spectrometric detection provides high selectivity and sensitivity. Alternatively, UV detection can be used.
-
Sample Preparation: Samples should be dissolved in a suitable solvent that is miscible with the mobile phase.
-
Enantiomeric Excess (ee) Calculation: The calculation is the same as for the HPLC method, based on the integrated peak areas of the two enantiomers.
Visualizations
Workflow for Inter-laboratory Comparison
The following diagram illustrates the logical workflow for conducting an inter-laboratory comparison study for the enantiomeric excess measurement of this compound.
Caption: Workflow for an inter-laboratory comparison study.
Principle of Chiral Separation
The diagram below illustrates the fundamental principle of enantiomeric separation on a chiral stationary phase (CSP).
Caption: Principle of enantiomeric separation on a CSP.
References
- 1. Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of fatty acid ester and amide enantiomers by high-performance liquid chromatography on chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. asianpubs.org [asianpubs.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fagg.be [fagg.be]
Safety Operating Guide
Proper Disposal of (R)-Methyl 3-hydroxytetradecanoate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the proper disposal procedures for (R)-Methyl 3-hydroxytetradecanoate (B1260086) (CAS No. 76062-97-0), a fatty acid methyl ester utilized in various research and development applications. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance.
I. Immediate Safety Considerations
Before handling (R)-Methyl 3-hydroxytetradecanoate, it is imperative to be familiar with its potential hazards. While not classified as acutely toxic, it is a combustible liquid and may cause skin, eye, and respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If working in a poorly ventilated area or if aerosols are generated, use a NIOSH-approved respirator.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3]
In all cases of significant exposure or if symptoms persist, seek immediate medical attention.
II. Logistical and Operational Disposal Plan
The primary method for the disposal of this compound is through a licensed hazardous waste contractor.[4][5] Do not dispose of this chemical down the drain or in regular trash.[6]
Key Disposal Steps:
-
Container Management:
-
Keep the compound in its original, clearly labeled container.
-
Do not mix with other waste materials.
-
Ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area away from sources of ignition.
-
-
Waste Collection:
-
Segregate the waste container with other flammable organic waste.
-
Follow your institution's specific procedures for hazardous waste pickup.
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel.
-
Eliminate all ignition sources.
-
For small spills (<50 mL), absorb the liquid with an inert material such as vermiculite, sand, or cat litter.[4]
-
For larger spills, contain the spill and absorb with appropriate materials.
-
Place the absorbent material into a sealed, labeled container for disposal as hazardous waste.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
III. Data Presentation
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 76062-97-0 | --INVALID-LINK-- |
| Molecular Formula | C15H30O3 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 258.40 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Physical State | Solid or Liquid | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform | --INVALID-LINK-- |
| Storage Temperature | 2-8°C or freezer | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| UN Number | UN 3272 (for Esters, n.o.s.) | --INVALID-LINK-- |
| Transport Hazard Class | 3 (Flammable Liquid) | --INVALID-LINK-- |
IV. Experimental Protocols
Protocol for Small-Scale Laboratory Spill Cleanup (<50 mL):
-
Ensure Safety: Don appropriate PPE (gloves, eye protection, lab coat). Ensure the area is well-ventilated and sources of ignition are removed.
-
Containment: If the liquid is spreading, create a dike around the spill using an inert absorbent material.
-
Absorption: Cover the spill with a non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent pad.
-
Collection: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Disposal: Store the sealed waste container in a designated hazardous waste accumulation area for collection by a licensed contractor.
V. Visualizations
Caption: Disposal workflow for this compound.
Caption: Spill response decision tree.
References
Personal protective equipment for handling (R)-Methyl 3-hydroxytetradecanoate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety protocols and logistical plans for the handling and disposal of (R)-Methyl 3-hydroxytetradecanoate (B1260086) (CAS No. 76062-97-0). Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While comprehensive toxicological data for (R)-Methyl 3-hydroxytetradecanoate is not fully available, it is classified with the following hazards.[1] The recommended Personal Protective Equipment (PPE) is therefore mandatory for all personnel handling this compound.
GHS Hazard Statements:
Based on these classifications, the following GHS pictograms are appropriate:
A summary of the necessary PPE is provided in the table below.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or PVC).[2] | Prevents skin contact, which can be harmful.[1] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or fume hood.[2][3] If vapors or mists are generated, a NIOSH-approved respirator for organic vapors should be used.[2] | Prevents inhalation, which may be harmful.[1] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 76062-97-0[1][4][5][6][7][8] |
| Molecular Formula | C15H30O3[7] |
| Molecular Weight | 258.40 g/mol [7][8][9] |
| Occupational Exposure Limits | No specific limits have been established for this compound.[2][3][10][11][12] General guidelines for fatty acid methyl esters suggest maintaining exposure to a minimum.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for safety. The following workflow outlines the necessary steps from receipt to use.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name and CAS number.
-
Storage: Store the container in a cool, dry, and well-ventilated area.[9] It should be kept away from sources of ignition and incompatible materials such as strong oxidizing agents.[2][3]
Handling
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate aerosols or vapors, a chemical fume hood is required.[2]
-
Personal Protective Equipment: Before handling, don the appropriate PPE as detailed in the table above.
-
Dispensing: When transferring the chemical, use appropriate tools and techniques to minimize the generation of dust or aerosols.
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[2]
Disposal Plan
The disposal of this compound and its containers must be carried out in accordance with all local, state, and federal regulations.[1]
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves or paper towels, should be treated as hazardous waste and disposed of accordingly.
-
Disposal Route: Do not dispose of this chemical down the drain.[2] Arrange for disposal through a licensed waste disposal company.
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. keyorganics.net [keyorganics.net]
- 2. wratislavia-biodiesel.eu [wratislavia-biodiesel.eu]
- 3. vitol.com [vitol.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. (R)-3-Hydroxy Myristic Acid Methyl Ester [lgcstandards.com]
- 6. Cas 76835-67-1,(R)-Methyl-3-Hydroxytetradecanoate | lookchem [lookchem.com]
- 7. larodan.com [larodan.com]
- 8. 76062-97-0|this compound|BLD Pharm [bldpharm.com]
- 9. METHYL-(R)-3-HYDROXYTETRADECANOATE [chembk.com]
- 10. regi.com [regi.com]
- 11. fishersci.dk [fishersci.dk]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
